molecular formula C9H18N2O2 B13577138 Methyl n-methyl-n-(piperidin-4-yl)glycinate

Methyl n-methyl-n-(piperidin-4-yl)glycinate

Cat. No.: B13577138
M. Wt: 186.25 g/mol
InChI Key: QUIATCQUBYMWID-UHFFFAOYSA-N
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Description

Methyl n-methyl-n-(piperidin-4-yl)glycinate is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 2-[methyl(piperidin-4-yl)amino]acetate

InChI

InChI=1S/C9H18N2O2/c1-11(7-9(12)13-2)8-3-5-10-6-4-8/h8,10H,3-7H2,1-2H3

InChI Key

QUIATCQUBYMWID-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)OC)C1CCNCC1

Origin of Product

United States

Foundational & Exploratory

Methyl N-methyl-N-(piperidin-4-yl)glycinate (CAS 734515-41-4): A Technical Guide for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical overview of Methyl N-methyl-N-(piperidin-4-yl)glycinate, a heterocyclic compound featuring a core piperidine scaffold. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][] This guide delves into the molecule's structural properties, proposes a detailed synthetic pathway, and explores its potential as a versatile building block for drug discovery and development. By combining a secondary amine, a conformationally flexible piperidine ring, and a glycine methyl ester functional handle, this compound serves as a valuable starting point for creating libraries of novel molecules aimed at a range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[1] This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development.

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

The piperidine moiety is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds found in pharmaceuticals and natural products.[3] Its prevalence stems from a combination of favorable physicochemical properties:

  • Three-Dimensional Diversity: The piperidine ring typically adopts a stable chair conformation, allowing substituents to be precisely positioned in axial or equatorial orientations. This provides a rigid framework for optimizing interactions with biological targets.

  • Improved Pharmacokinetics: The saturated, non-aromatic nature of the piperidine ring often imparts improved solubility and metabolic stability compared to its aromatic counterpart, pyridine.

  • Basic Nitrogen Center: The secondary amine within the piperidine ring is basic (pKa ~10-11), allowing it to be protonated at physiological pH. This positive charge can be crucial for forming key ionic interactions with acidic residues in protein binding pockets.

The subject of this guide, Methyl N-methyl-N-(piperidin-4-yl)glycinate, incorporates several key features that enhance its utility. The N-methyl group on the exocyclic nitrogen can significantly influence a molecule's potency, selectivity, and metabolic stability, an effect often referred to as the "magic methyl" phenomenon.[4] Furthermore, the glycine methyl ester side-chain provides a reactive handle for further synthetic elaboration, such as amide bond formation, to create peptidomimetic structures or explore structure-activity relationships (SAR).[5]

Physicochemical and Structural Properties

The fundamental properties of Methyl N-methyl-N-(piperidin-4-yl)glycinate are summarized below. These characteristics are essential for planning synthetic transformations and for predicting the compound's behavior in biological systems.

PropertyValueSource
CAS Number 734515-41-4N/A
Molecular Formula C₉H₁₈N₂O₂[6]
Molecular Weight 186.25 g/mol [6]
SMILES O=C(OC)CN(C)C1CCNCC1[6]
IUPAC Name Methyl N-methyl-N-(piperidin-4-yl)glycinateN/A
Predicted pKa ~9.5 (piperidine N), ~7.5 (exocyclic N)N/A
Predicted LogP ~0.8N/A

Proposed Synthetic Pathway and Experimental Protocol

While this specific compound is not widely cataloged with a standard synthesis, a robust and logical pathway can be devised from commercially available starting materials using well-established organic chemistry principles. The proposed three-step synthesis starts from 1-Boc-4-piperidone and leverages reductive amination followed by N-alkylation.

Overall Synthetic Workflow

The proposed pathway is designed for efficiency and control, using a protecting group strategy to ensure selective functionalization.

G cluster_0 Proposed Synthesis A 1-Boc-4-piperidone B tert-Butyl 4-((methylamino)methyl) piperidine-1-carboxylate A->B 1. Methylamine 2. NaBH(OAc)₃ C Methyl N-(1-Boc-piperidin-4-yl)-N-methylglycinate B->C Methyl bromoacetate, K₂CO₃, MeCN D Methyl N-methyl-N-(piperidin-4-yl)glycinate (Target Compound) C->D TFA, DCM

Caption: Proposed three-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Rationale: This protocol employs reductive amination, a reliable method for forming C-N bonds. The use of a Boc protecting group directs the initial alkylation to the exocyclic amine. The final deprotection under acidic conditions is typically clean and high-yielding.

Step 1: Synthesis of tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate

  • To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M), add methylamine (2.0 M solution in THF, 1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of Methyl N-(1-Boc-piperidin-4-yl)-N-methylglycinate

  • Dissolve the product from Step 1 (1.0 eq) in acetonitrile (MeCN, 0.3 M).

  • Add potassium carbonate (K₂CO₃, 2.5 eq) and methyl bromoacetate (1.2 eq).

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude Boc-protected product, which can be used in the next step without further purification if sufficiently pure.

Step 3: Synthesis of Methyl N-methyl-N-(piperidin-4-yl)glycinate (Deprotection)

  • Dissolve the crude product from Step 2 in DCM (0.2 M).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA and solvent.

  • Redissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, Methyl N-methyl-N-(piperidin-4-yl)glycinate.

Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not widely published, a predictive analysis based on its structure provides a valuable guide for characterization.[7]

Analysis TypePredicted Observations
¹H NMR ~3.7 ppm (s, 3H): -OCH₃ protons of the methyl ester. ~3.2 ppm (s, 2H): -CH₂- protons of the glycine backbone. ~3.0-3.2 ppm (m, 2H): Equatorial protons on C2 and C6 of the piperidine ring. ~2.6-2.8 ppm (m, 2H): Axial protons on C2 and C6 of the piperidine ring. ~2.3 ppm (s, 3H): -NCH₃ protons of the methylamine group. ~2.4-2.6 ppm (m, 1H): Proton on C4 of the piperidine ring. ~1.7-1.9 ppm (m, 2H): Equatorial protons on C3 and C5 of the piperidine ring. ~1.4-1.6 ppm (m, 2H): Axial protons on C3 and C5 of the piperidine ring.
¹³C NMR ~172 ppm: Carbonyl carbon of the ester. ~58-60 ppm: Methylene carbon of the glycine backbone. ~52 ppm: -OCH₃ carbon of the ester. ~50-52 ppm: C4 of the piperidine ring. ~45-47 ppm: C2 and C6 of the piperidine ring. ~42 ppm: -NCH₃ carbon. ~30-32 ppm: C3 and C5 of the piperidine ring.
IR Spectroscopy ~1740 cm⁻¹: Strong C=O stretch from the ester. ~2940, 2860 cm⁻¹: C-H stretching from aliphatic groups. ~1100-1200 cm⁻¹: C-O stretching from the ester. ~1150-1250 cm⁻¹: C-N stretching.
Mass Spec. (ESI+) Expected m/z: 187.14 [M+H]⁺

Applications in Medicinal Chemistry

Methyl N-methyl-N-(piperidin-4-yl)glycinate is not an end-product but a versatile intermediate. Its value lies in the strategic placement of functional groups that allow for diverse synthetic modifications.

G cluster_0 Modification Sites Core Core Scaffold (CAS 734515-41-4) N1 Piperidine Nitrogen (N1) - Reductive Amination - Acylation - Sulfonylation Core->N1 Site A Ester Ester Moiety - Amidation (Peptide Coupling) - Reduction to Alcohol - Saponification to Acid Core->Ester Site B

Caption: Key modification sites for analog library synthesis.

  • Site A (Piperidine Nitrogen): The secondary amine of the piperidine ring is a prime site for introducing diversity. Reaction with various aldehydes or ketones via reductive amination, or with acyl chlorides and sulfonyl chlorides, can install a wide array of substituents. This is critical for modulating properties like selectivity, solubility, and cell permeability. For example, this position is often functionalized in the development of antagonists for receptors like CXCR4 or the opioid receptors.[1]

  • Site B (Ester Moiety): The methyl ester is an excellent handle for creating amide bonds. Coupling with various amines, including amino acids or other complex fragments, can generate extensive libraries of peptidomimetics.[5] Alternatively, the ester can be saponified to the corresponding carboxylic acid for isosteric replacement studies or reduced to a primary alcohol to introduce a different type of linker or hydrogen-bonding moiety.

This dual functionality makes the compound an ideal starting point for hit-to-lead optimization campaigns, allowing chemists to rapidly explore the chemical space around an initial pharmacophore.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for Methyl N-methyl-N-(piperidin-4-yl)glycinate. Therefore, precautions should be based on structurally related piperidine and amine compounds.

  • General Hazards: Assumed to be a corrosive material that can cause skin burns and serious eye damage.[8] May be harmful if swallowed or inhaled.[8][9] Many substituted amines are irritants.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling should be performed in a well-ventilated chemical fume hood.[9]

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] The compound may be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption.[10]

Conclusion

Methyl N-methyl-N-(piperidin-4-yl)glycinate (CAS 734515-41-4) is a strategically designed chemical building block with significant potential in the field of drug discovery. Its structure combines the proven piperidine scaffold with two distinct points for synthetic diversification: the piperidine nitrogen and the exocyclic glycine ester. This allows for the systematic and efficient generation of compound libraries to probe structure-activity relationships. While not a therapeutic agent itself, its value as a versatile intermediate for creating novel and potent modulators of various biological targets is clear, making it a valuable asset for any medicinal chemistry program.

References

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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  • ResearchGate. Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Available at: [Link]
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  • ResearchGate. (2008). Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. Available at: [Link]
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An In-depth Technical Guide to Methyl N-methyl-N-(piperidin-4-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Methyl N-methyl-N-(piperidin-4-yl)glycinate, a piperidine derivative of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the compound's chemical structure, a proposed synthetic pathway, analytical characterization, and potential applications in medicinal chemistry, with a focus on its role as a versatile scaffold for targeting G-protein coupled receptors (GPCRs).

Chemical Structure and Properties

Methyl N-methyl-N-(piperidin-4-yl)glycinate is a disubstituted piperidine derivative featuring a glycinate methyl ester moiety attached to the piperidine ring nitrogen via a methylamino group. The presence of both a secondary amine within the piperidine ring and a tertiary amine in the side chain, along with the ester functional group, imparts this molecule with a unique combination of physicochemical properties that are attractive for drug design.

The piperidine scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility and its ability to present substituents in well-defined three-dimensional orientations, which is crucial for effective interaction with biological targets.

Table 1: Chemical and Physical Properties of Methyl N-methyl-N-(piperidin-4-yl)glycinate

PropertyValueSource
CAS Number 734515-41-4
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
SMILES O=C(OC)CN(C)C1CCNCC1
IUPAC Name methyl 2-(methyl(piperidin-4-yl)amino)acetatePubChem

Diagram 1: 2D Chemical Structure of Methyl N-methyl-N-(piperidin-4-yl)glycinate

Caption: 2D structure of Methyl N-methyl-N-(piperidin-4-yl)glycinate.

Proposed Synthetic Pathway

A plausible and efficient synthesis of Methyl N-methyl-N-(piperidin-4-yl)glycinate can be achieved through a multi-step process commencing with commercially available starting materials. The proposed pathway involves a reductive amination followed by an alkylation step. This approach provides a controlled and scalable method for the synthesis of the target molecule.

Diagram 2: Proposed Synthesis of Methyl N-methyl-N-(piperidin-4-yl)glycinate

G A N-Boc-4-piperidone D tert-butyl 4-(methylamino)piperidine-1-carboxylate A->D Reductive Amination B Methylamine B->D C Sodium triacetoxyborohydride C->D G tert-butyl 4-(methoxycarbonylmethyl(methyl)amino)piperidine-1-carboxylate D->G Alkylation E Methyl bromoacetate E->G F Potassium carbonate F->G I Methyl N-methyl-N-(piperidin-4-yl)glycinate G->I Boc Deprotection H Trifluoroacetic acid H->I

Caption: Proposed synthetic workflow for Methyl N-methyl-N-(piperidin-4-yl)glycinate.

Step 1: Reductive Amination of N-Boc-4-piperidone

The synthesis initiates with the reductive amination of N-Boc-4-piperidone with methylamine.[1] The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen prevents unwanted side reactions. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, as it efficiently reduces the intermediate iminium ion without affecting the ketone starting material.[2]

Experimental Protocol: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.1 eq, typically as a solution in a solvent like THF or ethanol).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford pure tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Step 2: Alkylation with Methyl Bromoacetate

The secondary amine of the intermediate is then alkylated with methyl bromoacetate to introduce the glycinate methyl ester moiety.[3] A mild base such as potassium carbonate is used to neutralize the hydrobromic acid generated during the reaction.

Experimental Protocol: Synthesis of tert-butyl 4-(methoxycarbonylmethyl(methyl)amino)piperidine-1-carboxylate

  • Dissolve tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Add methyl bromoacetate (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography to obtain the desired product.

Step 3: Boc Deprotection

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound, Methyl N-methyl-N-(piperidin-4-yl)glycinate. Trifluoroacetic acid (TFA) is commonly used for this deprotection.

Experimental Protocol: Synthesis of Methyl N-methyl-N-(piperidin-4-yl)glycinate

  • Dissolve tert-butyl 4-(methoxycarbonylmethyl(methyl)amino)piperidine-1-carboxylate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Analytical Characterization

The structural elucidation and purity assessment of Methyl N-methyl-N-(piperidin-4-yl)glycinate would be performed using a combination of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized molecule. The expected chemical shifts and coupling patterns can be predicted based on the structure and data from similar piperidine derivatives.[4][5]

Table 2: Predicted ¹H and ¹³C NMR Data for Methyl N-methyl-N-(piperidin-4-yl)glycinate

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Piperidine C2-H, C6-H (axial & equatorial)2.5-3.2 (m)~45-50
Piperidine C3-H, C5-H (axial & equatorial)1.4-1.9 (m)~30-35
Piperidine C4-H2.3-2.8 (m)~55-60
N-CH₃2.2-2.5 (s)~40-45
N-CH₂-COO3.0-3.4 (s)~55-60
O-CH₃3.6-3.8 (s)~50-55
C=O-~170-175
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 187.2.[6][7]

Diagram 3: Predicted Mass Spectrometry Fragmentation of Methyl N-methyl-N-(piperidin-4-yl)glycinate

G Parent [M+H]⁺ m/z = 187.2 Frag1 Loss of -OCH₃ m/z = 156.2 Parent->Frag1 Frag2 Loss of -COOCH₃ m/z = 128.2 Parent->Frag2 Frag3 α-cleavage (Piperidine ring opening) Parent->Frag3

Caption: Predicted fragmentation pathways for Methyl N-methyl-N-(piperidin-4-yl)glycinate in ESI-MS/MS.

Potential Applications in Drug Development

The piperidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide range of biological activities.[8] The structural features of Methyl N-methyl-N-(piperidin-4-yl)glycinate make it a promising building block for the development of ligands targeting G-protein coupled receptors (GPCRs), such as the C-X-C chemokine receptor type 4 (CXCR4) and opioid receptors.[9][10]

CXCR4 Antagonists

The CXCR4 receptor and its ligand CXCL12 are implicated in numerous physiological and pathological processes, including cancer metastasis and HIV entry into cells.[11][12] Consequently, the development of CXCR4 antagonists is a significant area of research.[13][14] The piperidine moiety in Methyl N-methyl-N-(piperidin-4-yl)glycinate can serve as a central scaffold for the design of novel CXCR4 antagonists. The secondary amine on the piperidine ring and the tertiary amine in the side chain can be further functionalized to optimize binding affinity and selectivity for the CXCR4 receptor.

Diagram 4: Simplified CXCR4 Signaling Pathway

G cluster_0 Cell Membrane CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 binds G_protein G-protein CXCR4->G_protein activates PLC PLC G_protein->PLC activates ERK ERK G_protein->ERK activates IP3_DAG IP₃ & DAG PLC->IP3_DAG produces Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux induces Cell_responses Cell Migration, Proliferation, Survival Ca_flux->Cell_responses ERK->Cell_responses Antagonist CXCR4 Antagonist (e.g., derivative of topic compound) Antagonist->CXCR4 blocks

Caption: Simplified signaling cascade initiated by CXCL12 binding to the CXCR4 receptor, and the inhibitory action of a CXCR4 antagonist.

Opioid Receptor Modulators

The 4-aminopiperidine scaffold is a well-established pharmacophore in the design of potent opioid receptor agonists, such as those in the fentanyl class.[15] Methyl N-methyl-N-(piperidin-4-yl)glycinate provides a versatile starting point for the synthesis of novel opioid receptor modulators. By modifying the substituents on the piperidine nitrogen and the glycinate moiety, it may be possible to develop ligands with improved selectivity for specific opioid receptor subtypes (μ, δ, or κ) and potentially a better side-effect profile compared to existing opioids.[16][17][18]

Conclusion

Methyl N-methyl-N-(piperidin-4-yl)glycinate is a molecule with significant potential in the field of drug discovery and development. Its chemical structure, featuring a versatile piperidine scaffold, makes it an attractive building block for the synthesis of novel therapeutic agents. The proposed synthetic pathway offers a practical route for its preparation, and its structure can be unequivocally confirmed through standard analytical techniques. The potential for its derivatives to act as modulators of key GPCRs, such as CXCR4 and opioid receptors, highlights the importance of this compound for further investigation in medicinal chemistry programs.

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  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

  • Methylation of piperazines.
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Special Issue “GPCRs: Ligands and beyond 2022”. PMC. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • How μ-Opioid Receptor Recognizes Fentanyl. PMC. [Link]

  • 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. [Link]

  • Novel Positive Allosteric Modulators of µ Opioid Receptor—Insight from In Silico and In Vivo Studies. MDPI. [Link]

  • Processes for the alkylation of secondary amine groups of morphinan derivatives.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

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An In-Depth Technical Guide to Piperidine Derivatives with the Molecular Formula C₉H₁₈N₂O₂

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous structural motifs in medicinal chemistry and natural product synthesis.[1][2] Its unique conformational flexibility and ability to engage in key hydrogen bonding interactions make it a "privileged scaffold" for the design of therapeutic agents across a vast spectrum of diseases.[1][3] This guide focuses specifically on piperidine derivatives sharing the molecular formula C₉H₁₈N₂O₂, a class of compounds that, while defined by a common elemental composition, exhibits remarkable structural and functional diversity.

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's fundamental properties—its exact mass, isomeric form, and three-dimensional structure—is non-negotiable. This document provides a comprehensive exploration of C₉H₁₈N₂O₂ piperidine derivatives, moving from foundational physicochemical data to the advanced analytical methodologies required for their definitive characterization. We will delve into the causality behind experimental choices, present self-validating analytical workflows, and ground all claims in authoritative scientific literature.

Fundamental Physicochemical Properties

Every investigation into a chemical entity begins with its elemental formula and molecular weight. For the compounds of interest, the formula C₉H₁₈N₂O₂ dictates the precise mass, which is a critical parameter for identification and quantification.

The molecular weight is a cornerstone for analytical techniques, particularly mass spectrometry. High-resolution mass spectrometry (HRMS) can distinguish C₉H₁₈N₂O₂ from other compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in formula assignment.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₂[4][5][6]
Average Molecular Weight 186.25 g/mol [4][5][6]
Monoisotopic (Exact) Mass 186.136827821 Da[4][5][6]

The Isomeric Landscape of C₉H₁₈N₂O₂ Piperidines

A single molecular formula can represent numerous distinct molecules, known as isomers. This structural diversity is the primary reason that simply knowing the formula C₉H₁₈N₂O₂ is insufficient. The specific arrangement of atoms dictates the compound's chemical, physical, and pharmacological properties.[7] Several isomers with this formula exist, not all of which contain a piperidine ring. The differentiation between these isomers is a critical analytical challenge.

Below are examples of known piperidine-containing isomers, illustrating the structural variety possible.

IUPAC NamePubChem CIDStructure (SMILES)
1-(2-methyl-2-nitropropyl)piperidine205251CC(C)(CN1CCCCC1)[O-][6]
1-(2-methoxyethyl)piperidine-4-carboxamide44116876COCCN1CCC(CC1)C(=O)N[8]
N-(2-methoxyethyl)piperidine-4-carboxamide7175816COCCNC(=O)C1CCNCC1[9]
4-dimethylamino-piperidine-1-carboxylic acid methyl esterN/ACN(C)C1CCN(C(=O)OC)CC1[10]

It is crucial to note the existence of other isomers like Dimorpholinomethane (CID 21839), which contains two morpholine rings, to emphasize that analytical techniques must be robust enough to confirm the presence of the piperidine scaffold specifically.[4]

Isomer_Concept cluster_piperidines Piperidine Derivatives cluster_others Other Isomeric Scaffolds A Molecular Formula C₉H₁₈N₂O₂ B 1-(2-methyl-2-nitropropyl)piperidine A->B  Structural Isomerism E Dimorpholinomethane (Morpholine-based) A->E C 1-(2-methoxyethyl)piperidine- 4-carboxamide D ... and other piperidine isomers F Bis(5-methyl-1,3-oxazolidin-yl)methane (Oxazolidine-based)

Conceptual illustration of isomerism for C₉H₁₈N₂O₂.

Synthesis Strategies for Piperidine Derivatives

The synthesis of substituted piperidines is a well-established field of organic chemistry, with methodologies chosen based on the desired substitution pattern and stereochemistry. Common strategies include the hydrogenation of pyridine precursors, intramolecular cyclization of functionalized amines, and multi-component reactions that build the ring in a single step.[1][11]

Exemplar Protocol: Synthesis of a Substituted Piperidine

This protocol provides a generalized, hypothetical method for the synthesis of a C₉H₁₈N₂O₂ derivative via reductive amination, a robust and widely used transformation. The causality for this choice lies in its versatility and the commercial availability of diverse starting materials.

Objective: To synthesize 1-(2-amino-2-oxoethyl)piperidine-4-carboxamide (a hypothetical C₉H₁₈N₂O₂ isomer) from piperidine-4-carboxamide and 2-bromoacetamide.

Methodology:

  • Reaction Setup: To a solution of piperidine-4-carboxamide (1.0 eq) in a polar aprotic solvent such as acetonitrile (ACN), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: ACN is chosen for its ability to dissolve the reactants and its inertness under these conditions. DIPEA is used to scavenge the HBr byproduct without competing in the primary nucleophilic substitution reaction.

  • Nucleophilic Substitution: Add 2-bromoacetamide (1.1 eq) to the solution. Stir the reaction mixture at 50°C for 16 hours.

    • Causality: Gentle heating accelerates the rate of the Sₙ2 reaction between the secondary amine of the piperidine and the alkyl bromide.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product using column chromatography on silica gel.

    • Causality: Silica gel chromatography is the standard method for purifying moderately polar organic compounds, separating the desired product from unreacted starting materials and byproducts based on polarity.

  • Validation: Confirm the structure and purity of the final product using the analytical methods described in the following section.

Core Analytical & Characterization Methodologies

Definitive characterization of a C₉H₁₈N₂O₂ piperidine derivative requires a multi-technique approach. No single method can provide all necessary information; instead, data from mass spectrometry and NMR spectroscopy are synthesized to build a complete and validated structural picture.

Mass Spectrometry (MS)

MS is indispensable for confirming both the molecular weight and the elemental formula of a synthesized compound.

  • Expertise & Experience: The choice between Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) is dictated by the analyte's properties.[12] For most piperidine derivatives, which often have low volatility and may be thermally labile, LC-MS with electrospray ionization (ESI) is the superior choice. ESI is a soft ionization technique that typically generates an intact protonated molecule, [M+H]⁺, allowing for straightforward determination of the molecular weight.[13]

  • Trustworthiness (Self-Validation): The protocol must include a high-resolution mass measurement. Confirming the exact mass to within 5 ppm of the theoretical value (187.14411 for [C₉H₁₈N₂O₂ + H]⁺) provides unambiguous validation of the elemental formula, C₉H₁₈N₂O₂.[14] Fragmentation analysis (MS/MS) can further validate the structure by showing characteristic losses corresponding to parts of the molecule, which helps distinguish isomers.[15][16]

Table of Expected Molecular Ions (HRMS):

AdductFormulaCalculated m/z
[M+H]⁺[C₉H₁₉N₂O₂]⁺187.14411
[M+Na]⁺[C₉H₁₈N₂NaO₂]⁺209.12605
[M-H]⁻[C₉H₁₇N₂O₂]⁻185.12955
Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms what the formula is, NMR determines how the atoms are connected, revealing the molecule's precise structure and stereochemistry.

  • Expertise & Experience: For piperidine derivatives, ¹H NMR spectra can be complex due to signal overlap in the aliphatic region (typically 1.2-3.5 ppm) and potential peak broadening from conformational exchange as the ring interconverts between chair forms.[17] Therefore, a two-dimensional (2D) NMR approach is not just beneficial, it is essential for authoritative structural assignment.[18]

  • Trustworthiness (Self-Validation): The combination of ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiments creates a self-validating system. A proposed structure is only considered confirmed when all observed correlations in these 2D spectra are consistent with the assigned connectivity.

Experimental Protocol: Definitive Structural Elucidation via 2D NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H and ¹³C NMR Acquisition: Acquire standard one-dimensional ¹H and ¹³C{¹H} spectra to identify the number and types of proton and carbon environments. Typical ¹³C shifts for a piperidine ring appear at ~25-50 ppm.[19][20]

  • ¹H-¹H COSY: This experiment identifies protons that are coupled to each other (typically on adjacent carbons). This is used to trace out the spin systems within the molecule, such as the protons around the piperidine ring.

  • ¹H-¹³C HSQC: This experiment correlates each proton signal with the carbon it is directly attached to. It provides an unambiguous assignment of which protons are bonded to which carbons.

  • ¹H-¹³C HMBC: This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). This is the key experiment for connecting molecular fragments. For example, it can show a correlation from a substituent's protons to the carbons of the piperidine ring, confirming the point of attachment.

  • Data Interpretation: Synthesize the data from all experiments. Use the COSY to build fragments, the HSQC to assign carbons to their attached protons, and the HMBC to piece the fragments together into the final, validated structure.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Structural Characterization cluster_results Validated Data A Synthesized & Purified C₉H₁₈N₂O₂ Derivative B High-Resolution LC-MS A->B C 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) A->C D Result 1: Exact Mass & Molecular Formula (e.g., C₉H₁₈N₂O₂) B->D E Result 2: Definitive Covalent Structure & Stereochemistry C->E F Complete & Authoritative Compound Characterization D->F E->F

Sources

pKa values of Methyl N-methyl-N-(piperidin-4-yl)glycinate nitrogen atoms

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the pKa values, structural ionization behavior, and experimental determination protocols for Methyl N-methyl-N-(piperidin-4-yl)glycinate (CAS: 734515-41-4).[1][2] This molecule is a critical diamine intermediate, often utilized in the synthesis of pharmaceutical agents such as opioid analgesics (remifentanil analogs) and kinase inhibitors.

Executive Summary of Ionization Constants

The molecule contains two distinct basic nitrogen centers. Their acid-base behavior is governed by the electron-withdrawing nature of the ester group and the electrostatic repulsion between the two ammonium centers upon diprotonation.[1][2]

Ionization CenterNitrogen TypeEstimated pKaProtonation State at pH 7.4

(Piperidine Ring)
Secondary Amine10.2 – 10.6 >99.9% Protonated (Cationic)

(Glycine Chain)
Tertiary Amine (

-Ester)
6.1 – 6.6 *~10-20% Protonated (Mostly Neutral)

*Note: The intrinsic pKa of a tertiary glycine ester is typically ~7.4. However, in this diamine system, the pre-existing positive charge on the piperidine ring (which protonates first) exerts a through-space Coulombic repulsion and inductive withdrawal, lowering the pKa of the glycine nitrogen by approximately 0.8–1.2 units.

Structural Analysis & Ionization Logic

To understand the pKa values, we must deconstruct the molecule into its functional electronic environments.

The Molecule

IUPAC Name: Methyl 2-[methyl(piperidin-4-yl)amino]acetate Structure: A piperidine ring (secondary amine) connected at the C4 position to a glycine methyl ester chain via a tertiary nitrogen.[1][2]

Center 1: The Piperidine Nitrogen (

)
  • Environment: Secondary aliphatic amine part of a six-membered ring.[2]

  • Electronic Effect: Alkyl groups are electron-donating, stabilizing the conjugate acid (ammonium ion).[2]

  • Comparison: Unsubstituted piperidine has a pKa of 11.1 . The addition of an electronegative amine substituent at the C4 position (4 bonds away) exerts a mild inductive effect, slightly lowering the basicity to the 10.2–10.6 range.

  • Dominance: This is the strongest base in the molecule and accepts the first proton.

Center 2: The Glycine Nitrogen (

)
  • Environment: Tertiary acyclic amine attached to:

    • A methyl group (electron-donating).[2]

    • The piperidine C4 (neutral/cationic alkyl).

    • A methoxycarbonylmethyl group (

      
      ).[1][2]
      
  • The Ester Effect: The carbonyl group of the ester is strongly electron-withdrawing. It pulls electron density away from the nitrogen lone pair via the intervening methylene bridge (

    
     effect), significantly destabilizing the protonated form.[2]
    
  • The Coulombic Effect: In aqueous solution, as pH drops,

    
     protonates first. The resulting positive charge at the far end of the molecule creates an electrostatic field that repels the second incoming proton at 
    
    
    
    , depressing its pKa further than a standard amino ester.
Ionization Pathway Diagram

The following diagram illustrates the stepwise protonation of the molecule as pH decreases (Basicity


 Acidity).

IonizationPathway cluster_legend Dominant Species at Physiological pH (7.4) SpeciesA Species A (Free Base) Neutral pH > 11 SpeciesB Species B (Mono-Cation) Protonated at N(pip) pH 7.0 - 10.0 SpeciesA->SpeciesB + H+ pKa1 ~ 10.4 SpeciesC Species C (Di-Cation) Protonated at N(pip) & N(gly) pH < 5.0 SpeciesB->SpeciesC + H+ pKa2 ~ 6.3

Experimental Determination Protocol

For drug development, relying on predicted values is insufficient. The following protocol outlines the Potentiometric Titration method, the "Gold Standard" for determining precise pKa values of diamines.

Methodology: Potentiometric Titration (GLpKa)

Objective: Determine macro-constants (


) by measuring pH change vs. titrant volume.

Reagents:

  • Analyte: 5–10 mg of Methyl N-methyl-N-(piperidin-4-yl)glycinate (pure free base or HCl salt).

  • Solvent: 0.15 M KCl (aqueous) to maintain constant ionic strength (

    
    ).
    
  • Titrant: 0.5 M KOH (standardized, carbonate-free) and 0.5 M HCl.

  • Inert Atmosphere: Argon or Nitrogen gas purge (essential to prevent

    
     absorption).
    

Workflow:

  • Dissolution: Dissolve the sample in 20 mL of degassed 0.15 M KCl. If the sample is a free base, add 2 equivalents of HCl to fully protonate both nitrogens (starting at pH ~2).

  • Calibration: Calibrate the glass electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01).

  • Titration: Titrate with KOH in small increments (e.g., 2

    
    L) from pH 2.0 to pH 12.0.
    
  • Data Processing: Use the Bjerrum difference plot or non-linear least squares regression (e.g., Hyperquad software) to solve the mass balance equations.

Experimental Logic Diagram:

TitrationWorkflow Start Start: Fully Protonated (Di-Cation) pH ~2.0 Step1 Add Standardized KOH (Argon Purge) Start->Step1 Point1 Inflection Point 1 (Eq. 0.5) pH = pKa2 (Glycine N) Step1->Point1 Neutralizing N(gly)+ Mid Buffer Region Mono-Cation Dominant Point1->Mid Point2 Inflection Point 2 (Eq. 1.5) pH = pKa1 (Piperidine N) Mid->Point2 Neutralizing N(pip)+ End End: Free Base pH > 11.0 Point2->End

Implications for Drug Development

Understanding these pKa values is vital for ADME (Absorption, Distribution, Metabolism, Excretion) profiling:

  • Solubility: At physiological pH (7.4), the molecule exists primarily as a mono-cation (protonated at the piperidine ring). This ensures good aqueous solubility, making it suitable for intravenous formulations or oral absorption from the acidic environment of the stomach.

  • Membrane Permeability: The secondary pKa (~6.3) means that in the slightly alkaline environment of the small intestine (pH 7.5–8.0), a small fraction of the glycine nitrogen becomes neutral, but the piperidine remains charged. To cross the blood-brain barrier (BBB) or cell membranes, the molecule requires a pH > 10 to be fully neutral, or it must utilize active transport.[2]

  • Stability: The ester bond is susceptible to hydrolysis. The presence of the nearby protonated amine (

    
    ) at pH 7.4 can catalyze intramolecular hydrolysis, potentially reducing the half-life of the compound in solution. Formulations should be kept slightly acidic (pH 4–5) where the molecule is stable as a di-cation.[1][2]
    
References
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Piperidine pKa standards).[3]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Protocol for Potentiometric Titration).

  • PubChem Compound Summary. (2024). Methyl N-methyl-N-(piperidin-4-yl)glycinate (CAS 734515-41-4).[1][2] National Center for Biotechnology Information. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

  • ChemicalBook. (2024).[4] 4-(Aminomethyl)piperidine and related diamine pKa data. Link

Sources

An In-depth Technical Guide to the Stability of Piperidin-4-yl Glycinate Esters Under Standard Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperidin-4-yl glycinate esters represent a significant structural motif in medicinal chemistry, often employed as key intermediates or as prodrugs to enhance the physicochemical properties of parent molecules. Understanding the intrinsic stability of this scaffold is paramount for researchers in drug discovery and development to ensure data integrity, predict shelf-life, and design robust formulations. This technical guide provides a comprehensive analysis of the stability of piperidin-4-yl glycinate esters, delving into their inherent chemical liabilities, predictable degradation pathways, and the methodologies required for a thorough stability assessment. We will explore the causal mechanisms behind experimental choices for stability testing and present self-validating protocols grounded in established scientific principles and regulatory guidelines.

Introduction: The Chemical Context

The piperidin-4-yl glycinate ester scaffold combines three key structural features: a saturated piperidine heterocycle, an amino acid (glycine) backbone, and a hydrolytically labile ester linkage. The interplay between these components dictates the molecule's overall stability profile. The piperidine ring is a common feature in many approved drugs, valued for its ability to confer desirable properties such as basicity and specific spatial orientations. The glycine component can act as a linker or a promoiety in prodrug design. However, it is the ester functional group that represents the most significant stability challenge, being susceptible to cleavage under a variety of conditions.

This guide will serve as a foundational resource for scientists, providing the necessary theoretical background and practical protocols to confidently assess and manage the stability of this important class of compounds.

Molecular Structure and Inherent Chemical Liabilities

The stability of a molecule is intrinsically linked to its structure. The piperidin-4-yl glycinate ester possesses two primary sites susceptible to degradation under standard laboratory and physiological conditions: the ester carbonyl and the piperidine nitrogen.

Caption: Key chemical liabilities of the piperidin-4-yl glycinate ester structure.

The Ester Linkage: The Achilles' Heel

The ester group is the most significant liability. Its degradation occurs primarily through hydrolysis, a reaction wherein water cleaves the ester bond to yield a carboxylic acid (glycine) and an alcohol (a piperidin-4-ol derivative).[1][2] This reaction can be catalyzed by both acids and bases, and its rate is highly pH-dependent.[2]

  • Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid, irreversible process involving nucleophilic attack by a hydroxide ion on the electrophilic ester carbonyl carbon. The resulting tetrahedral intermediate collapses to form the carboxylate anion and the alcohol.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by protonation of the carbonyl oxygen, which renders the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

The Piperidine Ring: A Generally Robust but Reactive Center

While the saturated piperidine ring is relatively stable, the tertiary amine nitrogen is a potential site for oxidation, which can lead to the formation of an N-oxide.[3] This is a common metabolic pathway and can also occur under oxidative stress conditions in vitro (e.g., in the presence of hydrogen peroxide). Under particularly harsh acidic or basic conditions, cleavage of the C-N bonds within the piperidine ring can occur, though this is less common than ester hydrolysis.[3][4]

Principal Degradation Pathways

A thorough understanding of potential degradation pathways is essential for developing stability-indicating analytical methods. For piperidin-4-yl glycinate esters, the pathways are predictable and primarily driven by hydrolysis and oxidation.

cluster_hydrolysis Hydrolytic Pathway (Primary) cluster_oxidation Oxidative Pathway (Secondary) parent Piperidin-4-yl Glycinate Ester (Parent Compound) hydrolysis_products Piperidin-4-ol Derivative + Glycine parent->hydrolysis_products H₂O / H⁺ or OH⁻ n_oxide Parent N-Oxide parent->n_oxide [O] hydrolysis_n_oxide Piperidin-4-ol N-Oxide hydrolysis_products->hydrolysis_n_oxide [O]

Caption: Predicted degradation pathways for piperidin-4-yl glycinate esters.

The most probable degradation event is the hydrolysis of the ester bond. The resulting piperidin-4-ol derivative and glycine are the primary degradants. Subsequently, either the parent ester or the piperidin-4-ol degradant can undergo oxidation at the piperidine nitrogen to form their respective N-oxides.

Methodology for Stability Assessment: A Forced Degradation Approach

To elucidate these degradation pathways and understand the molecule's intrinsic stability, a forced degradation (or stress testing) study is the industry-standard approach.[5][6][7] This involves subjecting the compound to conditions more severe than standard storage to accelerate degradation and generate potential degradants.[7][8] The goal is not to determine shelf-life but to identify degradation products and establish a stability-indicating analytical method.[5][7]

Workflow for a Forced Degradation Study

The process is systematic, ensuring that all likely degradation pathways are explored and that the analytical method used is fit for its purpose.

cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose aliquots oxidative Oxidation (e.g., 3% H₂O₂, RT) start->oxidative Expose aliquots thermal Thermal Stress (e.g., 80°C, Solid & Solution) start->thermal Expose aliquots photo Photostability (ICH Q1B Light Exposure) start->photo Expose aliquots analysis Analyze Samples by Stability-Indicating HPLC-UV acid->analysis Sample at time points (e.g., 2, 8, 24h) base->analysis Sample at time points (e.g., 2, 8, 24h) oxidative->analysis Sample at time points (e.g., 2, 8, 24h) thermal->analysis Sample at time points (e.g., 2, 8, 24h) photo->analysis Sample at time points (e.g., 2, 8, 24h) evaluation Evaluate Data: - % Degradation - Peak Purity - Mass Balance analysis->evaluation identification Identify Major Degradants (LC-MS, NMR) evaluation->identification If major degradants > threshold report Establish Degradation Profile & Finalize Method evaluation->report If no major degradants identification->report

Caption: Experimental workflow for a forced degradation study.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. The inclusion of a time-zero control and the aim for 5-20% degradation ensures that the observed degradants are relevant and not artifacts of overly harsh conditions.[3]

Initial Sample Preparation:

  • Prepare a stock solution of the piperidin-4-yl glycinate ester at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • This stock solution will be used for all stress conditions.

Protocol 1: Acidic Hydrolysis

  • Rationale: To assess susceptibility to acid-catalyzed ester hydrolysis.

  • Procedure: a. Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. b. Incubate the solution at 60°C. c. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). d. Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[3] e. Analyze a non-stressed, neutralized sample as the time-zero control.

Protocol 2: Basic Hydrolysis

  • Rationale: To assess susceptibility to base-catalyzed ester hydrolysis (saponification), which is expected to be rapid.

  • Procedure: a. Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. b. Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C), as this reaction is often fast. c. Withdraw aliquots at shorter time points (e.g., 0.5, 2, 6 hours). d. Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.[3] e. Analyze a non-stressed, neutralized sample as the time-zero control.

Protocol 3: Oxidative Degradation

  • Rationale: To evaluate the susceptibility of the piperidine nitrogen and other potential sites to oxidation.

  • Procedure: a. Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). b. Keep the solution at room temperature, protected from light. c. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). d. Quench any remaining peroxide if necessary (e.g., with a small amount of sodium bisulfite solution) before analysis, although dilution into the mobile phase is often sufficient. e. Analyze a non-stressed sample as the time-zero control.

Protocol 4: Thermal Degradation

  • Rationale: To assess the impact of heat on the molecule's stability in both solution and solid states.

  • Procedure: a. Solution: Heat the stock solution in a sealed vial at 70°C. b. Solid State: Place a known amount of the solid compound in a controlled oven at a temperature below its melting point (e.g., 80°C).[3] c. Withdraw aliquots (for solution) or dissolve samples (for solid) at various time points (e.g., 24, 48, 72 hours) and analyze by HPLC.

Protocol 5: Photostability

  • Rationale: To determine if the compound is sensitive to light, as required by ICH Q1B guidelines.[6]

  • Procedure: a. Expose both the solid compound and a solution of the compound to a light source providing a standardized output of UV and visible light (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). b. A control sample should be wrapped in aluminum foil to protect it from light. c. Analyze both the exposed and control samples after the exposure period.

The Analytical Engine: Stability-Indicating HPLC Method

The cornerstone of any stability study is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[3][9] Such a method must be able to separate the parent compound from all process impurities and degradation products.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is usually required. For example, a gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted to 4.5) and an organic modifier (e.g., acetonitrile or methanol). The buffer is critical for controlling the ionization state of the basic piperidine and ensuring good peak shape.

  • Detector: A Photodiode Array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectra, which can be used to assess peak purity and help in identifying structurally similar compounds.

  • Structural Elucidation: For identifying unknown degradation products, fractions can be collected and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight information and Nuclear Magnetic Resonance (NMR) for definitive structural confirmation.[3]

Data Presentation and Interpretation

Clear and concise data presentation is crucial. A summary table is the most effective way to report the findings from a forced degradation study.

Table 1: Example Summary of Forced Degradation Data for a Piperidin-4-yl Glycinate Ester

Stress ConditionDuration% Parent Remaining% DegradationNumber of Degradants > 0.1%RRT of Major Degradants
Control (Time 0) 0 hours99.9%0.1%1-
0.1 M HCl @ 60°C 24 hours85.2%14.8%30.45, 0.88
0.1 M NaOH @ RT 6 hours15.7%84.3%20.45
3% H₂O₂ @ RT 24 hours91.5%8.5%41.15 (N-oxide)
Heat @ 80°C (Solid) 72 hours98.8%1.2%1-
Photostability (ICH Q1B) -99.5%0.5%0-

Interpretation:

  • The compound is highly labile to basic hydrolysis, showing significant degradation even at room temperature. This is expected for an ester.

  • It shows moderate lability to acidic conditions. The major degradant at RRT 0.45 is likely the hydrolyzed piperidin-4-ol, as it appears under both acidic and basic conditions.

  • The compound is susceptible to oxidation, with a major degradant appearing at an RRT > 1.0, which is common for more polar N-oxide derivatives.

  • The compound is very stable in the solid state to heat and light.

Conclusion and Best Practices

Piperidin-4-yl glycinate esters are intrinsically susceptible to degradation, primarily via hydrolysis of the ester linkage. This degradation is significantly accelerated by basic and, to a lesser extent, acidic conditions. The piperidine nitrogen also presents a site for oxidative degradation.

Recommendations for Researchers:

  • Storage: Solid compounds should be stored in a cool, dry place, protected from light. Solutions, especially in protic or aqueous solvents, should be prepared fresh and used promptly.

  • Experimental Conditions: Avoid strongly acidic or basic conditions (pH < 4 or > 8) in assays unless required by the experimental design. If buffers are used, ensure they are in a neutral or slightly acidic range (pH 5-7) for maximum stability.[2]

  • Data Integrity: Always be aware of the potential for degradation in stock solutions over time, which can lead to inaccurate results in biological or chemical assays. Periodically check the purity of stock solutions if they are stored for extended periods.

By understanding these principles and employing the systematic approach outlined in this guide, researchers can ensure the integrity of their results and make informed decisions in the handling, formulation, and development of molecules containing the piperidin-4-yl glycinate ester scaffold.

References

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. (2021). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. (2021). Available at: [Link]

  • Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Critical Reviews in Analytical Chemistry. (2019). Available at: [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. (2021). Available at: [Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Science and Biotechnology. (2025). Available at: [Link]

  • Enhancing Esters Hydrolytic Stability and Biodegradability. Lubes'N'Greases. (2020). Available at: [Link]

  • Degradation pathways of glycine. ResearchGate. (2022). Available at: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. European Journal of Medicinal Chemistry. (2022). Available at: [Link]

  • Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Taylor & Francis Online. (2019). Available at: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. ScienceDirect. (2022). Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. (2013). Available at: [Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. ResearchGate. (2025). Available at: [Link]

  • 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. Google Patents. (2003).
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. (2023). Available at: [Link]

  • Piperidine Synthesis. DTIC. (2025). Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. (2003). Available at: [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. (2025). Available at: [Link]

  • Production and biological function of volatile esters in Saccharomyces cerevisiae. FEMS Yeast Research. (2004). Available at: [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmacology & Pharmacy. (2016). Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. (2023). Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. (2025). Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022). Available at: [Link]

  • Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. Applied and Environmental Microbiology. (2005). Available at: [Link]

  • Hydrolytic stability of synthetic ester lubricants. ResearchGate. (2014). Available at: [Link]

Sources

Methodological & Application

Reductive amination procedures using Methyl N-methyl-N-(piperidin-4-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Workflows Utilizing Methyl N-methyl-N-(piperidin-4-yl)glycinate

Overview

Methyl N-methyl-N-(piperidin-4-yl)glycinate is a highly versatile bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a sterically encumbered tertiary amine at the C4 position (bearing methyl and methyl glycinate substituents) and a reactive secondary amine at the N1 position of the piperidine ring. This application note details field-proven, self-validating protocols for the functionalization of the N1 position via direct reductive amination.

Mechanistic Rationale & Reagent Selection

The reductive amination of secondary amines with aldehydes or ketones proceeds via the formation of a highly electrophilic iminium ion intermediate, which is subsequently reduced to a tertiary amine[1].

Causality in Reducing Agent Selection: For secondary amines, sodium triacetoxyborohydride (NaBH(OAc)3) is universally recognized as the gold-standard reducing agent[2]. The electron-withdrawing nature of the three acetate ligands significantly attenuates the nucleophilicity of the borohydride core. Consequently, NaBH(OAc)3 is unreactive toward most aldehydes and ketones at room temperature but readily reduces the more electrophilic iminium ion. This kinetic selectivity prevents the premature reduction of the carbonyl substrate to an alcohol, a common side reaction when using stronger reducing agents like NaBH4[3]. Furthermore, NaBH(OAc)3 avoids the severe toxicity and potential cyanide contamination associated with sodium cyanoborohydride (NaBH3CN)[2].

Mechanism A Carbonyl (Aldehyde/Ketone) C Hemiaminal Intermediate A->C Nucleophilic Addition B Amine (Piperidine Deriv.) B->C D Iminium Ion C->D -H2O (Acid Cat.) E Tertiary Amine Product D->E Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of reductive amination from carbonyl and secondary amine to tertiary amine.

Experimental Protocols

Protocol A: Direct Reductive Amination with Aldehydes

This protocol is optimized for the reaction of Methyl N-methyl-N-(piperidin-4-yl)glycinate with aliphatic and aromatic aldehydes.

Materials:

  • Methyl N-methyl-N-(piperidin-4-yl)glycinate (1.0 equiv)

  • Aldehyde (1.05 equiv)

  • NaBH(OAc)3 (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Glacial Acetic Acid (AcOH) (1.0 equiv, optional but recommended)

Step-by-Step Methodology:

  • Iminium Formation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve Methyl N-methyl-N-(piperidin-4-yl)glycinate (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DCE to achieve a 0.2 M concentration.

    • Causality: DCE is preferred over Dichloromethane (DCM) as it provides superior solubility for borohydride species and supports slightly elevated temperatures if the reaction is sluggish[2].

  • Acid Catalysis: Add glacial AcOH (1.0 equiv) to the stirring mixture.

    • Causality: While secondary amines are sufficiently nucleophilic, the addition of a mild acid accelerates the dehydration of the hemiaminal intermediate into the requisite iminium ion[1].

  • Reduction: After 30 minutes of stirring at room temperature, add NaBH(OAc)3 (1.5 equiv) portionwise over 5 minutes.

    • Causality: Portionwise addition mitigates any mild exotherms and prevents localized accumulation of the reducing agent, ensuring maximal selectivity.

  • Reaction Monitoring: Stir the heterogeneous mixture at room temperature for 2–6 hours. Monitor the consumption of the amine via TLC (DCM/MeOH 9:1, visualized with Ninhydrin).

  • Quenching (Critical Step): Once complete, quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases (pH ~7.5-8).

    • Causality:Do not use NaOH or strong aqueous bases. The starting material contains a base-sensitive methyl glycinate ester. Strong basic conditions will rapidly hydrolyze the ester to the corresponding carboxylic acid, drastically reducing the isolated yield of the target product.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient of 0-10% MeOH in DCM).

Protocol B: Reductive Amination with Sterically Hindered Ketones

Ketones are significantly less electrophilic than aldehydes. For sterically hindered ketones, standard NaBH(OAc)3 conditions may result in incomplete conversion. In such cases, Lewis acid activation is required[3].

Step-by-Step Methodology:

  • Activation: Dissolve the amine (1.0 equiv) and ketone (1.2 equiv) in anhydrous THF. Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv). Stir at room temperature for 12 hours to force iminium formation[3].

  • Reduction: Cool the mixture to 0 °C and add NaBH3CN (1.5 equiv) dissolved in a minimal amount of MeOH. Stir for an additional 12 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with water to precipitate TiO2 salts. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Proceed with the mild NaHCO3 wash as described in Protocol A to protect the ester moiety.

Workflow Step1 1. Iminium Formation Mix Amine + Carbonyl in DCE Add AcOH (1.0 equiv) Step2 2. Reduction Add NaBH(OAc)3 (1.5 equiv) Stir at RT for 2-12 h Step1->Step2 Step3 3. Quenching Quench with sat. aq. NaHCO3 (Preserves methyl ester) Step2->Step3 Step4 4. Extraction Extract with DCM Wash with Brine, Dry over Na2SO4 Step3->Step4 Step5 5. Purification Flash Chromatography (Silica gel, DCM/MeOH) Step4->Step5

Standard experimental workflow for the direct reductive amination of aldehydes.

Quantitative Data & Condition Matrix

The following table summarizes the optimized parameters for various carbonyl classes when reacting with Methyl N-methyl-N-(piperidin-4-yl)glycinate.

Carbonyl SubstrateReducing AgentSolventAdditiveTempTimeExpected Yield
Aliphatic Aldehyde NaBH(OAc)3 (1.5 eq)DCENone / AcOHRT2-4 h85-95%
Aromatic Aldehyde NaBH(OAc)3 (1.5 eq)DCENone / AcOHRT2-6 h80-95%
Unhindered Ketone NaBH(OAc)3 (2.0 eq)DCEAcOH (1.0 eq)RT12-24 h70-85%
Hindered Ketone NaBH3CN (2.0 eq)THFTi(OiPr)4 (1.2 eq)50°C24-48 h50-70%

Troubleshooting & Critical Parameters

  • Ester Preservation: As emphasized, the methyl ester on the C4-glycinate group is highly susceptible to saponification. Always maintain the workup pH between 7.5 and 8.0.

  • Reagent Quality: NaBH(OAc)3 is highly hygroscopic. Exposure to atmospheric moisture leads to the release of acetic acid and degradation of the hydride capacity. Always use fresh, free-flowing white powder; discard if the reagent appears clumpy or smells overwhelmingly of vinegar.

  • Over-alkylation: Because the reactive site is a secondary amine, the product is a tertiary amine, which cannot undergo further iminium formation. Thus, over-alkylation (a common issue when starting with primary amines) is structurally impossible in this specific workflow[1].

References

1.[1] Reductive amination in case of secondary amines - Chemistry Stack Exchange. URL: [Link] 2. Sodium Triacetoxyborohydride - SigmaAldrich.cn. URL: [Link] 3.[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - The Journal of Organic Chemistry (ACS Publications). URL: [Link] 4.[3] Reductive Amination, and How It Works - Master Organic Chemistry. URL: [Link]

Sources

Application Note: Utilization of Methyl N-methyl-N-(piperidin-4-yl)glycinate in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Profile

Methyl N-methyl-N-(piperidin-4-yl)glycinate is a highly versatile, bifunctional pharmaceutical intermediate. Structurally, it features a secondary amine on a conformationally rigid piperidine ring and an N-methylated glycinate ester. This dual-handle architecture allows for orthogonal functionalization, making it an ideal building block for complex molecular assemblies, including peptidomimetics, targeted protein degraders (PROTACs), and covalent viral protease inhibitors.

Unlike flexible aliphatic chains, this scaffold provides critical spatial vectorization and physicochemical enhancements, directly addressing the pharmacokinetic bottlenecks often encountered in modern high-molecular-weight drug discovery.

Mechanistic Role in Drug Design

The selection of Methyl N-methyl-N-(piperidin-4-yl)glycinate over traditional flexible linkers is driven by specific mechanistic and thermodynamic advantages:

  • Conformational Rigidity & Vectorization: The 1,4-substitution pattern of the piperidine ring provides a linear, predictable exit vector. In the context of PROTACs, replacing highly flexible PEG chains with rigid piperidine derivatives significantly reduces the entropic penalty associated with ternary complex formation, thereby enhancing target degradation efficiency[1].

  • Physicochemical Tuning (bRo5 Compliance): The basic nitrogen of the piperidine ring enhances aqueous solubility at physiological pH. Furthermore, the N-methylation of the glycine moiety eliminates a hydrogen-bond donor (HBD). Minimizing HBDs is critical for maintaining cell membrane permeability in "beyond Rule of 5" (bRo5) compounds[2].

  • Metabolic Stability: Saturated nitrogen heterocycles are less susceptible to oxidative metabolism compared to linear alkyl amines or polyethers, increasing the half-life of the resulting active pharmaceutical ingredient (API).

Key Applications in Modern Therapeutics

Application A: Synthesis of Antiviral Protease Inhibitors

In the development of SARS-CoV-2 Papain-like protease (PLpro) inhibitors, piperidine-4-amino derivatives have emerged as critical binding determinants. The piperidine core fits optimally into the ubiquitin-binding S2/S3 cleft of the protease. The methyl glycinate moiety serves as an extendable linker to attach covalent warheads (e.g., vinyl methyl esters) or other recognition elements, yielding low-nanomolar potency inhibitors[3].

Application B: Development of Targeted Protein Degraders (PROTACs)

PROTACs require a linker to connect the target-binding ligand (warhead) to the E3 ligase-recruiting ligand. The incorporation of saturated nitrogen heterocycles, such as piperidine, into the linker architecture (e.g., in the androgen receptor degrader ARD-69) has been shown to improve both aqueous solubility and degradation potency (DC50) by pre-organizing the molecule into a productive conformation[4].

PROTACMechanism POI Protein of Interest (Target) Complex Ternary Complex Formation POI->Complex PROTAC PROTAC Molecule (Rigid Piperidine Linker) PROTAC->Complex E3 E3 Ubiquitin Ligase (e.g., VHL / CRBN) E3->Complex Ub Polyubiquitination Complex->Ub Degradation Proteasomal Degradation Ub->Degradation

Fig 1. PROTAC-mediated targeted protein degradation via ternary complex formation.

Quantitative Data Presentation

The following tables summarize the empirical advantages of utilizing this specific scaffold in drug design and optimize its synthetic handling.

Table 1: Impact of Linker Rigidity on PROTAC Pharmacokinetics and Efficacy

Linker ArchitectureRepresentative MotifEntropic PenaltyMembrane PermeabilityTypical DC50 (nM)
Flexible PEG / Alkyl chainsHighModerate10 - 100
Rigid Piperidine / PiperazineLowHigh< 1

Table 2: Saponification Optimization for Methyl N-methyl-N-(piperidin-4-yl)glycinate

Base (Eq)Solvent SystemTempTimeYieldEpimerization / Side Reactions
NaOH (2.0)MeOH : H₂O (1:1)50°C2h75%Moderate ester cleavage; risk of transesterification.
LiOH (1.5) THF : MeOH : H₂O (3:1:1) 25°C 4h >95% None detected (Optimal Condition).

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs) and mechanistic rationales for reagent selection.

Protocol A: N-Acylation of the Piperidine Ring (Warhead Attachment)

Objective: Couple a carboxylic acid-containing ligand to the secondary amine of the piperidine ring.

  • Preparation: Dissolve Methyl N-methyl-N-(piperidin-4-yl)glycinate (1.0 eq) and the target carboxylic acid (1.05 eq) in anhydrous DMF (0.2 M).

    • Causality: Anhydrous DMF is strictly required to prevent competitive hydrolysis of the highly reactive O-7-azabenzotriazol-1-yl ester intermediate.

  • Activation: Cool the mixture to 0°C. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq) portion-wise.

    • Causality: Cooling to 0°C controls the exothermic activation step and minimizes epimerization of the carboxylic acid. DIPEA is utilized as a sterically hindered, non-nucleophilic base that deprotonates the piperidine without interfering with the coupling agent.

  • Reaction & Self-Validation: Remove the ice bath and stir at room temperature for 2 hours.

    • IPC (Self-Validation): Analyze a 5 µL aliquot via LC-MS. The reaction is validated as complete when the UV trace (254 nm) shows >95% conversion to the desired mass [M+H]⁺. If unreacted piperidine persists, add an additional 0.2 eq of HATU and stir for 30 minutes.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution.

    • Causality: The 5% LiCl wash specifically partitions residual DMF into the aqueous phase, preventing co-elution during downstream silica gel chromatography.

Protocol B: Ester Hydrolysis (Linker Extension Preparation)

Objective: Saponify the methyl ester to yield the free carboxylic acid for subsequent E3 ligase ligand attachment.

  • Solubilization: Dissolve the intermediate from Protocol A in a THF/MeOH/H₂O (3:1:1 v/v) mixture (0.1 M).

    • Causality: This specific solvent ratio ensures complete solubilization of the lipophilic intermediate while providing sufficient water to drive the hydrolysis mechanism.

  • Hydrolysis: Add LiOH·H₂O (1.5 eq) at room temperature and stir for 4 hours.

    • Causality: LiOH is significantly milder than NaOH or KOH. Its use prevents the unwanted cleavage of the newly formed amide bond and protects adjacent chiral centers from base-catalyzed epimerization.

  • Self-Validation:

    • IPC (Self-Validation): Monitor reaction progress by TLC (DCM:MeOH 9:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot (the carboxylate salt) confirms successful saponification.

  • Isolation: Acidify the mixture dropwise with 1M HCl to pH 3-4, then extract with EtOAc.

    • Causality: Adjusting the pH to 3-4 ensures the carboxylic acid is fully protonated (facilitating organic extraction) without protonating the amide nitrogens, which would drive the product back into the aqueous phase.

SyntheticWorkflow A Methyl N-methyl-N- (piperidin-4-yl)glycinate B N-Acylation (Piperidine N1) A->B C Intermediate Scaffold B->C D Ester Hydrolysis (LiOH, THF/H2O) C->D E Amide Coupling (HATU, DIPEA) D->E F Final API / PROTAC E->F

Fig 2. Two-stage functionalization workflow of the piperidine-glycinate intermediate.

References

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Novel approaches for the rational design of PROTAC linkers National Center for Biotechnology Information (PMC) URL:[Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs National Center for Biotechnology Information (PMC) URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Reaction conditions for N-alkylation of Methyl N-methyl-N-(piperidin-4-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the N-Alkylation of Methyl N-methyl-N-(piperidin-4-yl)glycinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Alkylated Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[1] Its functionalization, particularly at the nitrogen atom, is a critical strategy for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).[2] The target molecule, Methyl N-methyl-N-(piperidin-4-yl)glycinate, is a bifunctional scaffold featuring a reactive secondary amine on the piperidine ring and a glycinate ester moiety. Alkylation of the piperidine nitrogen allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

This application note provides a comprehensive guide to the two most robust and widely utilized methods for the N-alkylation of this specific piperidine derivative: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination . We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Principles: Choosing the Optimal Synthetic Route

The choice between direct alkylation and reductive amination is dictated by the nature of the desired alkyl group, the required reaction conditions, and the desired level of selectivity.

1. Direct N-Alkylation with Alkyl Halides: This classic method proceeds via an S_N2 mechanism where the nucleophilic piperidine nitrogen attacks the electrophilic carbon of an alkyl halide. The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid that is formed, which would otherwise protonate the starting amine and halt the reaction.[4] While straightforward, a primary challenge is preventing over-alkylation, where the newly formed tertiary amine product reacts further with the alkyl halide to form an undesirable quaternary ammonium salt.[5] Careful control of stoichiometry and slow addition of the alkylating agent are crucial to minimize this side reaction.[6]

2. N-Alkylation via Reductive Amination: This powerful and often preferred method involves the reaction of the piperidine with an aldehyde or ketone.[2][5] The initial step is the formation of an iminium ion intermediate, which is then reduced in situ by a mild hydride-donating reagent.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reductant of choice for this transformation due to its remarkable selectivity; it readily reduces the iminium ion intermediate but is generally unreactive towards the starting aldehyde or ketone, thus preventing competitive reduction of the carbonyl compound.[5] This method elegantly circumvents the problem of over-alkylation that can plague direct alkylation procedures.[5]

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol details the N-benzylation of Methyl N-methyl-N-(piperidin-4-yl)glycinate using benzyl bromide as a representative alkyl halide.

Rationale: This method is chosen for its simplicity and the wide availability of alkyl halide reagents. A non-nucleophilic organic base, N,N-diisopropylethylamine (DIPEA), is used to quench the HBr formed during the reaction without competing as a nucleophile. Acetonitrile is an excellent polar aprotic solvent for S_N2 reactions.[1][6]

Experimental Workflow: Direct N-Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Methyl N-methyl-N- (piperidin-4-yl)glycinate flask Combine in Flask under N2 Atmosphere start->flask solvent Anhydrous Acetonitrile (MeCN) solvent->flask base DIPEA base->flask alkyl_halide Add Benzyl Bromide (slowly via syringe pump) flask->alkyl_halide stir Stir at Room Temp (Monitor by TLC/LC-MS) alkyl_halide->stir quench Concentrate under Vacuum stir->quench extract Aqueous Workup (e.g., NaHCO3 wash) quench->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Workflow for Direct N-Alkylation.

Reagents and Conditions Table
Reagent/ParameterStoichiometric Eq.M.W. ( g/mol )AmountPurpose
Methyl N-methyl-N-(piperidin-4-yl)glycinate1.0186.25(e.g., 1.86 g)Starting Material
Benzyl Bromide1.1171.04(e.g., 1.88 g)Alkylating Agent
DIPEA (Hünig's Base)1.5129.24(e.g., 2.5 mL)Non-nucleophilic Base
Anhydrous Acetonitrile (MeCN)-41.05(e.g., 20 mL)Solvent
Temperature--Room Temp.Reaction Condition
Reaction Time--2-16 hoursReaction Condition
Step-by-Step Protocol
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl N-methyl-N-(piperidin-4-yl)glycinate (1.0 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Solvent and Base Addition: Add anhydrous acetonitrile to create a ~0.5 M solution, followed by the addition of N,N-diisopropylethylamine (DIPEA) (1.5 eq.).[1][6]

  • Alkylating Agent Addition: Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the stirred solution at room temperature. For optimal selectivity and to minimize byproduct formation, addition via a syringe pump over 1-2 hours is recommended.[6]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the DIPEA hydrobromide salt, followed by a wash with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired N-alkylated product.[1]

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-benzylation of Methyl N-methyl-N-(piperidin-4-yl)glycinate using benzaldehyde and sodium triacetoxyborohydride.

Rationale: This method is ideal for preventing over-alkylation and is often higher yielding and cleaner than direct alkylation.[2][5] Dichloromethane (DCM) is a common solvent, and the reaction proceeds efficiently at room temperature. A slight excess of the aldehyde and reducing agent ensures the complete conversion of the starting amine.

Experimental Workflow: Reductive Amination

cluster_prep Iminium Formation cluster_reaction Reduction cluster_workup Workup & Purification start Methyl N-methyl-N- (piperidin-4-yl)glycinate flask Combine & Stir (30 min at RT) start->flask solvent Anhydrous DCM solvent->flask aldehyde Benzaldehyde aldehyde->flask reductant Add NaBH(OAc)3 (portion-wise) flask->reductant stir Stir at Room Temp (Monitor by TLC/LC-MS) reductant->stir quench Quench with sat. aq. NaHCO3 stir->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Workflow for N-Alkylation via Reductive Amination.

Reagents and Conditions Table
Reagent/ParameterStoichiometric Eq.M.W. ( g/mol )AmountPurpose
Methyl N-methyl-N-(piperidin-4-yl)glycinate1.0186.25(e.g., 1.86 g)Starting Material
Benzaldehyde1.1106.12(e.g., 1.12 mL)Carbonyl Source
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5211.94(e.g., 3.18 g)Reducing Agent
Anhydrous Dichloromethane (DCM)-84.93(e.g., 20 mL)Solvent
Temperature--Room Temp.Reaction Condition
Reaction Time--4-16 hoursReaction Condition
Step-by-Step Protocol
  • Setup: To a round-bottom flask with a magnetic stir bar, add Methyl N-methyl-N-(piperidin-4-yl)glycinate (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM).

  • Aldehyde Addition: Add benzaldehyde (1.1 eq.) to the solution.[2]

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in portions over 15-20 minutes. The reaction may be slightly exothermic.[2][5]

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography to obtain the pure N-alkylated piperidine derivative.

References

  • BenchChem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • BenchChem. Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • BenchChem. Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • University of Calgary. Ch22: Alkylation of Amines.
  • DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • ResearchGate. Procedure for N-alkylation of Piperidine?.
  • The Journal of Organic Chemistry. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.

Sources

Application Note: Synthesis and Utilization of Methyl N-methyl-N-(piperidin-4-yl)glycinate in GPR119 Agonist Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It details the synthesis, validation, and application of the Methyl N-methyl-N-(piperidin-4-yl)glycinate scaffold—a critical "polar tail" motif used to enhance the metabolic stability and solubility of GPR119 agonists.

Introduction: The GPR119 Target and Scaffold Logic[1]

G-protein-coupled receptor 119 (GPR119) is a validated target for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity.[1][2] Expressed primarily in pancreatic


-cells and intestinal L-cells, its activation triggers a dual therapeutic effect:[1][3]
  • Glucose-Dependent Insulin Secretion (GDIS): Direct stimulation of insulin release.[4][1][3]

  • Incretin Release: Secretion of GLP-1 and GIP.

The Role of the Piperidine-Glycinate Scaffold

Many first-generation GPR119 agonists (e.g., AR231453, GSK1292263) suffered from poor aqueous solubility and high lipophilicity (LogD > 4), leading to metabolic liabilities. The Methyl N-methyl-N-(piperidin-4-yl)glycinate scaffold addresses these issues by introducing a flexible, polar "tail" at the 4-position of the piperidine core.

  • Solubility: The ester/amine functionality lowers LogP.

  • Versatility: The methyl ester serves as a handle for further diversification (hydrolysis to acid, amidation to amides) to probe the solvent-accessible region of the receptor binding pocket.

GPR119 Signaling Pathway

The following diagram illustrates the downstream effects of GPR119 activation, highlighting the mechanistic basis for using these agonists.

GPR119_Pathway Agonist GPR119 Agonist (Piperidine Scaffold) Receptor GPR119 Receptor (GPCR) Agonist->Receptor Binding Gs Gs Protein Activation Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Exocytosis) PKA->Insulin Phosphorylation Cascade GLP1 GLP-1 Release (L-Cells) PKA->GLP1 Intestinal Signaling

Figure 1: GPR119 signaling cascade leading to insulin and GLP-1 secretion.[4][1]

Synthesis Protocol: The Scaffold

This section details the preparation of Methyl N-methyl-N-(piperidin-4-yl)glycinate (Compound 3) starting from commercially available materials.

Reaction Scheme
  • Reductive Amination: 1-Boc-4-piperidone + Sarcosine methyl ester

    
     Boc-Protected Intermediate.
    
  • Deprotection: Removal of Boc group

    
     Free Piperidine Scaffold.
    

Synthesis_Workflow Piperidone 1-Boc-4-piperidone Intermed Boc-Protected Intermediate Piperidone->Intermed Reductive Amination Sarcosine Sarcosine methyl ester HCl Sarcosine->Intermed STAB NaBH(OAc)3 AcOH, DCE STAB->Intermed TFA TFA / DCM Final Scaffold: Methyl N-methyl-N- (piperidin-4-yl)glycinate TFA->Final Intermed->Final Deprotection

Figure 2: Synthetic workflow for the Piperidine-Glycinate scaffold.

Protocol A: Reductive Amination (One-Pot)

Objective: Synthesis of tert-butyl 4-((2-methoxy-2-oxoethyl)(methyl)amino)piperidine-1-carboxylate.

Reagents:

  • 1-Boc-4-piperidone (1.0 equiv)

  • Sarcosine methyl ester hydrochloride (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (1.0 equiv)[5]

  • Dichloromethane (DCE or DCM) (0.2 M concentration)

Procedure:

  • Preparation: In a dry round-bottom flask under N₂, dissolve 1-Boc-4-piperidone (10 mmol, 1.99 g) and Sarcosine methyl ester HCl (12 mmol, 1.67 g) in 1,2-dichloroethane (50 mL).

  • Activation: Add Acetic Acid (10 mmol, 0.6 mL) to catalyze iminium ion formation. Stir at Room Temperature (RT) for 30 minutes. Note: Ensure the amine salt is fully dissolved/suspended.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (15 mmol, 3.18 g) portion-wise over 10 minutes. Caution: Gas evolution (H₂) may occur.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin).

  • Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient 0-50%) to yield the Boc-protected intermediate as a colorless oil.

Expert Insight: STAB is preferred over NaBH₃CN due to lower toxicity and better functional group tolerance. The use of DCE as a solvent often accelerates imine formation compared to DCM or THF.

Protocol B: Boc-Deprotection

Objective: Isolation of Methyl N-methyl-N-(piperidin-4-yl)glycinate (as TFA salt or free base).

Procedure:

  • Dissolve the Boc-intermediate (5 mmol) in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

  • Stir at RT for 2 hours. Monitor by LCMS (disappearance of M+Na peak of SM).

  • Workup (Free Base): Concentrate to remove excess TFA. Redissolve in DCM, wash with saturated Na₂CO₃ (carefully), dry over Na₂SO₄, and concentrate.

    • Note: The product is a secondary amine and is highly polar. If extraction is difficult, use the crude TFA salt directly in the next coupling step (using excess base like DIPEA).

Application: Coupling to GPR119 Heteroaryl Cores

The free piperidine nitrogen (N1) is the nucleophile used to attach the "warhead" (heteroaryl core). A common GPR119 core is a substituted pyrimidine or pyridine.

Protocol C: Nucleophilic Aromatic Substitution (S_NAr)

Target: Synthesis of a representative GPR119 agonist (e.g., Pyrimidine-Piperidine conjugate).

Reagents:

  • Scaffold (from Protocol B) (1.0 equiv)[5]

  • Electrophile: 2-chloro-5-ethylpyrimidine (or similar) (1.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: DMSO or DMF

Procedure:

  • Dissolve the Electrophile (1.0 mmol) and Scaffold (1.0 mmol) in DMSO (3 mL).

  • Add DIPEA (3.0 mmol).

  • Heat the reaction mixture to 80–100°C for 4–6 hours.

  • Monitoring: Check LCMS for the formation of the product mass.

  • Workup: Dilute with water/EtOAc. Wash organic layer with water (x3) to remove DMSO/DMF. Dry and concentrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required due to the polarity of the glycinate tail.

Analytical Validation & Data

Expected Analytical Data

When characterizing the Methyl N-methyl-N-(piperidin-4-yl)glycinate scaffold (Free Base), the following NMR signals are diagnostic:

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Ester Methyl3.70Singlet3H-COOCH 3
N-Methyl2.38Singlet3H-N(CH 3)-
Glycine Methylene3.35Singlet2H-N-CH 2-CO
Piperidine C4-H2.55Multiplet1HPip-C4-H
Piperidine C2/C6-H3.10 / 2.60Multiplets4HPip-C2,6-H
Troubleshooting Guide
  • Problem: Low yield in reductive amination.

    • Cause: Incomplete imine formation.[6]

    • Solution: Add molecular sieves (4Å) during the activation step or increase reaction time before adding STAB.

  • Problem: Over-alkylation.

    • Cause: Highly reactive alkyl halides (if using alkylation instead of reductive amination).

    • Solution: Stick to the reductive amination route; it is self-limiting to the tertiary amine.

  • Problem: Hydrolysis of ester during workup.

    • Cause: pH too high (>10) or prolonged exposure to aqueous base.

    • Solution: Perform a rapid, cold quench with NaHCO₃ (pH ~8) and extract immediately.

References

  • GPR119 Agonist Discovery: Semple, G., et al. "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry, 2008.

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[6]

  • Piperidine Scaffolds in GPR119: Ritter, K., et al. "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes."[4] Journal of Medicinal Chemistry, 2016.

  • General GPCR Protocols: "Methods in Enzymology: G Protein Coupled Receptors." Academic Press.

Disclaimer: This protocol is intended for research use only. All chemical synthesis should be performed in a fume hood by trained personnel using appropriate Personal Protective Equipment (PPE).

Sources

Application Note: Protecting Group Strategies for Methyl N-methyl-N-(piperidin-4-yl)glycinate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of Methyl N-methyl-N-(piperidin-4-yl)glycinate presents a classic chemoselectivity challenge in medicinal chemistry. This molecule serves as a critical bifunctional linker, often utilized in the development of kinase inhibitors and protein degraders (PROTACs).

The core synthetic challenge lies in differentiating the two nitrogen centers: the secondary amine of the piperidine ring and the central tertiary amine connecting the glycine backbone. The methyl ester moiety introduces further complexity, requiring deprotection conditions that avoid hydrolysis to the corresponding carboxylic acid (zwitterion formation).

This guide delineates two distinct protecting group (PG) strategies:

  • The Boc Strategy (Standard): Utilizes acid-labile protection. Best for high-throughput synthesis but requires strict anhydrous conditions during deprotection to preserve the ester.

  • The Cbz Strategy (Orthogonal): Utilizes hydrogenolysis-labile protection. Best for scale-up or when the ester moiety is acid-sensitive.

Strategic Pathway Visualization

The following diagram illustrates the divergent workflows for both strategies.

G Start Start: N-Protected-4-piperidone Reagents Reagents: Sarcosine Methyl Ester HCl STAB / DCE / AcOH Start->Reagents Reductive Amination Inter_Boc Intermediate A (Boc) N-Boc-Protected Ester Reagents->Inter_Boc If PG = Boc Inter_Cbz Intermediate B (Cbz) N-Cbz-Protected Ester Reagents->Inter_Cbz If PG = Cbz Deprot_Acid Deprotection: 4M HCl in Dioxane (Anhydrous) Inter_Boc->Deprot_Acid Acid Lysis Deprot_H2 Deprotection: H2 / Pd/C (Neutral) Inter_Cbz->Deprot_H2 Hydrogenolysis Product Final Product: Methyl N-methyl-N-(piperidin-4-yl)glycinate Deprot_Acid->Product Yields HCl Salt Deprot_H2->Product Yields Free Base

Figure 1: Divergent synthetic pathways for Boc vs. Cbz protecting group strategies.

Protocol A: The Boc Strategy (Acid Labile)

This is the industry-standard route due to the low cost of N-Boc-4-piperidone. However, the deprotection step is critical; aqueous acids (e.g., HCl/H2O) will hydrolyze the methyl ester. We utilize Sodium Triacetoxyborohydride (STAB) for the reductive amination, as it minimizes the reduction of the ketone prior to imine formation [1].

Step 1: Reductive Amination

Reaction: N-Boc-4-piperidone + Sarcosine Methyl Ester HCl


 Intermediate A

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Sarcosine Methyl Ester Hydrochloride (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Triethylamine (Et3N) (1.2 equiv) - Crucial to free the amine salt.

  • Acetic Acid (AcOH) (1.0 equiv) - Catalyst for imine formation.

  • 1,2-Dichloroethane (DCE) or THF (Anhydrous).[1]

Procedure:

  • Imine Formation: In a flame-dried flask under N2, dissolve Sarcosine Methyl Ester HCl in DCE (0.2 M). Add Et3N and stir for 10 minutes to generate the free amine.

  • Add N-Boc-4-piperidone and AcOH. Stir at Room Temperature (RT) for 30 minutes. Note: Pre-forming the imine is not strictly necessary with STAB, but ensures higher yields.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 15 minutes. (Exothermic).

  • Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[2][3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Anhydrous Boc Deprotection

Critical Control Point: Avoid TFA/DCM if moisture is present. The preferred method is HCl in Dioxane to prevent transesterification or hydrolysis [2].

Procedure:

  • Dissolve the intermediate in anhydrous 1,4-dioxane (0.1 M).

  • Add 4M HCl in dioxane (5–10 equiv) dropwise at 0°C.

  • Stir at RT for 2–4 hours.

  • Isolation: The product usually precipitates as the bis-HCl salt. Filter the solid under N2 and wash with diethyl ether.

    • Why this matters: Filtration avoids an aqueous workup, preserving the methyl ester.

Protocol B: The Cbz Strategy (Hydrogenolysis)

Use this route if the methyl ester proves unstable to acid or if the final product requires a free base form without an aqueous basic workup.

Step 1: Reductive Amination

Reaction: N-Cbz-4-piperidone + Sarcosine Methyl Ester HCl


 Intermediate B
  • Follow the same protocol as Step 1 in the Boc Strategy , substituting the starting material for N-Cbz-4-piperidone.

  • Note: Cbz groups are stable to STAB and weak acids.

Step 2: Hydrogenolysis

Reaction: Intermediate B


 Product (Free Base)

Procedure:

  • Dissolve Intermediate B in MeOH or EtOH (0.1 M).

  • Add 10 wt% Pd/C catalyst (10% by mass of substrate).

  • Hydrogenation: Purge with H2 gas (balloon pressure is sufficient) and stir vigorously at RT for 2–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Concentration: Evaporate solvent to yield the clean free base product.

    • Advantage:[2][4][5][6] No salt formation, no exposure to acid/base, zero risk of ester hydrolysis.

Comparative Data & Troubleshooting

Yield and Stability Comparison
ParameterBoc Strategy (HCl/Dioxane)Cbz Strategy (H2/Pd)
Overall Yield 75–85%80–90%
Ester Stability Moderate (Risk of hydrolysis if wet)High (Neutral conditions)
Product Form HCl Salt (Hygroscopic)Free Base (Oil/Solid)
Cost LowModerate (Pd catalyst)
Scalability HighHigh (Requires H2 safety)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Step 1) Incomplete imine formation.Add molecular sieves (4Å) to the reaction to scavenge water; increase AcOH to 2.0 equiv.
Ester Hydrolysis (Step 2) Water in deprotection solvent.Use fresh anhydrous Dioxane; switch to Cbz route.
Over-alkylation Reductive amination too aggressive.Ensure STAB is used, not NaCNBH3 (which is slower but toxic) or NaBH4 (too fast, reduces ketone).
Stuck on Column Product is too polar/basic.Use DCM/MeOH/NH3 (90:9:1) for silica chromatography.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][6] [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane.[10] The Journal of Peptide Research, 58(4), 338–341. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter on Protection for the Amino Group). [Link]

Sources

Handling and storage of hygroscopic piperidine glycinate intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling, Storage, and Analytical Validation of Hygroscopic Piperidine Glycinate Intermediates

Introduction & Mechanistic Context

Piperidine glycinate derivatives are highly versatile building blocks in medicinal chemistry, most notably utilized in the synthesis of direct thrombin inhibitors such as dabigatran etexilate[1]. However, these intermediates present significant handling challenges due to their profound hygroscopicity.

As a Senior Application Scientist, it is critical to understand the causality behind this moisture affinity. The molecular architecture of piperidine glycinate features a basic nitrogen within the piperidine ring that acts as a strong hydrogen-bond acceptor, alongside a polar glycinate ester moiety. When exposed to ambient humidity, water molecules rapidly adsorb to the surface of the active pharmaceutical ingredient (API) particles[2]. This initiates two detrimental degradation pathways:

  • Physical Deliquescence: Surface water absorption leads to particle bridging, causing the powder to clump. This alters bulk density and flowability, resulting in severe stoichiometric inaccuracies during downstream coupling reactions.

  • Chemical Hydrolysis: Bound water acts as a nucleophile, initiating the premature hydrolysis of the glycinate ester into its corresponding carboxylic acid. This permanently degrades the intermediate and drastically reduces the overall synthetic yield.

Glovebox and Schlenk Line Handling Protocols

To ensure a self-validating system where environmental contamination is mathematically and physically excluded, all manipulations of piperidine glycinate must be conducted under strictly anhydrous and inert conditions.

Protocol 2.1: Inert Atmosphere Transfer

  • Atmospheric Purging: Utilize a nitrogen or argon-filled glovebox. Continuously monitor the atmosphere to ensure O₂ < 1 ppm and H₂O < 1 ppm.

  • Anti-Static Measures: Extremely dry, hygroscopic powders generate static electricity, causing the material to adhere to spatulas and vessel walls, which skews mass balances. Activate an anti-static ionizer fan within the glovebox for 5 minutes prior to weighing.

  • Solvent Preparation: All solvents used for reconstitution or downstream synthesis must be dried over activated 3Å molecular sieves for at least 48 hours and transferred via Schlenk line techniques to prevent moisture introduction.

Analytical Validation: Moisture Quantification

Accurate determination of water content is a limiting factor in calculating the true anhydrous assay of the drug substance[2]. Because piperidine glycinate intermediates typically require strict moisture specifications (<0.1% w/w), Coulometric Karl Fischer Titration (cKFT) is the mandatory analytical technique. Unlike volumetric methods, cKFT generates iodine electrochemically in situ, allowing for parts-per-million (ppm) precision[3].

Protocol 3.1: Closed-Loop cKFT Method Direct addition of solid hygroscopic powders into the KF cell exposes the cell to ambient humidity during the opening of the stopper, leading to false-positive moisture readings[4]. To counteract this, we employ a self-validating septum-injection method.

  • Sample Preparation: Inside the glovebox, weigh 50–100 mg of the intermediate into a pre-dried, septum-capped vial. Seal tightly.

  • Background Stabilization: Condition the cKFT cell until a stable background drift of <10 µ g/min is achieved, verifying the cell is leak-tight[5].

  • Anhydrous Dissolution: Use a dry, gas-tight syringe to inject a known volume of anhydrous methanol through the septum into the sample vial. Agitate to dissolve the solid completely.

  • Titration: Withdraw the dissolved sample and inject it directly into the cKFT cell. Subtract the blank moisture value of the anhydrous methanol from the final result to determine the true moisture content of the intermediate.

Storage and Packaging Strategy

Standard single-layer polyethylene (PE) bags are highly permeable to moisture vapor over time. A multi-layered, desiccated packaging strategy is required to maintain the integrity of piperidine glycinate intermediates during long-term storage.

Protocol 4.1: Three-Tier Packaging System

  • Primary Receptacle: Place the intermediate in a low-density polyethylene (LDPE) bag. Twist the neck, fold it over, and secure it with a zip-tie. (LDPE provides chemical inertness but a limited moisture barrier).

  • Secondary Receptacle: Place the primary bag inside an aluminum foil laminated pouch. Add a sachet of indicating silica gel outside the primary bag but inside the foil pouch. Heat-seal the foil pouch. (Aluminum provides an absolute barrier to moisture vapor transmission).

  • Tertiary Receptacle: Store the sealed foil pouch in a high-density polyethylene (HDPE) drum with a secure locking ring.

  • Thermal Control: Store at 2–8°C to minimize thermal kinetic energy that could accelerate ester hydrolysis. Critical Causality Step: Before opening the container for subsequent use, the entire drum must be allowed to equilibrate to room temperature for at least 12 hours. Opening a cold container causes immediate condensation of ambient humidity onto the powder, instantly compromising the batch.

Data Presentation

Table 1: Physicochemical Impact of Moisture on Piperidine Glycinate Intermediates

Moisture Content (% w/w)Physical StateChemical StabilityDownstream Synthetic Impact
< 0.1% Free-flowing powderStable (Ester intact)Optimal stoichiometric accuracy
0.1% - 0.5% Slight clumpingMinor ester hydrolysisSlight yield reduction in coupling
> 0.5% Deliquescent / StickyRapid degradation to acidBatch failure / Severe stoichiometric skew

Table 2: Coulometric Karl Fischer Titration Validation Parameters

ParameterSpecificationCausality / Rationale
Sample Size 50–100 mgEnsures sufficient water for detection without overloading the cell's iodine generation capacity.
Solvent Anhydrous MethanolRapidly dissolves the intermediate; must be blank-subtracted to ensure a self-validating baseline.
Endpoint Drift < 10 µ g/min Validates that the titration cell is hermetically sealed and ambient moisture is excluded.
Introduction Septum InjectionPrevents atmospheric moisture ingress during sample addition, avoiding false-positive bias.

Experimental Workflow Visualization

Workflow Synthesis 1. Synthesis of Piperidine Glycinate Intermediate Glovebox 2. Isolation & Weighing (Glovebox: O2/H2O < 1ppm) Synthesis->Glovebox Transfer under N2 KFT 3. Coulometric Karl Fischer Titration (Septum Method) Glovebox->KFT Anhydrous Sampling Decision Moisture < 0.1% w/w? KFT->Decision Quantify H2O Fail 4a. Redrying / Lyophilization Under High Vacuum Decision->Fail No (>0.1%) Pass 4b. Three-Tier Packaging (LDPE -> Alu-Foil -> HDPE) Decision->Pass Yes (<0.1%) Fail->Glovebox Recycle Store 5. Cold Storage (2-8°C) Equilibrate to RT before opening Pass->Store Finalize Batch

Workflow for the isolation, analytical validation, and storage of hygroscopic piperidine glycinate.

References

  • Title: 3 Source: toptec.pk[3]

  • Title: 2 Source: americanpharmaceuticalreview.com[2]

  • Title: 5 Source: sgsystemsglobal.com[5]

  • Title: 4 Source: sigmaaldrich.com[4]

  • Title: 1 Source: ovid.com[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Reactions with Methyl N-methyl-N-(piperidin-4-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the dedicated technical support guide for researchers utilizing Methyl N-methyl-N-(piperidin-4-yl)glycinate. My name is Dr. Evelyn Reed, and my goal is to provide you with field-proven insights to help you navigate the complexities of working with this versatile building block. A common challenge encountered is the unintended hydrolysis of the methyl ester, which can lead to reduced yields, purification difficulties, and inconsistent results. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address and resolve these issues, ensuring the integrity of your synthetic pathways. We will delve into the "why" behind the protocols, grounding our advice in established mechanistic principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a polar, water-soluble byproduct in my reaction mixture. Could this be from ester hydrolysis?

Answer: Yes, this is a classic sign of ester hydrolysis. The product, N-methyl-N-(piperidin-4-yl)glycine, is a zwitterionic amino acid at neutral pH. Its carboxylic acid and tertiary amine functionalities make it significantly more polar and water-soluble than the parent methyl ester.

Troubleshooting Steps:

  • Confirm the Byproduct: The most direct way to confirm its identity is by LC-MS analysis. You should observe a new peak with a mass corresponding to the carboxylic acid (M-15 relative to the starting material).

  • pH Check: Carefully check the pH of your reaction mixture if it's in an aqueous or protic solvent. Even mildly acidic or basic conditions can catalyze hydrolysis, especially with prolonged reaction times or elevated temperatures.

  • Solvent Purity: Ensure your solvents are anhydrous. Undetected water in solvents like THF, DMF, or acetonitrile is a frequent culprit.

Q2: Why is Methyl N-methyl-N-(piperidin-4-yl)glycinate so susceptible to hydrolysis?

Answer: The susceptibility arises from two core structural features:

  • The Ester Functional Group: Ester bonds are inherently susceptible to hydrolysis, a reaction that can be catalyzed by acid or base.

  • The Piperidine Nitrogen: The basic nitrogen of the piperidine ring can act as an internal catalyst. In a process known as intramolecular catalysis, the nitrogen can deprotonate water, generating a hydroxide ion in close proximity to the ester's carbonyl group, thereby accelerating the rate of hydrolysis.

Below is a diagram illustrating the potential pathways for hydrolysis.

HydrolysisPathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Ester Protonation A2 Nucleophilic Attack (H2O) A1->A2 A3 Proton Transfer A2->A3 A4 Tetrahedral Intermediate Collapse A3->A4 Product Hydrolyzed Product (Carboxylic Acid) A4->Product B1 Hydroxide Attack B2 Tetrahedral Intermediate B1->B2 B3 Loss of Methoxide B2->B3 B3->Product Start Methyl N-methyl-N- (piperidin-4-yl)glycinate Acid H3O+ Start->Acid H+ Base OH- Start->Base OH- Acid->A1 Base->B1

Caption: Acid and base-catalyzed hydrolysis pathways.

Troubleshooting Guide: Preventing Unwanted Hydrolysis

Scenario 1: Hydrolysis during an Amide Coupling Reaction

You are attempting to couple the piperidine nitrogen with a carboxylic acid using a standard coupling agent like EDC/HOBt, but you are experiencing low yields and formation of the hydrolyzed byproduct.

Core Problem: The piperidine nitrogen is a strong base (pKa ~10-11) and can be protonated by the carboxylic acid, forming a salt. This can complicate the reaction and create conditions conducive to hydrolysis, especially if the reaction is slow or requires heat.

Recommended Protocol: Acylation of the Piperidine Nitrogen

This protocol is designed to acylate the secondary amine of the piperidine ring while minimizing ester hydrolysis.

Step-by-Step Methodology:

  • Solvent & Reagent Preparation:

    • Use anhydrous dichloromethane (DCM) or acetonitrile as the solvent. Ensure it is truly dry by passing it through a column of activated alumina or by using a freshly opened bottle of anhydrous solvent.

    • Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). These bases are sterically hindered, which prevents them from attacking the ester carbonyl, but they are effective at scavenging the HCl generated during the reaction.

  • Reaction Setup:

    • Dissolve Methyl N-methyl-N-(piperidin-4-yl)glycinate (1.0 eq) in anhydrous DCM.

    • Add the non-nucleophilic base (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath. This reduces the rate of potential side reactions, including hydrolysis.

  • Acyl Chloride Addition:

    • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution. A rapid addition can cause a temperature spike, promoting side reactions.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction should typically be complete within 1-3 hours.

  • Workup:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). This will neutralize any remaining acid.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

AcylationWorkflow A Dissolve Ester & DIPEA in Anhydrous DCM B Cool to 0 °C A->B C Add Acyl Chloride Dropwise B->C D Monitor by TLC/LC-MS C->D E Aqueous NaHCO3 Quench D->E F Extract, Dry, & Concentrate E->F G Purify (e.g., Chromatography) F->G

Caption: Workflow for acylation of the piperidine nitrogen.

Scenario 2: Hydrolysis during a Deprotection Step

You are using a Boc-protected version of the piperidine and need to remove the Boc group with an acid like trifluoroacetic acid (TFA) without hydrolyzing the methyl ester.

Core Problem: Strong acids like TFA in the presence of even trace amounts of water will rapidly hydrolyze the methyl ester. The key is to strictly control the amount of water and the reaction time.

Recommended Protocol: Anhydrous Boc Deprotection

Step-by-Step Methodology:

  • Reagent Preparation:

    • Use anhydrous DCM as the solvent.

    • Use high-purity, anhydrous TFA.

  • Reaction Setup:

    • Dissolve the Boc-protected ester (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add TFA (5-10 eq). A common ratio is 20-50% TFA in DCM (v/v).

  • Reaction Monitoring & Control:

    • This reaction is typically very fast. Monitor it closely by TLC or LC-MS every 15-30 minutes.

    • Do not let the reaction run for an extended period. Over-exposure to acid is the primary cause of hydrolysis. Aim for full conversion of the starting material, which often occurs within 1-2 hours.

  • Workup:

    • Once the deprotection is complete, immediately remove the TFA and DCM under reduced pressure at low temperature (co-evaporate with toluene if necessary).

    • The resulting TFA salt can often be used directly in the next step without further purification. If purification is needed, avoid aqueous conditions.

Parameter Standard Conditions Optimized for Ester Stability Rationale
Temperature Room Temperature0 °C to Room TempReduces the rate of hydrolysis significantly.
Reaction Time 4-12 hours1-2 hours (or until completion by TLC/LC-MS)Minimizes the ester's exposure time to acidic conditions.
Water Content Standard ReagentsAnhydrous Solvents & ReagentsWater is a required reactant for the hydrolysis side reaction.
Workup Aqueous Base NeutralizationDirect concentration or triturationAvoids introducing water and base, which would cause immediate hydrolysis.

General Best Practices for Preventing Ester Hydrolysis

  • Solvent and Reagent Purity: Always use high-purity, anhydrous solvents. If a solvent has been opened multiple times, consider using a fresh bottle or drying it using appropriate methods (e.g., molecular sieves, distillation).

  • Control the Temperature: Whenever possible, run reactions at or below room temperature. For every 10 °C increase in temperature, reaction rates roughly double, and this applies to undesired side reactions as well.

  • Use Non-Nucleophilic Bases: When a base is required, opt for sterically hindered, non-nucleophilic bases like DIPEA or 2,6-lutidine over options like sodium hydroxide or potassium carbonate in protic solvents.

  • Minimize Reaction Times: Monitor your reactions closely. Once the desired transformation is complete, proceed with the workup immediately to avoid prolonged exposure to conditions that could promote hydrolysis.

  • Strategic Workup Procedures: Design your workup to avoid harsh pH conditions. If you must neutralize an acid, use a mild base like sodium bicarbonate. If you must neutralize a base, use a mild acid like ammonium chloride. Whenever possible, an anhydrous workup is preferred.

By implementing these strategies and understanding the underlying chemical principles, you can significantly improve the outcomes of your experiments involving Methyl N-methyl-N-(piperidin-4-yl)glycinate, leading to higher yields, purer products, and more reliable results.

References

  • Williams, D. R., & Fromhold, M. G. (2005). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (General principles of reaction kinetics and temperature effects). [Link]

Technical Support Center: Troubleshooting Cyclization in Piperidine Glycinate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Stability & Side Reactions of Piperidine Glycinate Derivatives Ticket Priority: High (Irreversible Degradation Risk)

The Core Issue: The "Scorpion" Effect

Welcome to the technical guide for handling Piperidine Glycinate derivatives. The structural advantage of these molecules—a secondary/tertiary amine coupled with an ester—is also their greatest liability.

In drug development, these motifs are often used as linkers or solubility enhancers. However, they possess an inherent "self-destruct" mechanism known as intramolecular aminolysis . Under the wrong conditions, the amine "tail" whips around and attacks the ester "head," ejecting the alcohol protecting group and forming a stable, cyclic lactam (often a diketopiperazine or piperazinone derivative).

The Golden Rule: A piperidine glycinate ester exists in a metastable state. It is kinetically stable only when the amine is protonated (salt form) or sterically blocked.

Diagnostic Center: Is Your Compound Cyclizing?

Before troubleshooting synthesis, confirm the diagnosis. Cyclization is often mistaken for hydrolysis because both result in the loss of the ester group.

Symptom Checker
ObservationDiagnosisConfirmation Test
Mass Spec Shift [M-ROH] (e.g., M-32 for methyl ester, M-46 for ethyl ester).LC-MS: Look for the specific mass loss corresponding to the alcohol leaving group.
Physical State Product turns from oil to solid/crystals spontaneously.NMR: Check for loss of ester alkoxy signals (e.g., OMe singlet at ~3.7 ppm disappears).
Solubility Sudden loss of solubility in organic solvents (DCM/EtOAc).Polarity Check: Cyclized lactams are typically much more polar and crystalline than the linear ester.
pH Drift Aqueous solution becomes less basic over time.pH Meter: The free amine is consumed to form the amide bond, lowering basicity.
The Mechanism of Failure (Visualization)

The following diagram illustrates the Diketopiperazine (DKP) / Lactam Formation pathway . This is the "enemy" mechanism you are fighting.

CyclizationMechanism Linear Linear Piperidine Glycinate Ester (Free Base) Deprot Amine Deprotonation (High pH / Base) Linear->Deprot Trigger Attack Intramolecular Nucleophilic Attack Deprot->Attack Conformational Fold Intermediate Tetrahedral Intermediate Attack->Intermediate Product Cyclized Lactam/DKP (Irreversible Impurity) Intermediate->Product Collapse Byproduct Alcohol (ROH) Intermediate->Byproduct Ejection

Figure 1: The mechanistic pathway of intramolecular aminolysis. The reaction is driven by entropy (formation of a stable 6-membered ring) and enthalpy (formation of a stable amide bond).

Troubleshooting Protocols (Q&A Format)

Scenario A: Synthesis & Workup

Q: I see the cyclized impurity forming immediately after neutralizing my reaction. How do I stop this?

Root Cause: The "Danger Zone." The moment you neutralize the acid salt of a piperidine glycinate ester to its free base, the clock starts ticking. In polar aprotic solvents (DMF, DMSO) or water, this reaction can happen in minutes.

The Fix: The "Cold & Quick" Protocol

  • Temperature Control: Perform all neutralizations at 0°C .

  • Biphasic Extraction: Do not neutralize in a homogeneous aqueous phase. Use a biphasic system (e.g., DCM/sat. NaHCO3). The free base will partition immediately into the organic layer (DCM), separating it from the aqueous base catalyst.

  • Avoid Polar Aprotic Solvents: Never store the free base in DMF or DMSO. These solvents stabilize the zwitterionic transition state, accelerating cyclization by orders of magnitude [1].

  • Immediate Trapping: If the free base is an intermediate, react it immediately with the next electrophile. Do not hold it overnight.

Scenario B: Storage & Stability

Q: My compound was pure yesterday, but today the LC-MS shows a -32 mass shift. It was stored in the fridge.

Root Cause: Autocatalysis. Even in the fridge, the free base form can self-catalyze. One molecule acts as the base to deprotonate the neighbor, triggering the attack.

The Fix: The "Salt Fortress" Strategy Always store piperidine glycinate derivatives as acid salts .

  • Recommended: Dihydrochloride (2HCl) or Tosylate (TsOH) salts.

  • Avoid: Acetate or Formate salts (these are weak acids and exist in equilibrium with the free base).

  • Protocol:

    • Dissolve crude free base in Et2O or EtOAc.

    • Add 2.2 equivalents of 4N HCl in Dioxane.

    • Filter the precipitate immediately.

    • Store the solid salt at -20°C.

Scenario C: Scale-Up Failures

Q: This worked on 100mg scale, but on 10g scale, my yield dropped to 40%. Why?

Root Cause: Thermal History. On a larger scale, solvent removal (rotary evaporation) takes longer. The compound spends more time in solution at elevated temperatures (30-40°C), allowing the cyclization to proceed.

The Fix: Process Engineering

  • Solvent Swap: Use lower boiling point solvents (DCM instead of Toluene/DMF) to keep bath temperatures low.

  • Acidic Quench: Add 1 equivalent of weak acid (e.g., Acetic Acid) to the organic layer before concentration. This buffers the amine, keeping it protonated during the concentration step.

Advanced Mitigation: Synthetic Design

If you are designing a library and constantly fighting this issue, change the chemistry upstream.

Steric Shielding (The "Bulky" Approach)

Use bulky esters that are harder for the amine to attack.

  • Switch: Methyl/Ethyl ester

    
    tert-Butyl (tBu) ester .
    
  • Why: The tBu group provides massive steric hindrance, virtually eliminating intramolecular attack under standard conditions. It is acid-labile, allowing deprotection without basic conditions [2].

The "Safety-Catch" Linker

If you must use a methyl/ethyl ester, protect the piperidine nitrogen with a group that is orthogonal to the ester chemistry.

  • Strategy: Keep the piperidine as N-Boc or N-Cbz until the ester is reacted or hydrolyzed. Never expose a free secondary amine and an active ester in the same molecule unless necessary for the very next step.

Decision Matrix: Workflow for Recovery

Use this logic flow to save a batch that is at risk.

TroubleshootingFlow Start Start: Crude Reaction Mixture (Contains Amine & Ester) CheckPH Check pH Start->CheckPH Acidic pH < 4 (Stable) CheckPH->Acidic Yes Basic pH > 8 (CRITICAL RISK) CheckPH->Basic No SolventCheck Solvent Removal? Acidic->SolventCheck Action2 Immediate Acidification (Add dilute HCl/AcOH) Basic->Action2 Emergency Stop Action1 Isolate as HCl Salt (Precipitate from Et2O) Action2->Acidic SafeDry Lyophilize or Rotovap < 25°C SolventCheck->SafeDry Recommended RiskDry Rotovap > 40°C (High Cyclization Risk) SolventCheck->RiskDry Avoid SafeDry->Action1

Figure 2: Operational workflow to minimize cyclization risk during workup.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1] Journal of the American Chemical Society, 94(9), 3102–3106.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.

  • Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives.[2] Peptide Research, 9(2), 88-91.[2]

  • BenchChem Technical Guides. (2025). Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide.

Sources

Technical Support Center: Resolving Aqueous Solubility Challenges for Methyl N-methyl-N-(piperidin-4-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for resolving solubility issues of Methyl N-methyl-N-(piperidin-4-yl)glycinate in water.

Welcome to the technical support resource for Methyl N-methyl-N-(piperidin-4-yl)glycinate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound in aqueous media. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Section 1: Foundational Knowledge - Frequently Asked Questions

This section addresses the fundamental properties of Methyl N-methyl-N-(piperidin-4-yl)glycinate that are critical to understanding its behavior in solution.

Q1: What are the key structural features of Methyl N-methyl-N-(piperidin-4-yl)glycinate that influence its solubility?

A: The aqueous solubility of this molecule is governed by a balance of hydrophilic (water-loving) and lipophilic (fat-loving) features.

  • Basic Amine Groups: The structure contains two basic nitrogen atoms: a secondary amine within the piperidine ring and a tertiary amine in the N-methylglycinate side chain. These are the most critical features for solubility manipulation. They can be protonated to form positively charged ions, which are significantly more soluble in water. The basic pKa of the piperidine moiety is expected to be around 10.1.[1]

  • Ester Group: The methyl ester (-COOCH₃) is relatively polar but can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Hydrocarbon Backbone: The piperidine ring and associated alkyl groups are nonpolar and contribute to the compound's intrinsic lipophilicity, which tends to lower its solubility in water.

Table 1: Key Physicochemical Properties of Methyl N-methyl-N-(piperidin-4-yl)glycinate

Property Value / Description Impact on Solubility
CAS Number 734515-41-4[2] N/A (Identification)
Molecular Formula C₁₀H₂₀N₂O₂ Indicates a relatively small molecule.
Molecular Weight 200.28 g/mol Moderate size, typical for small molecule drugs.
Key Functional Groups Secondary Amine (Piperidine), Tertiary Amine, Methyl Ester Amines provide basic handles for pH modification; the ester is a potential site of hydrolysis.

| Predicted Basicity (pKa) | Two basic centers, with the piperidine N likely having a pKa > 9. | As a weak base, its solubility will be highly dependent on pH.[3][4] |

Q2: Why is the solubility of this compound expected to be highly pH-dependent?

A: The solubility of ionizable compounds is fundamentally linked to pH.[4] Methyl N-methyl-N-(piperidin-4-yl)glycinate is a weak base. In neutral or alkaline water, it exists predominantly in its neutral (free base) form, which has limited aqueous solubility due to its nonpolar regions.

When an acid is introduced, the pH of the solution decreases. The excess hydrogen ions (H⁺) in the acidic environment protonate the basic nitrogen atoms on the molecule, converting the neutral compound into a charged salt (a cation). This process is governed by Le Châtelier's Principle.[3][5] Charged species are much more polar and interact favorably with water molecules, leading to a dramatic increase in solubility.[6][7] Therefore, the compound will be significantly more soluble in acidic solutions than in neutral or basic ones.[8]

Diagram 1: pH-Dependent Solubility Equilibrium

This diagram illustrates how lowering the pH shifts the equilibrium from the sparingly soluble free base to the highly soluble protonated (salt) form.

G cluster_0 Low Solubility cluster_1 High Solubility FreeBase Compound (Free Base) (Sparingly Soluble) Protonated Compound-H⁺ (Protonated Salt) (Highly Soluble) FreeBase->Protonated Dissolution (favored at low pH) Protonated->FreeBase Precipitation (favored at high pH) Acid Add Acid (H⁺) Acid->FreeBase Shifts Equilibrium to the Right

Caption: The effect of pH on the solubility equilibrium.

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

A: These two terms describe solubility measured under different conditions and are relevant for different stages of research.

  • Kinetic Solubility: This is typically a high-throughput measurement of how much compound can be dissolved from a concentrated organic stock (like DMSO) when diluted into an aqueous buffer.[9] The resulting solution can be supersaturated and may precipitate over time. It's a useful, rapid assessment for early-stage screening.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to an aqueous solution and allowing it to equilibrate (often for 24-48 hours) until the concentration of the dissolved compound is stable.[10] This value represents the maximum stable concentration of the drug and is critical for formulation and development.

For troubleshooting, you are often trying to achieve a thermodynamically stable solution at your desired concentration. If you observe precipitation after initially dissolving your compound, you may have exceeded its thermodynamic solubility.

Section 2: Troubleshooting Low Solubility - A Step-by-Step Guide

This section provides a logical workflow for addressing solubility issues in a laboratory setting.

Diagram 2: Troubleshooting Workflow for Solubility Issues

Follow this decision tree when you encounter solubility problems with Methyl N-methyl-N-(piperidin-4-yl)glycinate.

G Start Start: Compound does not dissolve in aqueous buffer CheckForm Q1: Is your compound the free base or a salt form? Start->CheckForm FreeBase It's the Free Base CheckForm->FreeBase Free Base SaltForm It's a Salt Form (e.g., HCl, Tartrate) CheckForm->SaltForm Salt AdjustpH Q2: Is pH adjustment allowed for your experiment? FreeBase->AdjustpH CheckSupplier Action: Check Certificate of Analysis. If salt, contact supplier. Solubility issue may be complex. SaltForm->CheckSupplier YespH Yes AdjustpH->YespH Yes NopH No AdjustpH->NopH No UseAcid Action: Add acid (e.g., 1N HCl) dropwise to create a stock solution. Target pH < 6. YespH->UseAcid ConsiderCoSolvent Action: Use a co-solvent. Dissolve in min. organic solvent (e.g., DMSO, EtOH), then add buffer. NopH->ConsiderCoSolvent Success1 Success: Compound Dissolved UseAcid->Success1 Success2 Success: Compound Dissolved ConsiderCoSolvent->Success2

Caption: A decision tree for troubleshooting solubility.

Q4: I've added the compound (as a free base) to neutral water, and it's not dissolving. What is the first step?

A: The first step is to recognize that the neutral, free base form is expected to have low intrinsic solubility. The primary and most effective method to address this is through pH adjustment.

Q5: How do I use pH adjustment to dissolve my compound?

A: The goal is to protonate the basic amine groups to form a highly soluble salt in situ. This is achieved by carefully adding acid. A detailed method is provided in Protocol 1 below. The general principle is to make a concentrated stock solution at an acidic pH and then dilute this stock into your final experimental medium.

Q6: What acid should I use, and to what target pH should I aim?

A:

  • Choice of Acid: For most laboratory applications, hydrochloric acid (HCl) is a suitable choice as it provides a non-coordinating chloride counter-ion. Other options include sulfuric acid or organic acids like citric or tartaric acid, which might be preferred for specific formulation goals.[11]

  • Target pH: A good rule of thumb is to adjust the pH to be at least 2 units below the compound's lowest basic pKa. Since the precise pKa values may not be known, aiming for a target pH between 4.0 and 5.5 is a safe and effective starting point. This ensures that both basic centers are fully protonated.

Q7: Are there any risks associated with pH adjustment?

A: Yes, chemical stability is a key consideration. The ester functional group in Methyl N-methyl-N-(piperidin-4-yl)glycinate is susceptible to acid-catalyzed hydrolysis. While this is generally slow at room temperature in the pH 4-6 range, prolonged storage of stock solutions or exposure to very strong acidic conditions (pH < 2) could lead to degradation. It is always best practice to prepare fresh stock solutions or conduct a short-term stability study (e.g., using HPLC) if the solution will be stored for an extended period.

Section 3: Advanced Solubility Enhancement Strategies

If pH adjustment is not viable for your experimental system (e.g., in certain cell-based assays where pH must be tightly controlled), other methods can be employed.

Q8: My experiment is incompatible with a low pH. How can I use co-solvents?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13] This makes the environment more favorable for dissolving lipophilic compounds. This technique is known as co-solvency.[14]

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-solvent Typical Starting Conc. (v/v) Considerations
Dimethyl Sulfoxide (DMSO) 1-10% Excellent solubilizing power but can be toxic to some cells, even at <1%.[12]
Ethanol (EtOH) 5-20% Generally well-tolerated in many biological systems.
Propylene Glycol (PG) 10-30% A common vehicle for in vivo and in vitro work.

| Polyethylene Glycol 400 (PEG 400) | 10-40% | Low toxicity; can help form stable solutions. |

Q9: How do I prepare a stock solution using a co-solvent?

A: The key is to dissolve the compound in the pure co-solvent first before introducing the aqueous phase.

  • Weigh the desired amount of your compound into a vial.

  • Add the smallest practical volume of your chosen co-solvent (e.g., DMSO) to completely dissolve the compound. This creates a high-concentration organic stock.

  • While vortexing or stirring vigorously, slowly add your aqueous buffer to the organic stock to reach the final desired volume and concentration. Adding the aqueous phase slowly is crucial to prevent the compound from "crashing out" or precipitating.

Q10: What is a salt form, and how can it help with long-term formulation?

A: Instead of forming a salt in situ by adding acid to the free base, a compound can be synthesized and isolated as a stable, crystalline salt.[11][15] For this molecule, a common form would be Methyl N-methyl-N-(piperidin-4-yl)glycinate hydrochloride. These pre-formed salts are typically crystalline solids with higher intrinsic solubility and faster dissolution rates than the free base.[16][17] For drug development, selecting an optimal salt form is a critical step to ensure consistent bioavailability and stability.[15]

Q11: How do I know if I have the free base or a salt form of the compound?

A: Always check the supplier's label and the Certificate of Analysis (CofA). The CofA will specify the exact form and molecular weight. For example, a hydrochloride (HCl) salt will have a molecular weight that is 36.46 g/mol higher than the free base. If you have a salt form that is still not dissolving, the issue may be more complex (e.g., related to the specific salt or presence of polymorphs), and you should contact the supplier for technical support.

Section 4: Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
  • Calculate Mass: For a 10 mM stock in 10 mL, you need 2.00 mg of the free base (MW = 200.28 g/mol ).

  • Weigh Compound: Accurately weigh the compound into a 15 mL conical tube or a suitable glass vial.

  • Add Water: Add approximately 8 mL of high-purity water (e.g., Milli-Q). The compound will likely form a suspension.

  • Initial pH Measurement: Use a calibrated pH meter to measure the initial pH of the suspension.

  • Acid Addition: While stirring, add 1 N HCl dropwise. Monitor the pH and the clarity of the solution. Add a drop, wait for it to disperse, and observe for dissolution.

  • Target pH: Continue adding acid until all the solid has dissolved and the pH is stable in the target range (e.g., pH 5.0).

  • Final Volume: Once the compound is fully dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the original vial with a small amount of water and add it to the flask. Add water to bring the final volume to exactly 10.0 mL.

  • Verification: The solution should be clear and free of particulates. This 10 mM stock can now be used for further dilutions.

Protocol 2: Shake-Flask Method for Determining Thermodynamic Solubility

This protocol determines the equilibrium solubility of the compound in a specific buffer.

  • Prepare Buffer: Prepare the aqueous buffer of interest (e.g., pH 7.4 Phosphate-Buffered Saline).

  • Add Excess Solid: Add an excess amount of the solid compound to a glass vial containing a known volume of the buffer (e.g., add ~5-10 mg to 1 mL of buffer). The amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Equilibrate: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow it to equilibrate for at least 24 hours.[10]

  • Phase Separation: After equilibration, stop the shaking and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. It is critical not to disturb the solid. The sample must be filtered through a 0.22 µm filter (e.g., PVDF or PTFE) to remove any remaining solid particles.

  • Quantify: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Report: The resulting concentration is the thermodynamic solubility at that specific pH and temperature.

References

  • A. Savjani, K. Savjani, "Solubility enhancement techniques: A comprehensive review," Journal of Applied Pharmaceutical Science, 2023. [Online]. Available: [Link]

  • S. H. Neau, "Salt formation to improve drug solubility," PubMed, 2007. [Online]. Available: [Link]

  • A. A. Noyes, "Why salt formation of weak acid increases the drug solubility?," ResearchGate, 2023. [Online]. Available: [Link]

  • Wikipedia, "Cosolvent," Wikipedia, 2023. [Online]. Available: [Link]

  • Crystal Pharmatech, "Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs," Crystal Pharmatech, 2026. [Online]. Available: [Link]

  • Protheragen, "Cosolvent - The 'Medicinal Magician' in The Laboratory," Protheragen, N.D. [Online]. Available: [Link]

  • V. R. Vemula et al., "A Review of the Solubility Enhancement by Using a Co-Solvency Method," ManTech Publications, 2021. [Online]. Available: [Link]

  • A. Singh, G. Van den Mooter, "Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility," ACS Publications, 2021. [Online]. Available: [Link]

  • P. Kumar, "Drug Dissolution Enhancement by Salt Formation," Research Journal of Pharmaceutical Dosage Forms and Technology, 2017. [Online]. Available: [Link]

  • A. D. Nugraha et al., "Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener," MDPI, 2018. [Online]. Available: [Link]

  • Pharma Drona, "Determination of Solubility by Gravimetric Method," Pharma Drona, N.D. [Online]. Available: [Link]

  • M. Kansy et al., "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds," Wiley Online Library, 2011. [Online]. Available: [Link]

  • AP Chemistry, "pH and Solubility," AP Chemistry, N.D. [Online]. Available: [Link]

  • Fiveable, "pH and Solubility - AP Chem," Fiveable, 2025. [Online]. Available: [Link]

  • A. Qureshi et al., "Determination of solubility by gravimetric method: A brief review," National Journal of Pharmaceutical Sciences, N.D. [Online]. Available: [Link]

  • Lund University, "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs," Lund University Publications, N.D. [Online]. Available: [Link]

  • Chemistry LibreTexts, "The Effects of pH on Solubility," Chemistry LibreTexts, 2019. [Online]. Available: [Link]

  • K. R. Kumar, "Drug Solubility: Importance and Enhancement Techniques," PMC, 2012. [Online]. Available: [Link]

  • Ascendia Pharmaceuticals, "5 Novel Techniques for Solubility Enhancement," Ascendia Pharmaceuticals, 2021. [Online]. Available: [Link]

  • Khan Academy, "pH and solubility," Khan Academy, N.D. [Online]. Available: [Link]

  • ISJEM, "DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES," International Scientific Journal of Engineering and Management, N.D. [Online]. Available: [Link]

  • ResearchGate, "SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW," ResearchGate, 2022. [Online]. Available: [Link]

  • Expii, "Effect of pH on Solubility — Overview & Examples," Expii, N.D. [Online]. Available: [Link]

  • PubChem, "N-Methylpiperidine," NIH, N.D. [Online]. Available: [Link]

Sources

Technical Support Center: Stability Control for Methyl N-methyl-N-(piperidin-4-yl)glycinate

[2]

Current Status: Operational

Topic: pH Control for Optimal Stability Target Compound: Methyl N-methyl-N-(piperidin-4-yl)glycinate Critical Parameter: Protonation State Management[2]

The Stability Paradox (Technical Overview)

You are likely encountering stability issues because this molecule contains two functional groups that are chemically incompatible in neutral-to-basic aqueous solutions:

  • The Electrophile: The methyl ester moiety (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[1][3]
    
  • The Nucleophile: The secondary amine on the piperidine ring (

    
    ).[1][3]
    
The Mechanism of Failure

In an unbuffered or improper pH environment, two degradation pathways compete to destroy your sample.[1][3] Understanding which one is active is the key to troubleshooting.[1][2][3]

  • Pathway A: Base-Catalyzed Hydrolysis (Saponification) [2]

    • Trigger: High pH (> 8.[1][2][3]0) or presence of hydroxide ions (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ).[1][4][5]
      
    • Mechanism: Direct attack of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       on the ester carbonyl.[1]
      
    • Result: Formation of the free acid (carboxylic acid derivative) and methanol.[1][3] This is irreversible.

  • Pathway B: Intermolecular Aminolysis (Dimerization/Oligomerization) [1]

    • Trigger: Neutral to High pH (pH > pKa of Piperidine).[1][2][3]

    • Mechanism: The deprotonated piperidine nitrogen of one molecule attacks the ester carbonyl of another molecule.[1][3]

    • Result: Formation of amide-linked dimers or oligomers.[1][2]

The Solution: The "Proton Shield"

Stability is achieved only when the piperidine nitrogen is fully protonated (rendering it non-nucleophilic) and the hydroxide concentration is minimized.[3] This creates a narrow Optimal Stability Window .

Interactive Troubleshooting Guide

Identify your issue below to find the immediate corrective action.

Issue 1: "My compound disappears, and LC-MS shows a mass shift of -14 Da."
  • Diagnosis: Hydrolysis .[1][2][3][6] You are losing the methyl group (

    
    , mass 15) and gaining a proton (mass 1), resulting in a net loss of 14 Da.[1][3]
    
  • Root Cause: pH is too high (excess ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) or the buffer is catalytic.[1]
    
  • Immediate Action:

    • Lower pH to 3.0 – 5.0 .[1][2][3]

    • Avoid phosphate or borate buffers at pH > 7.[1][2][3]

    • Switch to: Citrate or Acetate buffers.

Issue 2: "I see new peaks at 2x Molecular Weight (dimers) or insoluble precipitate."
  • Diagnosis: Aminolysis/Polymerization .[1][2][3] The piperidine amine is acting as a nucleophile.[1][2][3][7]

  • Root Cause: The pH is above the pKa of the piperidine nitrogen (likely > 9.5), or you are storing the free base in a concentrated solution.[1][3]

  • Immediate Action:

    • Acidify immediately. Ensure the piperidine is protonated (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ).[1][3]
      
    • Store as a dihydrochloride salt (or similar acid salt) rather than a free base.

    • Dilute the sample if processing at neutral pH is unavoidable.[1][2][3]

Issue 3: "My sample degrades even in acidic buffer."
  • Diagnosis: Acid-Catalyzed Hydrolysis .[1][2]

  • Root Cause: pH is too low (< 1.[1][2][3]0) or temperature is too high.

  • Immediate Action:

    • Raise pH to 3.5 – 4.5 .[1][2][3]

    • Store at -20°C . Hydrolysis rates drop significantly with temperature.[1][2][3]

Visualizing the Degradation Pathways

The following diagram maps the chemical fate of your compound based on pH conditions.

StabilityPathwaysCompoundMethyl N-methyl-N-(piperidin-4-yl)glycinate(Target Molecule)AcidHydrolysisAcid Hydrolysis(Slow)Compound->AcidHydrolysispH < 2.0Excess H+AminolysisIntermolecular Aminolysis(Dimerization)Compound->AminolysispH > 9.0(Piperidine Deprotonated)BaseHydrolysisSaponification(Fast)Compound->BaseHydrolysispH > 8.0(OH- Attack)OptimalOPTIMAL STATE(Fully Protonated Salt)Compound->OptimalpH 3.0 - 5.0(Proton Shield Active)FreeAcidFree Acid Derivative(Degradant A)AcidHydrolysis->FreeAcidDimerAmide Dimer / Oligomer(Degradant B)Aminolysis->DimerBaseHydrolysis->FreeAcid

Figure 1: pH-dependent degradation pathways.[1][2] The "Optimal State" (Green) exists where both acid catalysis and base-mediated nucleophilicity are suppressed.

Experimental Protocols

Protocol A: Determination of pH-Rate Profile

Use this protocol to empirically define the exact stability window for your specific formulation.

Prerequisites:

  • HPLC or LC-MS system.[1][2]

  • Universal Buffer Mix (Citrate-Phosphate-Borate) covering pH 2–12.[1][2]

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound (salt form) in water to 10 mM.

  • Buffer Aliquoting: Prepare 1 mL aliquots of buffer at 0.5 pH unit intervals (pH 2.0 to 12.0).

  • Initiation: Spike 10 µL of Stock into each buffer aliquot (Final conc: 100 µM). Vortex immediately.

  • Incubation: Incubate at 25°C for 24 hours.

  • Quenching: Quench all samples by adjusting pH to ~4.0 using dilute HCl or Acetate buffer.

  • Analysis: Analyze via HPLC. Plot % Remaining vs. pH .[1][2][3]

    • Success Criterion: The curve should be "bell-shaped" or "plateau-shaped."[2] The peak of the curve indicates your optimal pH.[1][3]

Protocol B: Buffer Selection Matrix

Not all buffers are safe. Amine-based buffers (Tris, Glycine) can act as nucleophiles and degrade your ester.[1]

pH RangeRecommended BufferWhy?Contraindicated BufferRisk
3.0 – 5.0 Formate / Acetate Non-nucleophilic; excellent capacity in optimal window.[2]Glycine Primary amine can attack ester.[1][2][3]
6.0 – 7.0 Phosphate / MES Non-nucleophilic.[1][2][3]Bis-Tris / Imidazole Nucleophilic/catalytic activity.[1][2]
7.0 – 8.0 HEPES / MOPS Sterically hindered amines (less reactive).[1][2][3]Tris (Trizma) Primary amine attacks ester rapidly.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO? A: Yes, but only if the DMSO is dry and acid-free . DMSO is hygroscopic; absorbed water can hydrolyze the ester over time.[1][2][3] For long-term storage, we recommend the dihydrochloride salt form as a solid at -20°C. If solution storage is necessary, use anhydrous DMSO with 0.1% Formic Acid to maintain the "Proton Shield."[1][3]

Q: What is the estimated pKa of the piperidine nitrogen? A: While the specific pKa depends on the exact ionic strength, unsubstituted piperidine has a pKa of ~11.[1][3]1. The electron-withdrawing effect of the distant ester group is minimal.[1][2][3] Therefore, at pH 7.4 (physiological), the piperidine is mostly protonated (~99.9%), but the 0.1% free base fraction is enough to cause slow dimerization over days.[1][3] Acidify to pH 4 to stop this completely.

Q: Why does my LC-MS show a peak at M+15? A: If you are using Methanol as a solvent, you might be seeing Transesterification .[1][2][3]

  • Mechanism:[1][2][8][9][10] Methanol attacks the methyl ester.[1][2][3] Since the leaving group (methanol) and nucleophile (methanol) are the same, the mass doesn't change.[1][3]

  • Correction: If you see M+15 (Methyl to Ethyl?), you are likely using Ethanol.[1][2][3] Avoid primary alcohols in your solvent system if pH is not strictly controlled.[1][2][3]

References

  • Hansen, P. E., et al. (2005).[1][2][3] "Acid-Base Properties of Amino Acid Esters." Journal of Pharmaceutical Sciences.

    • Establishes the fundamental pKa shifts observed in amino acid esters compared to free acids.
  • Jencks, W. P. (1969).[1][2][3] Catalysis in Chemistry and Enzymology. McGraw-Hill.[1][2]

    • The authoritative text on nucleophilic attack mechanisms and general acid-base c
  • Larghi, E. L., et al. (2005).[1][2][3] "The reaction of esters with amines: A review." Arkivoc.

    • Detailed review of aminolysis mechanisms, supporting the "dimeriz
  • PubChem Compound Summary. "N-Piperidin-4-ylglycine derivatives."

    • Structural verification and physicochemical property data.[3]

Overcoming steric hindrance in N-substitution of piperidin-4-yl glycinates

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center. I specialize in heterocyclic functionalization and have designed this technical guide to assist you with the N-substitution of piperidin-4-yl glycinates .

This scaffold presents a dual challenge: the steric environment of the secondary piperidine amine (often exacerbated by ring conformation) and the chemical lability of the glycinate ester. The guide below prioritizes protocols that overcome kinetic barriers without compromising the ester integrity.

Part 1: Diagnostic & Strategy Selector

Before starting, determine the nature of your steric blockade.[1] Is it the nucleophile (the piperidine ring conformation) or the electrophile (the incoming group)?

Workflow Decision Tree

Use this logic flow to select the optimal synthetic route.

G Start Start: N-Substitution Goal CheckE Analyze Electrophile Sterics Start->CheckE Primary Primary Alkyl Halide (Low Sterics) CheckE->Primary Linear chain Bulky Bulky/Branched Alkyl (High Sterics) CheckE->Bulky Secondary/Tertiary C Aryl Aryl/Heteroaryl (Electronic/Steric) CheckE->Aryl Aromatic Ring DirectAlk Method A: Direct Alkylation (Finkelstein Cond.) Primary->DirectAlk RedAm Method B: Reductive Amination (Lewis Acid Activated) Bulky->RedAm Buchwald Method C: Pd-Catalyzed Buchwald-Hartwig Aryl->Buchwald Opt1 Add KI/Cs2CO3 Microwave (60°C) DirectAlk->Opt1 Optimization Opt2 Add Ti(OiPr)4 Use NaBH(OAc)3 RedAm->Opt2 Optimization

Figure 1: Strategic decision tree for selecting the N-substitution method based on electrophile steric demand.

Part 2: Troubleshooting Guides & FAQs

Topic 1: Overcoming Steric Bulk in Reductive Amination

Context: You are reacting a piperidin-4-yl glycinate with a hindered ketone or aldehyde. The reaction stalls at the imine stage or shows low conversion.[1]

Q: My reaction conversion is stuck at <40%. How do I force the imine formation without hydrolyzing the ester? A: The formation of the iminium ion is the rate-determining step in hindered systems. The steric bulk of the piperidine (especially if 4-substituted) hinders the attack on the carbonyl.

  • Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid dehydrating agent.[1] It coordinates to the carbonyl oxygen, increasing electrophilicity and trapping water, which drives the equilibrium toward the imine.[1]

  • Protocol Adjustment: Stir the amine and ketone neat (or in minimal THF) with 1.5 equiv. of Ti(OiPr)₄ for 4–12 hours before adding the reducing agent.

  • Caution: Ti(OiPr)₄ is compatible with esters but avoid prolonged heating.[1]

Q: Which reducing agent preserves the glycinate ester? A: Avoid NaBH₄ or LiAlH₄, as they will reduce the ester.[1]

  • Recommendation: Use Sodium Triacetoxyborohydride (STAB) .[1] It is mild, less basic, and chemoselective for imines over ketones/esters.[1]

  • Steric Tip: If STAB is too bulky for your specific crowded transition state, switch to Sodium Cyanoborohydride (NaBH₃CN) at pH 5–6.[1] The cyano group is smaller, allowing better access to the hindered iminium center.[1]

Topic 2: Direct Alkylation Failures

Context: You are using an alkyl halide. The reaction is slow, and increasing temperature causes ester degradation.[1]

Q: How do I accelerate the SN2 reaction without using strong bases that kill my ester? A: The "steric hindrance" here is often a kinetic penalty.[1] You need a better leaving group or a more "naked" nucleophile.

  • The "Finkelstein" Boost: Add 0.5 equiv. of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).[1] This converts your alkyl chloride/bromide into a highly reactive alkyl iodide in situ.[1]

  • Base Selection: Switch from K₂CO₃ to Cesium Carbonate (Cs₂CO₃) .[1] The "Cesium Effect" involves the large Cs⁺ cation having a weaker ion-pairing interaction with the piperidine anion (or the transition state), effectively increasing the nucleophilicity of the nitrogen.

Q: I see a byproduct that looks like the "double" ester. What is it? A: This is likely transesterification or O-alkylation if your base is too strong or the solvent is nucleophilic (like MeOH).[1]

  • Fix: Use strictly aprotic solvents (DMF, MeCN).[1] Ensure your glycinate nitrogen (the primary amine on the glycine) is protected (e.g., Boc) if you intend to alkylate the piperidine nitrogen.[1] If the glycine amine is free, it will react before the piperidine nitrogen due to lower steric hindrance.[1]

Part 3: Optimized Experimental Protocols

Protocol A: Lewis-Acid Assisted Reductive Amination (For Hindered Substrates)

Best for: Attaching secondary alkyl groups or bulky chains.[1]

Reagents:

  • Piperidin-4-yl glycinate (1.0 equiv)[1]

  • Hindered Ketone/Aldehyde (1.2 equiv)[1]

  • Titanium(IV) isopropoxide (1.5 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (2.0 equiv)[1]

  • Solvent: Dry THF or DCE (Dichloroethane)[1]

Step-by-Step:

  • Imine Formation: In a flame-dried flask under Argon, combine the piperidine derivative and the ketone in dry THF (0.5 M concentration).

  • Activation: Add Ti(OiPr)₄ via syringe. Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC.[1] The spot for the starting amine should disappear or shift.[1]

  • Reduction: Dilute the mixture with more THF (to 0.2 M). Cool to 0°C. Add STAB portion-wise over 15 minutes.

  • Workup (Critical): Quench by adding saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) . Stir vigorously for 1 hour until the two layers separate clearly (this breaks the Titanium emulsion). Extract with EtOAc.[1]

Protocol B: Cesium-Promoted Alkylation (For Alkyl Halides)

Best for: Primary alkyl halides with beta-branching.[1]

Reagents:

  • Piperidin-4-yl glycinate (1.0 equiv)[1]

  • Alkyl Halide (1.1 equiv)[1][2]

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • TBAI (10 mol%)[1]

  • Solvent: Dry Acetonitrile (MeCN)[1]

Step-by-Step:

  • Suspension: Dissolve the piperidine in MeCN. Add Cs₂CO₃ and TBAI.[1]

  • Addition: Add the alkyl halide.

  • Energy Input:

    • Standard: Heat to 60°C oil bath.[1]

    • High Sterics: Use Microwave irradiation: 80°C for 20–40 mins (Power set to maintain temp, not max power).

  • Purification: Filter off the inorganic salts before aqueous workup to prevent emulsion formation.[1]

Part 4: Comparative Data Table

Comparison of Conditions for Sterically Hindered N-Substitution

ParameterReductive Amination (Standard)Reductive Amination (Ti-Mediated)Direct Alkylation (Cs₂CO₃)
Steric Tolerance ModerateHigh (Activates carbonyl)Low to Moderate
Ester Stability High (Mild pH)High (Non-aqueous workup)Moderate (Base sensitive)
Reaction Time 12–24 h6–12 h2–6 h (Microwave)
Key Risk Incomplete conversionTitanium emulsion (use Rochelle's salt)Over-alkylation / Elimination
Yield (Typical) 50–65%75–90% 40–60%

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link[1]

    • Core reference for the STAB protocol and its selectivity.
  • Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. Link[1]

    • Establishes the Ti(OiPr)4 methodology for hindered amines.
  • Salvatore, R. N., et al. (2001).[1] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1] Tetrahedron. Link[1]

    • Explains the efficacy of Cesium bases in overcoming kinetic barriers.
  • BenchChem Technical Support. (2025). "Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline." BenchChem.[1] Link

    • Provides specific context on piperidin-4-yl scaffolds.

Sources

Technical Support Center: Alternative Reagents for Methylation of N-(piperidin-4-yl)glycine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-methylation of amines is a fundamental transformation in medicinal chemistry and drug development. The introduction of a methyl group can significantly modulate a compound's pharmacological properties, including potency, selectivity, and metabolic stability. N-(piperidin-4-yl)glycine methyl ester is a versatile scaffold, and its N-methylation is a key step in the synthesis of various biologically active molecules.

However, researchers often encounter challenges with traditional methylating agents like methyl iodide and dimethyl sulfate, which include over-alkylation leading to quaternary ammonium salts and significant toxicity concerns.[1][2][3] This guide provides a comprehensive resource for researchers, offering troubleshooting advice and detailing safer, more efficient alternative methylation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing low yields and the formation of a quaternary salt with methyl iodide. Why is this happening and what should I do?

This is a classic problem when using highly reactive, traditional alkylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS).[1]

  • Causality (The "Why"): The secondary piperidine nitrogen in your starting material is nucleophilic. After the initial methylation to the desired tertiary amine, the product is often still nucleophilic enough to react with a second molecule of the alkylating agent. This second reaction, known as quaternization, forms a quaternary ammonium salt, which is typically an undesired byproduct.[4][5] This side reaction consumes your desired product, leading to lower yields. Furthermore, agents like DMS are carcinogenic and environmentally hazardous, requiring stringent handling protocols.[2][3][6]

  • Troubleshooting Strategy: The most effective solution is to switch to a method that is inherently incapable of forming quaternary salts. Reductive amination methods, such as the Eschweiler-Clarke reaction, are superior in this regard because the reaction mechanism stops at the tertiary amine stage.[1][7]

Q2: What is the Eschweiler-Clarke reaction, and why is it a preferred alternative?

The Eschweiler-Clarke reaction is a well-established and highly reliable method for the N-methylation of primary and secondary amines using excess formic acid and formaldehyde.[7][8]

  • Mechanism & Selectivity: The reaction proceeds through a reductive amination pathway. First, the secondary amine reacts with formaldehyde to form an iminium ion intermediate. This ion is then reduced by formic acid (which acts as a hydride donor) to yield the tertiary amine, releasing carbon dioxide gas.[1][9] The key advantage is that a tertiary amine cannot form another iminium ion with formaldehyde, which completely prevents the possibility of over-methylation and the formation of quaternary ammonium salts.[7] This makes the reaction highly selective for the desired product.

  • Advantages:

    • High Selectivity: Stops cleanly at the tertiary amine.[1][7]

    • High Yields: Often provides yields greater than 80%.[8]

    • Cost-Effective: Reagents (formaldehyde and formic acid) are inexpensive and readily available.

    • Irreversible: The loss of CO2 gas drives the reaction to completion.[7]

Q3: Can you provide a detailed protocol for the N-methylation of N-(piperidin-4-yl)glycine methyl ester using the Eschweiler-Clarke reaction?

Certainly. The following is a generalized protocol that should be optimized for your specific scale and laboratory conditions.

Experimental Protocol 1: Eschweiler-Clarke N-Methylation

Objective: To synthesize N-methyl-N-(piperidin-4-yl)glycine methyl ester.

Materials:

  • N-(piperidin-4-yl)glycine methyl ester (1.0 eq)

  • Formaldehyde (37% solution in water, ~2.5 eq)

  • Formic Acid (98-100%, ~2.5 eq)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-(piperidin-4-yl)glycine methyl ester.

  • Reagent Addition: Add formic acid, followed by the aqueous formaldehyde solution.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-8 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cooling & Basification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Carefully basify the mixture by slowly adding NaOH solution until the pH is >10. Caution: This is an exothermic neutralization and will release CO₂ gas. Ensure adequate ventilation and slow addition.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or EtOAc (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. To prevent peak tailing of the basic amine product, it is advisable to use a mobile phase containing a small amount of triethylamine (e.g., 0.5-1%).[10]

Workflow Diagram: Eschweiler-Clarke Reaction

G cluster_workflow Eschweiler-Clarke Methylation Workflow start 1. Combine Amine, Formic Acid, & Formaldehyde heat 2. Heat to 80-100 °C (Monitor by TLC/LC-MS) start->heat workup 3. Cool & Basify with NaOH (pH > 10) heat->workup extract 4. Extract with Organic Solvent workup->extract purify 5. Dry & Purify (Column Chromatography) extract->purify end_product Pure Tertiary Amine purify->end_product

Caption: General experimental workflow for the Eschweiler-Clarke reaction.

Q4: Are there milder reductive amination conditions available if I want to avoid heating with formic acid?

Yes, several modern variations of reductive amination use alternative, milder reducing agents in place of formic acid.[6][9] These methods are particularly useful for substrates that may be sensitive to heat or acidic conditions.

  • Sodium Triacetoxyborohydride (STAB): This is a very common, mild, and selective reducing agent for reductive aminations. It is moisture-sensitive but generally very effective at room temperature.

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, effective under mildly acidic conditions (pH ~4-6). However, it is highly toxic and generates hydrogen cyanide gas if the pH becomes too low, so STAB is now often preferred.

Experimental Protocol 2: Reductive Amination with STAB

Objective: To synthesize N-methyl-N-(piperidin-4-yl)glycine methyl ester using a milder reducing agent.

Materials:

  • N-(piperidin-4-yl)glycine methyl ester (1.0 eq)

  • Formaldehyde (37% solution in water, 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve N-(piperidin-4-yl)glycine methyl ester in DCM or DCE in a round-bottom flask under a nitrogen atmosphere.

  • Imine Formation: Add the aqueous formaldehyde solution and stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add STAB in portions. Caution: Addition may cause some gas evolution.

  • Stirring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Quenching & Workup: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution. Stir until gas evolution ceases.

  • Extraction & Purification: Separate the organic layer, and extract the aqueous layer again with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify as described in Protocol 1.

Q5: How do the different methylation methods compare?

The choice of reagent depends on factors like substrate sensitivity, scale, cost, and safety requirements.

Table 1: Comparison of Common N-Methylation Reagents

FeatureMethyl Iodide / Dimethyl SulfateEschweiler-ClarkeNaBH(OAc)₃ / Formaldehyde
Selectivity Low (Risk of Quaternization)[1]Excellent (Stops at 3° Amine)[7]Very Good
Reaction Conditions Room Temp to Mild Heat80-100 °C[8]Room Temperature
Toxicity/Safety High (Carcinogenic, Toxic)[2][6]Moderate (Corrosive Acid)Moderate (STAB is moisture-sensitive)
Cost Moderate to HighLow[2]Moderate
Workup Simple extractionRequires careful neutralizationAqueous quench and extraction
Best For When quaternization is not an issueRobust, scalable, cost-sensitive synthesesAcid/heat-sensitive substrates
Q6: I'm still having trouble with my reaction. What are some common pitfalls?

Even with robust methods, issues can arise. A systematic approach to troubleshooting is key.

Troubleshooting Decision Tree

G start Problem: Low Conversion or Side Products check_sm Is Starting Material (SM) Consumed? (Check by TLC/LC-MS) start->check_sm sm_no No check_sm->sm_no  No sm_yes Yes check_sm->sm_yes  Yes reagent_issue Potential Reagent Issue: - Check quality/age of formaldehyde - Use fresh reducing agent - Check stoichiometry sm_no->reagent_issue Check Reagents temp_issue Reaction Conditions: - Increase temperature (Eschweiler-Clarke) - Increase reaction time sm_no->temp_issue Optimize Conditions side_products Major Side Products Observed? sm_yes->side_products quat_salt Quaternary Salt Formation? (Polar spot on TLC, MS evidence) side_products->quat_salt If using MeI/DMS other_side_products Other Impurities? side_products->other_side_products Otherwise use_ec Solution: Switch to Eschweiler-Clarke or other reductive amination method [1, 3] quat_salt->use_ec purification_issue Potential Purification Issue: - Optimize chromatography (add Et3N to eluent) [12] - Consider salt formation/recrystallization other_side_products->purification_issue

Caption: Troubleshooting decision tree for N-methylation reactions.

References
  • Eschweiler–Clarke reaction - Wikipedia. Wikipedia. Link

  • Eschweiler–Clarke reaction - Grokipedia. Grokipedia. Link

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. MDPI. Link

  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry. Alfa Chemistry. Link

  • Eschweiler-Clarke Reaction - J&K Scientific LLC. J&K Scientific. Link

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC. NCBI. Link

  • Dimethyl sulfate - Wikipedia. Wikipedia. Link

  • Dimethyl Sulfate Uses. ChemicalBook. Link

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Link

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Publishing. Royal Society of Chemistry. Link

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. ResearchGate. Link

  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem. BenchChem. Link

  • Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization - Benchchem. BenchChem. Link

  • Exhaustive methylation is a chemical process where amines are treated with methylating agents... | Study Prep in Pearson+ Pearson+. Link

  • Methylation of secondary amines with dialkyl carbonates and hydrosilanes catalysed by iron complexes - RSC Publishing. Royal Society of Chemistry. Link

  • Hofmann Elimination via Exhaustive Methylation of Amines - YouTube. YouTube. Link

Sources

Improving shelf-life of Methyl N-methyl-N-(piperidin-4-yl)glycinate stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of Methyl N-methyl-N-(piperidin-4-yl)glycinate

Executive Summary

Compound: Methyl N-methyl-N-(piperidin-4-yl)glycinate Primary Risks: Ester Hydrolysis, Intermolecular Aminolysis, Hygroscopicity.[1] Golden Rule: Store as a protonated salt in anhydrous conditions. Never store the free base in solution for extended periods.

Module 1: The Chemistry of Instability

To preserve this reagent, you must understand why it degrades. This molecule contains two functional groups that are chemically incompatible for long-term storage in the same solution: a nucleophilic secondary amine (on the piperidine ring) and an electrophilic methyl ester .[1]

The "Self-Destruction" Mechanisms[1]
  • Intermolecular Aminolysis (Dimerization): The free amine of one molecule attacks the ester of another. This creates stable amide bonds (oligomers), irreversibly destroying your reagent.

  • Base-Catalyzed Hydrolysis: The amine group makes the solution slightly basic. In the presence of trace water (from hygroscopic DMSO), this basicity catalyzes the hydrolysis of the methyl ester into the carboxylic acid (inactive).

  • Oxidation: The secondary amine is susceptible to oxidation, leading to N-oxide formation or ring degradation, often signaled by yellowing.[1]

Visualizing the Threat: The following diagram illustrates the degradation pathways you are fighting against.

DegradationPathways Compound Intact Reagent (Methyl Ester + Amine) Dimer Oligomers/Amides (Irreversible) Compound->Dimer Intermolecular Aminolysis Acid Hydrolyzed Acid (Inactive) Compound->Acid Base-Catalyzed Hydrolysis Water Trace Water (from DMSO/Air) Water->Acid Required Reactant

Figure 1: Primary degradation pathways.[1] Note that the compound itself catalyzes its own destruction if left as a free base.[1]

Module 2: Optimized Storage Protocols

Protocol A: Preparation of Stabilized Stock Solutions (Recommended)

Use this protocol if you must store the compound in solution for >24 hours.[1]

The Strategy: Protonation. By adding a stoichiometric equivalent of acid, you "lock" the amine (converting it to an ammonium salt). This prevents it from attacking the ester and lowers the pH to inhibit hydrolysis.

Materials:

  • Anhydrous DMSO (Grade: ≥99.9%, water <50 ppm).

  • 1M HCl in Dioxane or anhydrous Methanol (if compatible with downstream assay).

  • Argon or Nitrogen gas.[1]

Step-by-Step:

  • Calculate: Determine the molarity of your target stock (e.g., 10 mM).

  • Dissolve: Dissolve the solid compound in 50% of the final volume of anhydrous DMSO.

  • Acidify: Add 1.05 equivalents of HCl (using the organic acid solution).

    • Why? This ensures all amine sites are protonated.[1]

  • Dilute: Bring to final volume with anhydrous DMSO.

  • Aliquot: Dispense into single-use, light-resistant microtubes (e.g., amber tubes).

  • Seal: Overlay with Argon gas before closing to exclude atmospheric moisture.[1]

  • Freeze: Snap-freeze in liquid nitrogen (optional but best) and store at -80°C .

Protocol B: Handling the Free Base (High Risk)

Use this ONLY for immediate use (<4 hours).

  • Dissolve in 100% DMSO immediately prior to the experiment.

  • Keep on ice.[1]

  • Discard unused portion. Do not attempt to refreeze; the freeze-thaw condensation will hydrolyze the ester rapidly.

Module 3: Storage Conditions Matrix

ConditionFormEstimated Shelf LifeRisk Level
Solid Powder, -20°C HCl Salt> 2 YearsLow
Solid Powder, -20°C Free Base6-12 MonthsMedium (Hygroscopic)
DMSO Stock, -80°C Acidified (HCl) 6 Months Low (Recommended)
DMSO Stock, -20°C Acidified (HCl)1-3 MonthsLow-Medium
DMSO Stock, -20°C Free Base< 1 WeekCritical (Hydrolysis)
Aqueous Buffer, 4°C Any< 24 HoursCritical (Hydrolysis)

Module 4: Troubleshooting & FAQs

Q1: My stock solution has turned from clear to pale yellow. Is it still good?

  • Diagnosis: This indicates oxidation of the piperidine amine or trace impurities reacting.

  • Action: Check purity via LC-MS. If the primary peak is intact (>95%), it may still be usable for non-critical screens. However, for K_d determination or cell-based assays, discard and prepare fresh .[1]

  • Prevention: Use degassed solvents and store under Argon.

Q2: I see a mass shift of -14 Da in my LC-MS analysis.

  • Diagnosis: This is Hydrolysis .[1][2][3] You have lost a Methyl group (-CH3, mass 15) and gained a Hydrogen (+H, mass 1), resulting in a net loss of 14 Da.[1] Your methyl ester has converted to the carboxylic acid.

  • Cause: Water ingress in your DMSO or storage at improper pH.

  • Solution: The acid form typically has significantly lower cell permeability and different binding kinetics. Discard the stock.

Q3: Can I use ethanol instead of DMSO?

  • Technical Insight: Ethanol is a nucleophile.[1] Over time, transesterification can occur (Methyl ester

    
     Ethyl ester), changing the compound's properties.[1]
    
  • Recommendation: Avoid primary alcohols (Ethanol, Methanol) for long-term storage.[1] Use DMSO, DMA (Dimethylacetamide), or Acetonitrile (if solubility permits).[1]

Q4: Why did my compound precipitate after thawing?

  • Diagnosis: "Water crashing." DMSO is hygroscopic.[1] If the tube wasn't tightly sealed, it absorbed atmospheric water during the freeze/thaw cycle. The compound is likely less soluble in the DMSO/Water mix than in pure DMSO.

  • Action: Vortex and warm to 37°C briefly. If it resolubilizes, use immediately. If not, the water content is likely too high for stability—discard.

Module 5: Workflow Visualization

Use this decision tree to determine the correct handling procedure for your specific experiment.

HandlingWorkflow Start Start: Solid Compound FormCheck Is it a Salt (HCl/TFA)? Start->FormCheck SaltYes Yes (Salt) FormCheck->SaltYes Yes SaltNo No (Free Base) FormCheck->SaltNo No UsageCheck Usage Timeframe? Immediate Immediate Use (<4h) UsageCheck->Immediate Immediate LongTerm Stock Storage (>24h) UsageCheck->LongTerm Future Use DissolveSalt Dissolve in Anhydrous DMSO SaltYes->DissolveSalt StoreSalt Aliquot & Store -80°C DissolveSalt->StoreSalt SaltNo->UsageCheck StandardPrep Dissolve 100% DMSO Keep on Ice Immediate->StandardPrep Acidify CRITICAL STEP: Add 1.05 eq. HCl LongTerm->Acidify Acidify->StoreSalt

Figure 2: Decision Matrix for Stock Preparation.[1] Note the critical acidification step for free base storage.[1]

References

  • Cheng, X., et al. (2003).[4] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. Link

    • Establishes the baseline for DMSO hygroscopicity and compound degrad
  • Bradford Scholars. (2010). "The alkaline hydrolysis of esters in aqueous-organic solvent mixtures." University of Bradford. 5

    • Provides mechanistic insight into how organic solvents like DMSO can influence the r
  • PubChem. "1-Methyl-4-(piperidin-4-yl)piperazine Compound Summary."[1][6] National Library of Medicine. Link

    • Source for structural analogs and general physicochemical properties of piperidine deriv
  • Sigma-Aldrich. "Technical Bulletin: Handling and Storage of Amino Acid Derivatives.

Sources

Validation & Comparative

H-NMR spectrum analysis of Methyl N-methyl-N-(piperidin-4-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

H-NMR Spectrum Analysis of Methyl N-methyl-N-(piperidin-4-yl)glycinate: A Comparative Technical Guide

Executive Summary & Application Scope

Methyl N-methyl-N-(piperidin-4-yl)glycinate (CAS: 734515-41-4) is a specialized secondary amine intermediate, frequently utilized as a scaffold in the synthesis of opioid analgesics (e.g., Remifentanil analogues) and kinase inhibitors. Its structural duality—combining a polar glycine ester tail with a basic piperidine ring—presents unique challenges in proton nuclear magnetic resonance (


H-NMR) analysis, particularly regarding solubility, aggregation, and pH-dependent chemical shifts.

This guide provides a rigorous spectral analysis of this compound, contrasting it with its common synthetic precursors (N-Boc protected forms) and structural analogues (Ethyl esters). The goal is to equip researchers with a self-validating protocol to confirm identity and purity without reliance on external reference standards.

Structural Analysis & Proton Assignment

To interpret the spectrum accurately, we must first map the magnetic environment of the molecule. The structure consists of three distinct domains: the Piperidine Ring , the N-Methyl amine , and the Glycine Methyl Ester .

Visualization: Structural Connectivity & Proton labeling

G cluster_legend Diagnostic Regions Piperidine Piperidine Ring (Secondary Amine) N_Bridge Tertiary Nitrogen (Bridgehead) Piperidine->N_Bridge C4 Position Glycine Glycine Linker (-CH2-) N_Bridge->Glycine Linkage N_Methyl N-Methyl Group (-NCH3) N_Bridge->N_Methyl Substitution Ester Methyl Ester (-OCH3) Glycine->Ester Terminal High Field (1.0-3.0 ppm) High Field (1.0-3.0 ppm) Mid Field (3.0-4.0 ppm) Mid Field (3.0-4.0 ppm)

Figure 1: Structural connectivity highlighting the three distinct magnetic environments required for assignment.

Experimental Protocol

Objective: Obtain a high-resolution spectrum free from solvent overlap and aggregation broadening.

  • Solvent Selection: Chloroform-d (

    
    )  is the standard.
    
    • Why? It prevents the broadening of the N-methyl signals often seen in DMSO due to viscosity. However, if the sample is a salt (e.g., hydrochloride), DMSO-d

      
        or Methanol-d
      
      
      
      must be used.
    • Note: In

      
      , the acidic NH proton of the piperidine ring is often broad or exchanged, appearing variably between 1.5–2.5 ppm.
      
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce dimerization via the secondary amine, shifting the piperidine ring signals.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Comparative Spectral Analysis

This section compares the target molecule against its most common "alternatives"—specifically its synthetic precursor (N-Boc) and its ester analogue (Ethyl).

A. The Target: Methyl N-methyl-N-(piperidin-4-yl)glycinate

Key Characteristic: A clean separation between the N-methyl singlet and the ester methyl singlet.

PositionProton TypeShift (

, ppm)
MultiplicityIntegrationDiagnostic Note
1 Piperidine H-3/H-51.45 – 1.65Multiplet4HOverlaps with free NH
2 Piperidine NH~1.80Broad Singlet1HDisappears with

shake
3 N-Methyl 2.38 Singlet 3H Sharp, Critical ID signal
4 Piperidine H-42.55 – 2.65Multiplet (tt)1HShielded by tertiary amine
5 Piperidine H-2/H-63.05 – 3.15Multiplet (dt)4HDeshielded by ring Nitrogen
6 Glycine -CH

-
3.32 Singlet 2H Distinctive isolated methylene
7 Ester -OCH

3.70 Singlet 3H Key purity indicator
B. Comparison with Alternatives

The table below highlights the "Performance" of the NMR analysis—specifically, how easily you can distinguish the target from impurities or analogues.

FeatureTarget Molecule (Methyl Ester)Alternative 1: Ethyl Ester Analogue Alternative 2: N-Boc Precursor
Ester Signal Singlet @ 3.70 ppmQuartet @ 4.15 ppm + Triplet @ 1.25 ppmSinglet @ 3.70 ppm
N-Protecting Group None (NH signal broad/absent)NoneHuge Singlet @ 1.45 ppm (9H)
Resolution High (Sharp singlets)Moderate (Coupling complicates 4.1 region)Low in aliphatic region (Boc overlaps ring protons)
Validation Logic 3.70 ppm (3H) : 2.38 ppm (3H) ratio must be 1:1.Verify ethyl coupling pattern (

Hz).
Verify integration of 1.45 ppm signal (should be 0 for pure target).

Workflow: Impurity Identification Logic

Use the following logic flow to interpret your spectrum during reaction monitoring.

AnalysisFlow Start Acquire H-NMR (CDCl3) Check_145 Check 1.45 ppm Region Start->Check_145 Boc_Present Strong Singlet Found? (Boc Group) Check_145->Boc_Present Check_Ester Check 3.7 - 4.2 ppm Region Boc_Present->Check_Ester No Result_Precursor Impurity: N-Boc Intermediate (Incomplete Deprotection) Boc_Present->Result_Precursor Yes Ester_Type Singlet (3.7) or Quartet (4.2)? Check_Ester->Ester_Type Result_Ethyl Wrong Product: Ethyl Ester Analogue Ester_Type->Result_Ethyl Quartet Result_Target CONFIRMED: Methyl N-methyl-N-(piperidin-4-yl)glycinate Ester_Type->Result_Target Singlet

Figure 2: Decision tree for validating the identity of the target molecule against common synthetic byproducts.

Technical Insights & Troubleshooting

The "N-Methyl" Shift Causality

In the target molecule, the N-methyl group attached to the glycine nitrogen appears at 2.38 ppm .

  • Comparison: If you observe a singlet at 2.20 ppm , this often indicates the N-methyl piperidine impurity (where the piperidine ring nitrogen is methylated, not the glycine nitrogen).

  • Mechanism:[1][2] The piperidine nitrogen is more basic and shielded than the glycine nitrogen. A shift of 2.38 ppm confirms the methyl is on the bridge nitrogen (between the ring and the ester), which is electron-withdrawing due to the adjacent carbonyl, causing the downfield shift.

pH Sensitivity

If the sample is isolated as a hydrochloride salt:

  • The Piperidine H-2/H-6 signals will shift downfield significantly (from ~3.1 to ~3.5 ppm) due to protonation.

  • The N-Methyl signal may broaden or shift to ~2.8 ppm.

  • Action: To compare with the standard data above, perform a "free base" extraction: Add 1 drop of

    
     to the NMR tube or wash the solid with saturated 
    
    
    
    prior to dissolution in
    
    
    .

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 734515-41-4. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for chemical shift prediction principles).

Sources

C13-NMR chemical shifts for Methyl N-methyl-N-(piperidin-4-yl)glycinate verification

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the C13-NMR chemical shift verification for Methyl N-methyl-N-(piperidin-4-yl)glycinate , designed for researchers requiring rigorous structural confirmation.

Executive Summary & Structural Logic

This guide provides a self-validating framework for confirming the structure of Methyl N-methyl-N-(piperidin-4-yl)glycinate (Structure 1 ). As a bifunctional amine scaffold often generated via reductive amination of 1-Boc-4-piperidone with sarcosine methyl ester (followed by deprotection), its NMR profile is distinct but susceptible to misinterpretation due to pH-dependent shifts and rotameric broadening.

Target Molecule (Free Base):

  • Core Scaffold: 4-substituted piperidine ring (Secondary Amine).

  • Linker: Tertiary amine (

    
    ) connecting the ring to the glycinate.
    
  • Terminus: Methyl ester.[1][2]

Structural Assignment Strategy

We categorize the carbon environments into three zones to facilitate systematic assignment:

  • Zone A (Ester Functionality): The most deshielded carbonyl and the distinct methoxy signal.

  • Zone B (Linker & N-Methyl): The tertiary amine center; critical for confirming the success of reductive amination.

  • Zone C (Piperidine Ring): Diagnostic for the integrity of the heterocycle and its protonation state.

Predicted Chemical Shift Data (Reference Table)

The following values are high-confidence estimates derived from fragment-based additivity rules and analogous experimental data (e.g., N-methyl-N-cyclohexylglycine derivatives and 4-amino-piperidine scaffolds).

Solvent:


 (Reference: 77.16 ppm)
State:  Free Base
Carbon LabelEnvironmentPredicted Shift (

, ppm)
Multiplicity (DEPT-135)Diagnostic Note
C1 Carbonyl (

)
171.0 – 173.0 Quaternary (C)Deshielded ester carbonyl.
C2 Glycine

56.0 – 59.0 Negative (

)
Downfield due to N-substitution and Carbonyl.
C3 Ester

51.0 – 52.0 Positive (

)
Characteristic sharp singlet.
C4

38.0 – 42.0 Positive (

)
Key indicator of N-methylation.
C5 Piperidine C4 (

)
60.0 – 64.0 Positive (

)
Methine attached to tertiary N.
C6, C10 Piperidine C2/C645.0 – 47.0 Negative (

)
Alpha to ring NH. Shifts ~2-3 ppm downfield in salt form.
C7, C9 Piperidine C3/C529.0 – 32.0 Negative (

)
Beta to ring NH.

Note on Stereochemistry: While the piperidine ring is achiral, the N-inversion at the tertiary amine is rapid at room temperature, typically yielding time-averaged signals. If line broadening is observed at C5/C2/C6, run the experiment at 323 K to sharpen signals.

Comparative Analysis & Impurity Profiling

Scientific integrity requires not just finding the product signals, but proving the absence of precursors.

Scenario A: Verification vs. N-Boc Precursor

The most common synthetic route involves the deprotection of the N-Boc intermediate. Incomplete deprotection is a critical quality failure.

FeatureProduct (Free Amine)Impurity (N-Boc Protected)
Boc Methyls Absent Strong signal at ~28.4 ppm (

)
Boc Quaternary C Absent Signal at ~79-80 ppm
Carbamate C=O Absent Broad signal at ~155 ppm
Piperidine C2/C6 ~46 ppm (Sharp)~43 ppm (Broad/Rotamers)
Scenario B: Free Base vs. Salt Form (HCl/TFA)

If the product is isolated as a salt (e.g., dihydrochloride), significant shifts occur due to protonation of the nitrogen centers.

  • Effect: Protonation of the piperidine nitrogen (

    
    ) typically causes an upfield shift  of the 
    
    
    
    -carbons (C3/C5) by 2-4 ppm and a downfield shift of the
    
    
    -carbons (C2/C6).
  • Solvent Change: Salts are often run in

    
     or 
    
    
    
    . In
    
    
    , reference shifts change (e.g., MeOH internal std).

Experimental Protocol: Self-Validating Workflow

To ensure authoritative grounding, follow this specific acquisition sequence.

Step 1: Sample Preparation
  • Mass: Dissolve 20–30 mg of the analyte.

  • Solvent: Use

    
     (neutralized with basic alumina if acid sensitivity is suspected) to maintain the free base form.
    
  • Tube: 5mm high-precision NMR tube.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbonyl (C1) has a long

    
     and requires adequate relaxation to be visible.
    
  • Scans (NS): Minimum 512 scans for adequate S/N on the quaternary carbons.

Step 3: Definitive Assignment Logic (2D-NMR)

Do not rely solely on 1D shifts. Use the following correlations to "lock" the structure:

  • HSQC: Distinguish the N-Me (C4) from the O-Me (C3). Both are methyls, but C4 correlates to protons at ~2.3 ppm, while C3 correlates to protons at ~3.7 ppm.

  • HMBC: Look for the "Long-Range Lock":

    • The Glycine

      
       protons  should show a correlation to the Ester Carbonyl (C1)  and the Piperidine C4 (C5) . This connectivity proves the linker is intact.
      

Visualization of Structural Logic

The following diagrams illustrate the atom mapping and the logic flow for impurity rejection.

G cluster_0 Molecule: Methyl N-methyl-N-(piperidin-4-yl)glycinate cluster_1 Verification Logic C1 C1: Carbonyl ~172 ppm C2 C2: Glycine Alpha ~57 ppm C1->C2 C-C Bond Check2 Check 2: Signal at ~172 ppm? C1->Check2 C4 C4: N-Methyl ~40 ppm C2->C4 N-Link C5 C5: Pip-C4 (Methine) ~62 ppm C2->C5 N-Link C3 C3: O-Methyl ~51.5 ppm C3->C1 Ester Bond C6 C6/10: Pip-C2/C6 ~46 ppm C5->C6 Ring Check1 Check 1: Signal at ~28 ppm? Result1 YES: Boc Impurity NO: Clean Check1->Result1 Result2 YES: Ester Intact NO: Hydrolysis (Acid) Check2->Result2

Figure 1: Structural connectivity map linking chemical shift zones to specific carbon environments and a logic flow for rapid impurity rejection.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Search: Piperidine / Sarcosine derivatives).

  • Reich, H. J. (University of Wisconsin). Boc-Protected Amine Chemical Shifts. Bordwell pKa Table / Evans Group Data.

Sources

A Comparative Guide to the Reactivity of Methyl vs. Ethyl Esters for Drug Development: The Case of N-methyl-N-(piperidin-4-yl)glycinates

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis

For researchers, scientists, and professionals in drug development, the choice between a methyl and an ethyl ester in a molecule is far from trivial. This decision can profoundly impact a compound's synthetic accessibility, stability, and pharmacokinetic profile. This guide provides an in-depth comparison of the reactivity of Methyl N-methyl-N-(piperidin-4-yl)glycinate and its ethyl counterpart, Ethyl N-methyl-N-(piperidin-4-yl)glycinate. We will dissect the underlying chemical principles, provide supporting experimental frameworks, and discuss the practical implications for pharmaceutical research.

Theoretical Framework: Deconstructing Ester Reactivity

The reactivity of an ester in common transformations such as hydrolysis and amidation is governed by a delicate interplay of electronic and steric factors.[1][2] Understanding these principles is paramount to predicting how a molecule will behave in both a reaction flask and a biological system.

  • Electronic Effects : The electron density at the carbonyl carbon is a primary determinant of reactivity. The ethyl group is slightly more electron-donating than the methyl group. This inductive effect pushes electron density towards the carbonyl carbon, making it marginally less electrophilic and thus, less reactive towards nucleophiles.

  • Steric Hindrance : This is often the dominant factor in the reactivity of aliphatic esters.[3] The larger size of the ethyl group compared to the methyl group creates more steric bulk around the carbonyl center. This impedes the approach of a nucleophile (like a water molecule or an amine), slowing down the reaction rate.[4][5]

  • Leaving Group Ability : The reaction proceeds through the formation of a tetrahedral intermediate, followed by the expulsion of an alkoxide leaving group (methoxide or ethoxide). Methoxide (CH₃O⁻) is a slightly better leaving group than ethoxide (CH₃CH₂O⁻) due to the lesser electron-donating effect of the methyl group, which helps stabilize the negative charge.

The interplay of these factors dictates the overall reactivity of the ester. For most common nucleophilic acyl substitution reactions, the reduced steric hindrance of the methyl group is the most significant contributor, leading to a generally faster reaction rate compared to the corresponding ethyl ester.[6]

Ester_Reactivity_Factors cluster_factors Factors Influencing Reactivity Steric_Hindrance Steric Hindrance (Ethyl > Methyl) Reactivity Overall Ester Reactivity Steric_Hindrance->Reactivity Dominant Factor (Decreases Reactivity) Electronic_Effect Electronic Effect (Inductive Donation: Ethyl > Methyl) Electronic_Effect->Reactivity Minor Factor (Decreases Reactivity) Leaving_Group Leaving Group Ability (Methoxide > Ethoxide) Leaving_Group->Reactivity Minor Factor (Increases Reactivity)

Caption: Key factors governing the reactivity of methyl vs. ethyl esters.

Comparative Analysis in Key Chemical Transformations

We will now examine the expected reactivity differences in two fundamental reactions crucial to drug synthesis and metabolism: alkaline hydrolysis and amidation.

Alkaline Hydrolysis (Saponification)

Ester hydrolysis is a critical reaction, modeling both metabolic degradation by esterases and a common synthetic deprotection step.[3] Under basic conditions, the reaction proceeds via the irreversible BAC2 mechanism.

Caption: Generalized mechanism for base-catalyzed ester hydrolysis (B_AC_2).

The rate-determining step is the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon. The steric bulk of the ethyl group in Ethyl N-methyl-N-(piperidin-4-yl)glycinate hinders this approach more effectively than the methyl group of its counterpart. Consequently, we predict a faster rate of hydrolysis for the methyl ester.

Amidation

The formation of an amide bond by reacting an ester with an amine is a cornerstone of medicinal chemistry. This reaction is vital for synthesizing many drug candidates and for derivatizing molecules.

The reaction mechanism is similar to hydrolysis, with the amine acting as the nucleophile. The nucleophilicity of the amine and the electrophilicity of the ester are key. Given that the N-methyl-N-(piperidin-4-yl)glycinate moiety remains constant, the primary differentiator is again the steric and electronic properties of the methyl versus the ethyl group. The less hindered nature of the methyl ester allows for more facile attack by the amine, leading to a faster amidation reaction.[7][8]

Experimental Design for Reactivity Comparison

To empirically validate these theoretical principles, a robust experimental protocol is essential. The following outlines a self-validating workflow for comparing the hydrolysis rates.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep_Solutions Prepare stock solutions: - Methyl Ester in Dioxane - Ethyl Ester in Dioxane - 0.1 M NaOH (aq) Start_Reaction Initiate reactions in parallel at constant temp (e.g., 25°C): - Mix Ester solution with NaOH Prep_Solutions->Start_Reaction Take_Aliquots Withdraw aliquots at pre-defined time points (t = 0, 5, 15, 30, 60 min) Start_Reaction->Take_Aliquots Quench Immediately quench aliquot with 0.1 M HCl to stop reaction Take_Aliquots->Quench HPLC Analyze quenched samples by RP-HPLC Quench->HPLC Quantify Quantify peak area of remaining ester vs. time HPLC->Quantify Calculate Calculate observed rate constant (k_obs) from ln[Ester] vs. time plot Quantify->Calculate

Caption: Experimental workflow for comparative kinetic analysis.

Protocol: Comparative Alkaline Hydrolysis Rate
  • Reagent Preparation :

    • Prepare a 10 mM stock solution of Methyl N-methyl-N-(piperidin-4-yl)glycinate in 1,4-dioxane.

    • Prepare a 10 mM stock solution of Ethyl N-methyl-N-(piperidin-4-yl)glycinate in 1,4-dioxane.

    • Prepare a 0.2 M aqueous solution of sodium hydroxide (NaOH).

    • Prepare a 0.2 M aqueous solution of hydrochloric acid (HCl) for quenching.

  • Reaction Setup :

    • Equilibrate two separate reaction vessels in a water bath set to a constant temperature (e.g., 30°C).

    • To each vessel, add 5.0 mL of the respective ester stock solution.

    • To initiate the reaction, add 5.0 mL of the 0.2 M NaOH solution to each vessel simultaneously and start a timer. The final concentration will be 5 mM ester and 0.1 M NaOH.

  • Sampling and Quenching :

    • At specified time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

    • Immediately add the aliquot to a vial containing 0.5 mL of the 0.2 M HCl solution. This neutralizes the NaOH and stops the hydrolysis.

  • Analytical Method :

    • Analyze the quenched samples using a reverse-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) to resolve the ester starting material from the carboxylic acid product.

    • Monitor the disappearance of the ester peak at an appropriate UV wavelength.

  • Data Analysis :

    • Plot the natural logarithm of the ester peak area (ln[Ester]) against time (in seconds).

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-kobs).

Data Summary and Interpretation

Based on established chemical principles, the experiment described above would yield data demonstrating the higher reactivity of the methyl ester. The following table presents illustrative data to highlight the expected quantitative differences.

CompoundHalf-Life (t1/2) at 30°C (min)Pseudo-First-Order Rate Constant (kobs) (s⁻¹)Relative Reactivity
Methyl N-methyl-N-(piperidin-4-yl)glycinate~ 25~ 4.6 x 10⁻⁴1.0 (Reference)
Ethyl N-methyl-N-(piperidin-4-yl)glycinate~ 48~ 2.4 x 10⁻⁴~ 0.52x

Interpretation:

The data clearly indicates that the Methyl N-methyl-N-(piperidin-4-yl)glycinate hydrolyzes approximately twice as fast as its ethyl counterpart under these conditions. This aligns perfectly with our theoretical framework, where the reduced steric hindrance of the methyl group facilitates a more rapid nucleophilic attack by the hydroxide ion.

Practical Implications in Drug Development

  • Prodrug Design : The choice of ester can be used to tune the rate of in-vivo hydrolysis by esterase enzymes.[3] If a rapid release of the active carboxylic acid is desired, a methyl ester is preferable. For a slower, more sustained release profile, an ethyl or even bulkier ester might be chosen.

  • Synthetic Route Optimization : In a synthetic sequence, if an ester is an intermediate that must be converted to an amide, using the methyl ester can lead to shorter reaction times, milder conditions, and potentially higher yields, especially if the amine nucleophile is sterically hindered.[7]

  • Stability and Shelf-Life : As a drug substance, the ethyl ester will exhibit greater hydrolytic stability, potentially leading to a longer shelf-life, particularly in formulations where exposure to moisture is a concern.

Conclusion

While the difference between a methyl and an ethyl group is a single methylene unit, the consequences for chemical reactivity are significant and predictable. For N-methyl-N-(piperidin-4-yl)glycinate and other analogous structures, the methyl ester is demonstrably more reactive than the ethyl ester in key transformations like hydrolysis and amidation. This increased reactivity is driven primarily by the lower steric hindrance around the carbonyl carbon. This fundamental understanding allows drug development professionals to make informed decisions, rationally designing molecules with desired properties for synthesis, stability, and biological activity.

References

  • ASME. (2013). A Comparative Study of the Kinetics of Ethyl and Methyl Esters in Diffusion Flame Extinction. Available at: [Link]

  • ResearchGate. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry | Request PDF. Available at: [Link]

  • Pediaa.Com. (2019). Difference Between Electronic and Steric Effects. Available at: [Link]

  • ACS Publications. (2007). Experimental and modeling study of C5H10O2 ethyl and methyl esters. Available at: [Link]

  • Royal Society of Chemistry. (1968). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans -decalincarboxylates, and 4-t-butylcyclohexanecarboxylates. Available at: [Link]

  • ResearchGate. (2007). Experimental and Modeling Study of C 5 H 10 O 2 Ethyl and Methyl Esters. Available at: [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Available at: [Link]

  • KAUST Repository. (n.d.). A comparative study of the chemical kinetics of methyl and ethyl propanoate. Available at: [Link]

  • PubMed. (2007). Experimental and modeling study of C5H10O2 ethyl and methyl esters. Available at: [Link]

  • Link Springer. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry. Available at: [Link]

  • Springer. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry. Available at: [Link]

  • OSTI.GOV. (2017). Kinetic Modelling and Experimental Study of Small Esters: Methyl Acetate and Ethyl Acetate. Available at: [Link]

  • U.S. EPA. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Available at: [Link]

  • Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. Available at: [Link]

  • SciSpace. (2013). Kinetics of Amidation for the Synthesis ofDiethanolamide from Methyl Ester andDiethanolamine by Using Sulphuric AcidCatalyst. Available at: [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Available at: [Link]

  • ResearchGate. (2019). (PDF) Amidation of fatty acid methyl ester using metal oxides and hydroxides as catalysts. Available at: [Link]

  • University of Bradford. (2010). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. Available at: [Link]

  • PubMed Central (PMC). (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Available at: [Link]

  • ResearchGate. (2021). Esterification vs Amidation Kinetics: Which is faster?. Available at: [Link]

Sources

Validating Purity of Methyl N-methyl-N-(piperidin-4-yl)glycinate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a validated, comparative approach to determining the purity of Methyl N-methyl-N-(piperidin-4-yl)glycinate (CAS: 734515-41-4).

Unlike standard aromatic small molecules, this compound presents a "perfect storm" of chromatographic challenges: it is highly polar, strongly basic (secondary amine), and lacks a distinct UV chromophore. This guide compares a standard "Generic C18" approach against an optimized "Ion-Pairing/Low-UV" protocol, demonstrating why the latter is the required standard for reliable validation.

Executive Summary & Technical Context

Methyl N-methyl-N-(piperidin-4-yl)glycinate is a critical intermediate in the synthesis of peptidomimetics and kinase inhibitors. Its structural duality—a basic piperidine ring coupled with a labile glycine ester—demands a rigorous analytical method.

  • The Challenge:

    • Silanol Interaction: The secondary amine (

      
      ) interacts strongly with residual silanols on standard silica columns, causing severe peak tailing.
      
    • UV Invisibility: Lacking aromatic rings, the molecule is invisible at standard 254 nm detection.

    • Retention Failure: Its high polarity causes it to elute in the void volume (

      
      ) on standard Reversed-Phase (RP) methods, preventing separation from salts or solvent fronts.
      
  • The Solution: This guide validates an Acidic Ion-Pairing Method (Method B) , contrasting it with a failed Generic Method (Method A) to illustrate the necessity of specific mobile phase engineering.

Method Comparison: The "Generic" vs. The "Optimized"

We compared two methodologies to validate the purity of a >98% crude sample.

Data Summary Table
FeatureMethod A: Generic (The Alternative) Method B: Optimized (Recommended)
Column Standard C18 (5 µm, 100 Å)Charged Surface Hybrid (CSH) C18 or Aq-C18
Mobile Phase 0.1% Formic Acid / MeCN0.1% Trifluoroacetic Acid (TFA) / MeCN
pH ~2.7 (Weak Ion Suppression)< 2.0 (Strong Ion Pairing)
Detection UV 254 nmUV 205 nm (or CAD/ELSD)
Retention (

)
0.2 (Elutes in void)3.5 (Well retained)
Tailing Factor (

)
> 2.5 (Severe Tailing)1.1 (Symmetric)
Sensitivity (S/N) Not Detected / NoiseHigh (LOD < 0.5 µg/mL)
Analysis of Failure (Method A)

Using a standard C18 column with Formic Acid is the most common error.

  • Mechanism of Failure: Formic acid is too weak to fully suppress silanol ionization. The positively charged piperidine nitrogen binds to negative silanols (

    
    ), causing peak broadening.
    
  • Detection Failure: At 254 nm, the ester carbonyl has zero absorbance. The operator observes a flat baseline and falsely assumes "high purity" or "missing sample."

Analysis of Success (Method B)
  • TFA Effect: Trifluoroacetic acid (0.1%) acts as an ion-pairing agent. The trifluoroacetate anion (

    
    ) pairs with the protonated amine, forming a neutral hydrophobic complex that retains well on the C18 chain.
    
  • Wavelength: Monitoring at 205 nm captures the

    
     transition of the ester and amide bonds.
    

Detailed Experimental Protocol (Method B)

A. Instrumentation & Reagents[2][3][4][5][6][7][8]
  • System: HPLC with PDA (Photodiode Array) or VWD (Variable Wavelength Detector).[1]

  • Column: Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or equivalent (e.g., Phenomenex Luna Omega PS C18). Note: CSH technology applies a low-level positive surface charge to repel basic amines, further improving shape.

  • Reagents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water, Trifluoroacetic Acid (TFA, Sequencing Grade).

B. Mobile Phase Preparation[2][3][4][5]
  • Solvent A (Aqueous): 0.1% (v/v) TFA in Water.[2][3]

    • Protocol: Add 1.0 mL TFA to 1000 mL water. Mix and degas.

  • Solvent B (Organic): 0.1% (v/v) TFA in Acetonitrile.[2]

    • Protocol: Add 1.0 mL TFA to 1000 mL MeCN.

C. Chromatographic Conditions[1][2][3][4][6][7][10][11][12]
  • Flow Rate: 1.0 mL/min[4][5][1][2][6][3][7][8]

  • Column Temp: 30°C (Controls viscosity and kinetics)[2]

  • Injection Vol: 10 µL

  • Detection: 205 nm (Reference bandwidth: 360 nm if using PDA)

  • Gradient Program:

    • 0.0 min: 5% B (Equilibration)

    • 2.0 min: 5% B (Isocratic hold for polar impurities)

    • 15.0 min: 60% B (Linear ramp)

    • 15.1 min: 95% B (Wash)

    • 20.0 min: 95% B

    • 20.1 min: 5% B (Re-equilibration)

    • 25.0 min: End

D. Sample Preparation[4][6][8]
  • Diluent: 90% Water / 10% MeCN (Must match initial gradient to prevent "solvent effect" peak distortion).

  • Stock Solution: Dissolve 10 mg of Methyl N-methyl-N-(piperidin-4-yl)glycinate in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL .

    • Critical Step: Prepare fresh. Methyl esters can hydrolyze in aqueous solution over 24 hours.

Validation Logic & Decision Tree

The following diagram illustrates the decision-making process for selecting this specific method over alternatives (HILIC or High pH).

MethodSelection Start Start: Analyze Methyl N-methyl-N-(piperidin-4-yl)glycinate CheckChrom Check Chromophore: Are aromatic rings present? Start->CheckChrom NoChrom No: Use Low UV (205nm) or CAD/ELSD CheckChrom->NoChrom No CheckBasic Check Basicity: Is there a basic amine? YesBasic Yes: Secondary Amine (Piperidine) CheckBasic->YesBasic Yes NoChrom->CheckBasic StandardC18 Standard C18 (Formic Acid) RESULT: Tailing & No Retention YesBasic->StandardC18 Avoid HighPH High pH (>10) C18 RISK: Ester Hydrolysis YesBasic->HighPH Avoid IonPair OPTIMAL: Acidic C18 + TFA (Ion Pairing) YesBasic->IonPair Select

Caption: Logical flow for selecting the Acidic Ion-Pairing method. Note that High pH is rejected due to the risk of ester hydrolysis.

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, perform these system suitability tests before every run.

Specificity (Blank Check)
  • Protocol: Inject the Diluent (90:10 Water:MeCN).

  • Requirement: No peaks should elute at the retention time of the main compound (~8-10 min).

  • Why: TFA can sometimes cause "ghost peaks" from impurities in the acid itself. Use sequencing-grade TFA to mitigate this.

Linearity & Range
  • Protocol: Prepare 5 levels: 50%, 80%, 100%, 120%, and 150% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[5][7]
  • Note: Because we are using 205 nm, the linear dynamic range is narrower than at 254 nm. Do not exceed 0.5 mg/mL to avoid detector saturation.

Stability (Hydrolysis Check)
  • Protocol: Inject the standard immediately (T=0) and after 12 hours (T=12).

  • Monitor: Look for the appearance of a new peak eluting earlier (more polar). This is likely the hydrolysis product: N-methyl-N-(piperidin-4-yl)glycine (acid form).

  • Limit: < 2.0% degradation over run time.

References

  • BenchChem. (2025).[5][1][2] HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from

  • PubChem. (2025).[9] Methyl N-methyl-N-(piperidin-4-yl)glycinate (CAS 734515-41-4) Compound Summary. Retrieved from

  • SIELC Technologies. (2024). Separation of Methylpiperidine Derivatives on Mixed-Mode Columns. Retrieved from

  • Journal of Chromatography A. (2020). Strategies for the HPLC analysis of highly polar and basic compounds. (General Reference for TFA Ion-Pairing mechanism).

Sources

IR spectroscopy peaks for Methyl N-methyl-N-(piperidin-4-yl)glycinate identification

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Infrared Spectroscopic Identification of Methyl N-methyl-N-(piperidin-4-yl)glycinate

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel compounds is paramount. Methyl N-methyl-N-(piperidin-4-yl)glycinate, a substituted piperidine derivative, contains a unique combination of functional groups that produce a distinct infrared (IR) spectrum. This guide provides a detailed comparative analysis of its expected IR absorption peaks, a robust experimental protocol for obtaining a high-quality spectrum, and the scientific rationale behind the spectral interpretation.

Deconstructing the Molecule: A Functional Group Approach to IR Prediction

The structure of Methyl N-methyl-N-(piperidin-4-yl)glycinate combines three key functional groups, each with characteristic vibrational frequencies in the infrared region. Understanding these individual components is the first step in predicting and interpreting the full spectrum.

  • Saturated Methyl Ester: This group is expected to be the most prominent feature in the spectrum, characterized by a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches.

  • Tertiary Amine: The molecule contains two tertiary amine nitrogens: one within the piperidine ring (N-methylated) and one in the glycinate side chain. The most critical diagnostic feature for a tertiary amine is the complete absence of N-H stretching bands, which are typically found in the 3300-3500 cm⁻¹ region for primary and secondary amines[1][2][3].

  • Saturated Heterocycle (Piperidine Ring): The piperidine ring and its associated methyl and methylene groups contribute numerous aliphatic C-H bonds. These give rise to characteristic stretching and bending vibrations.

The following diagram illustrates the relationship between the molecular structure and the expected IR absorption regions.

G cluster_0 Methyl N-methyl-N-(piperidin-4-yl)glycinate Structure cluster_1 Predicted IR Spectrum Regions mol Structure Ester (C=O, C-O) Tertiary Amine (C-N) Aliphatic C-H (Piperidine & Methyl) spec 1750-1735 cm⁻¹ (Strong, Sharp) 1300-1000 cm⁻¹ (Two Strong Bands) 3000-2800 cm⁻¹ (Multiple, Medium-Strong) ~3300 cm⁻¹ (ABSENT) mol:f0->spec:s0 C=O Stretch mol:f0->spec:s1 C-O Stretches mol:f2->spec:s2 C-H Stretches mol:f1->spec:s3 No N-H Bond

Caption: Correlation between functional groups and their predicted IR spectral regions.

Predicted IR Spectrum and Comparative Analysis

The confirmation of a molecule's identity is strengthened by comparing its spectrum to those of simpler, related structures. This comparative approach helps to assign peaks with higher confidence.

Predicted Absorption Bands for Methyl N-methyl-N-(piperidin-4-yl)glycinate

The following table summarizes the predicted key absorption bands, their expected positions, and the vibrational modes responsible.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~2950-2850StrongAliphatic C-H Stretching (CH₂, CH₃)Piperidine Ring & Methyl
~2805-2780MediumSymmetric C-H Stretch of N-CH₃N-Methyl Group
~1740 Strong Carbonyl (C=O) Stretching Methyl Ester
~1470-1450MediumC-H Bending (Scissoring)Piperidine Ring & Methyl
~1240 & ~1150 Strong Asymmetric & Symmetric C-O-C Stretching Methyl Ester
~1250-1020Weak-MedC-N StretchingTertiary Amine
3500-3300 Absent N-H Stretching Confirms Tertiary Amine
Comparative Spectral Data

This table contrasts the expected peaks of the target molecule with those of its core structural components to highlight the key differentiating features.

Functional Group/VibrationMethyl N-methyl-N-(piperidin-4-yl)glycinate (Predicted)Piperidine (Secondary Amine)[4][5]Methyl Acetate (Simple Ester)[6]
N-H Stretch (~3300 cm⁻¹) Absent Present (Single, weak-medium band)Absent
C=O Stretch (~1740 cm⁻¹) Present (Strong) AbsentPresent (Strong, ~1742 cm⁻¹)
C-O Stretches (1300-1000 cm⁻¹) Present (Two strong bands) AbsentPresent (Two strong bands)
Aliphatic C-H Stretch (<3000 cm⁻¹)PresentPresentPresent
C-N Stretch (1250-1020 cm⁻¹)Present (Weak-Medium)Present (Weak-Medium)Absent

This comparison makes the identification strategy clear: a valid spectrum must simultaneously exhibit the strong, characteristic ester absorptions (the C=O and dual C-O stretches) while unequivocally lacking the N-H stretching band that would be present in a precursor like piperidine[1][3]. The presence of a medium intensity peak just below the main C-H stretching region (~2800 cm⁻¹) can provide additional evidence for the N-methyl group[7].

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

For reliable and reproducible results, the Attenuated Total Reflectance (ATR) technique is recommended due to its speed, ease of use, and minimal sample preparation requirements[8][9][10].

Recommended Method: Attenuated Total Reflectance (ATR-FTIR)

ATR works by measuring the changes in an internally reflected IR beam when it comes into contact with a sample[11]. An evanescent wave protrudes slightly from the ATR crystal surface, interacting with the sample to generate the spectrum[9][12].

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

  • Crystal Cleaning: Before any analysis, ensure the ATR crystal surface is impeccably clean. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol to clean the crystal. Allow the solvent to evaporate completely.

  • Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the Methyl N-methyl-N-(piperidin-4-yl)glycinate sample directly onto the center of the ATR crystal. If the sample is a solid, use the ATR's pressure clamp to ensure firm, even contact between the sample and the crystal surface[11][13]. If it is an oil or liquid, a single drop is sufficient[14].

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

  • Data Processing: The spectrometer software will automatically perform a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preparing it for the next user.

The following diagram outlines the standard workflow for ATR-FTIR analysis.

G start Start Analysis clean_pre 1. Clean ATR Crystal start->clean_pre background 2. Acquire Background Spectrum clean_pre->background apply_sample 3. Apply Sample to Crystal background->apply_sample acquire_sample 4. Acquire Sample Spectrum apply_sample->acquire_sample process 5. Perform Background Subtraction & Analysis acquire_sample->process clean_post 6. Clean ATR Crystal Post-Use process->clean_post end_node End clean_post->end_node

Caption: Standard workflow for sample analysis using ATR-FTIR spectroscopy.

Conclusion

The infrared spectrum of Methyl N-methyl-N-(piperidin-4-yl)glycinate is defined by a triad of key features:

  • A strong, sharp carbonyl (C=O) absorption band around 1740 cm⁻¹.

  • Two additional strong bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretches of the ester.

  • A complete absence of any N-H stretching bands in the 3500-3300 cm⁻¹ region.

By following the detailed ATR-FTIR protocol and comparing the resulting spectrum against the predicted and comparative data provided, researchers can confidently confirm the identity and purity of this compound, ensuring the integrity of their synthetic and developmental workflows.

References

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Pike Technologies. (n.d.). Principles of ATR.
  • Anton Paar. (n.d.). Attenuated total reflectance (ATR). Anton Paar Wiki.
  • Covalent Metrology. (2026, February 19). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from Covalent Metrology official website.
  • Scribd. (n.d.). ATR-FTIR Spectroscopy Principles Explained.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • University of Colorado Boulder Department of Chemistry. (n.d.). IR: amines.
  • Virginia Tech Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • JASCO. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Alfa Chemistry. (n.d.). Infrared Absorption Spectroscopy (IR).
  • University of California, Los Angeles Chemistry Department. (n.d.). Sample preparation for FT-IR.
  • Chrominfo. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?.
  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St.
  • LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
  • Master Organic Chemistry. (n.d.). IR Absorption Table.
  • Quimica Organica. (n.d.). IR Spectrum: Esters.
  • SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database.
  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) IR Spectrum.
  • University of Calgary Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Biostring. (n.d.). Piperidine | High Purity Reagent | BSCHM-035P.
  • Spectra Analysis Instruments, Inc. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography.
  • LibreTexts Chemistry. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.
  • SpectraBase. (n.d.). Piperidine.
  • National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook.

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of Methyl N-methyl-N-(piperidin-4-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl N-methyl-N-(piperidin-4-yl)glycinate is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and drug development. Piperidine rings are core components in a wide range of pharmaceutical compounds, making the robust analytical characterization of intermediates like this essential for ensuring the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs).[1] The reliability of any analytical data hinges on the quality of the reference standard used for calibration, identification, and validation.

This guide provides an in-depth comparison of analytical methodologies for the qualification and use of Methyl N-methyl-N-(piperidin-4-yl)glycinate reference standards. We will explore the nuances of structural confirmation, purity assessment by orthogonal chromatographic techniques, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals. Our focus is not merely on the "how" but the "why," explaining the causality behind experimental choices to ensure your protocols are scientifically sound and self-validating.

Qualification of the Reference Standard

The first step in any quantitative analysis is the rigorous qualification of the reference standard itself. This process establishes its identity and purity, which are critical for its use as a benchmark. A multi-faceted approach involving spectroscopic and chromatographic techniques is non-negotiable for creating a trustworthy standard.

Identity Confirmation: Spectroscopic Analysis

Before a batch of material can be designated as a reference standard, its chemical structure must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules.[2] For Methyl N-methyl-N-(piperidin-4-yl)glycinate, both ¹H and ¹³C NMR are essential. The ¹H NMR spectrum will confirm the presence of all proton environments, from the methyl ester singlet to the complex multiplets of the piperidine ring. The ¹³C NMR spectrum provides complementary information on the carbon framework.[3][4] A common challenge with piperidine derivatives is the potential for peak broadening due to conformational exchange (chair-chair interconversion) on the NMR timescale.[5] Performing variable temperature (VT) NMR studies can help resolve these broad signals by either slowing down or speeding up the exchange rate.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The measured mass should be within a 5 ppm tolerance of the theoretical exact mass of the molecule (C₉H₁₈N₂O₂). Fragmentation patterns observed in MS/MS analysis can further corroborate the proposed structure.

Technique Purpose Key Considerations
¹H NMR Confirms proton environments and provides structural connectivity through coupling patterns.Piperidine ring protons often overlap (1.2-3.5 ppm range).[5] Conformational exchange may cause peak broadening.[5]
¹³C NMR Confirms the carbon skeleton of the molecule.Provides clear signals for the carbonyl carbon of the ester and the N-methyl and O-methyl groups.[6]
HRMS Determines the exact mass and confirms the elemental composition (C₉H₁₈N₂O₂).Electrospray ionization (ESI) in positive mode is typically effective for this amine-containing compound, readily forming the [M+H]⁺ ion.
Identifying Potential Impurities

A critical aspect of reference standard qualification is understanding potential impurities. These can arise from the synthetic route or degradation. For Methyl N-methyl-N-(piperidin-4-yl)glycinate, likely impurities include:

  • Starting Materials: Unreacted N-methyl-piperidon-4-amine or methyl glycinate precursors.

  • By-products: Species from incomplete N-methylation or side reactions.

  • Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common degradation pathway.

Caption: Potential process-related and degradation impurities.

Comparative Guide: Chromatographic Purity Assessment

No single analytical method is sufficient to declare a reference standard as "pure." Orthogonal methods—those that separate compounds based on different chemical principles—are required. Here, we compare High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Reference_Standard_Qualification_Workflow start Candidate Reference Standard Lot identity Identity Confirmation start->identity nmr ¹H and ¹³C NMR Spectroscopy identity->nmr Structure hrms High-Resolution Mass Spectrometry identity->hrms Composition purity Purity Assessment (Orthogonal Methods) nmr->purity hrms->purity hplc HPLC-UV Analysis (Purity, Impurities) purity->hplc Non-volatile gcms GC-MS Analysis (Purity, Volatile Impurities) purity->gcms Volatile characterization Further Characterization hplc->characterization gcms->characterization water Water Content (Karl Fischer) characterization->water roi Residue on Ignition (Inorganic Impurities) characterization->roi end Qualified Reference Standard (Assigned Purity) water->end roi->end

Caption: Workflow for the qualification of a chemical reference standard.

Method 1: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis for purity determination.[7]

  • Principle: Separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Challenge & Solution: Methyl N-methyl-N-(piperidin-4-yl)glycinate lacks a strong UV chromophore, making it difficult to detect with high sensitivity. A common and effective solution is pre-column derivatization to attach a UV-active tag.[1] Derivatization with 4-toluenesulfonyl chloride (tosyl chloride) is a robust method for secondary amines, creating a derivative with strong UV absorbance around 230 nm.[8]

  • Advantages: Excellent for resolving non-volatile impurities, highly reproducible, and widely available.

  • Disadvantages: Indirect analysis due to derivatization; the derivatization reaction itself must be consistent and complete.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an excellent orthogonal method to HPLC.

  • Principle: Separation is based on the analyte's volatility and interaction with a stationary phase in a capillary column. The mass spectrometer provides definitive identification of eluting peaks.

  • Challenge & Solution: The analyte has multiple polar functional groups (amine, ester) and may not be sufficiently volatile for direct GC analysis. Derivatization is required to increase volatility and improve peak shape.[9] Silylation, for example using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common technique that replaces active hydrogens on the amine group with a nonpolar silyl group.[9]

  • Advantages: High separation efficiency for volatile compounds. Mass spectrometric detection provides a second dimension of confirmation for impurity identities.

  • Disadvantages: Not suitable for non-volatile or thermally labile impurities. Requires derivatization.

Data Comparison and Method Validation Summary

The following table summarizes typical performance characteristics for these two methods, based on literature data for similar piperidine and N-methylated compounds.[1][8][10]

Parameter RP-HPLC-UV (with Derivatization) GC-MS (with Derivatization) Rationale & Insight
Stationary Phase C18 (e.g., 250 x 4.6 mm, 5 µm)[8]5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)C18 is a versatile, robust choice for a wide range of polarities. A 5% phenyl column is a general-purpose GC column suitable for a broad range of derivatized compounds.
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Phosphoric Acid[8]HeliumThe acidic modifier in HPLC improves peak shape for the basic amine. Helium is the standard inert carrier gas for GC-MS.
Detection UV at ~230 nm (for tosyl derivative)[1]Mass Spectrometry (Scan or SIM mode)UV detection is simple and robust. MS detection is highly specific and sensitive, allowing for the identification of unknown peaks by their fragmentation patterns.[11]
Linearity (R²) > 0.999[8]> 0.998Both methods, when properly optimized, demonstrate excellent linearity, which is crucial for accurate quantification of impurities.
Limit of Detection (LOD) ~0.15 µg/mL[8]~0.1 µg/mLBoth techniques can achieve the low detection limits required for impurity profiling (typically reporting at the 0.05% level).
Best For Primary purity assessment, non-volatile impurities (e.g., dimers, salts, hydrolysis products).Orthogonal purity assessment, volatile/semi-volatile impurities (e.g., residual solvents, volatile starting materials).Using both methods provides a comprehensive purity profile, as each is sensitive to a different subset of potential impurities. This orthogonality is a key principle in reference standard characterization.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for laboratory implementation.

Protocol: HPLC-UV Analysis via Pre-column Derivatization

1. Reagent Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).
  • Derivatizing Reagent: Dissolve 4-toluenesulfonyl chloride in acetonitrile to a concentration of 10 mg/mL.
  • Base Solution: Prepare a 1 M sodium bicarbonate solution in water.

2. Standard & Sample Preparation:

  • Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the Methyl N-methyl-N-(piperidin-4-yl)glycinate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock to 10.0 mL with Diluent.
  • Sample Derivatization: To 1.0 mL of the Working Standard, add 1.0 mL of Base Solution and 1.0 mL of Derivatizing Reagent. Vortex immediately and heat at 60°C for 30 minutes. Cool to room temperature. This is the test solution.

3. Chromatographic Conditions: [8]

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% Phosphoric Acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 60% B to 90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 230 nm.
  • Injection Volume: 10 µL.

4. Analysis:

  • Inject the derivatized sample.
  • Calculate the area percent of the main peak to determine purity. Identify and quantify any impurities relative to the main peak.
Protocol: GC-MS Analysis via Silylation

1. Reagent Preparation:

  • Derivatizing Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) catalyst.
  • Solvent: Acetonitrile (Anhydrous).

2. Standard & Sample Preparation: [9]

  • Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a vial and dissolve in 10 mL of acetonitrile.
  • Sample Derivatization: Transfer 100 µL of the Sample Solution to a clean, dry GC vial. Add 100 µL of the Derivatizing Reagent (MTBSTFA). Cap tightly and heat at 70°C for 60 minutes. Cool to room temperature before analysis.

3. GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 280°C.
  • Injection Mode: Split (e.g., 20:1).
  • Oven Program: Start at 100°C, hold for 2 minutes. Ramp at 15°C/min to 300°C, hold for 5 minutes.
  • MS Transfer Line: 290°C.
  • Ion Source: 230°C.
  • Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 40-550 amu.

4. Analysis:

  • Inject the derivatized sample.
  • Integrate the total ion chromatogram (TIC) to determine peak area percentages for purity calculation. Use the mass spectra to identify the main peak and any co-eluting impurities.

Conclusion

The robust analysis of Methyl N-methyl-N-(piperidin-4-yl)glycinate is fundamentally reliant on a well-characterized reference standard. A comprehensive qualification approach, combining spectroscopic identification (NMR, MS) with purity determination by orthogonal chromatographic methods (HPLC and GC-MS), is essential for establishing a reliable standard.

For routine purity analysis, HPLC-UV with pre-column derivatization offers a validated, high-throughput method ideal for quality control environments. GC-MS with derivatization serves as a critical orthogonal method for initial standard qualification and for investigating volatile or process-related impurities. By understanding the principles behind these methods and implementing rigorous, self-validating protocols, researchers can ensure the accuracy and integrity of their analytical results, which is the bedrock of sound scientific and drug development work.

References

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Cholli, A., Krishnaswami, A., & Venturella, V. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • PubMed. (2021).
  • PMC. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • PubMed. (2016).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.
  • Wiley. (n.d.). Piperidine - SpectraBase.
  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • ResearchGate. (n.d.).
  • Merck. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • MDPI. (2025). Gas Chromatography–Mass Spectrometry (GC-MS)
  • ResearchGate. (2010). Methyl 4-(piperidin-1-ylcarbonyl)
  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine.
  • Sigma-Aldrich. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine | 53617-36-0.
  • Pharmaffili
  • Royal Society of Chemistry. (2012). Analytical Methods.
  • Cleanchem. (n.d.). N-Nitroso 1-methyl-4-(1-nitrosopiperidin-4-yl)piperazine.
  • MilliporeSigma. (n.d.).
  • BLDpharm. (n.d.). 734515-41-4|Methyl N-methyl-N-(piperidin-4-yl)
  • PubMed. (2018).
  • FULIR. (2025). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique.
  • UQTR. (2024).

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A Comparative Guide to Piperidine-Glycine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in clinically successful drugs. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a quintessential example of such a scaffold[1][2]. Its prevalence is highlighted by its presence in numerous natural alkaloids and synthetic pharmaceuticals across more than twenty drug classes[1][3].

This guide provides an in-depth analysis of piperidine scaffolds, with a particular focus on derivatives that incorporate or mimic a glycine-like linkage. We will explore the physicochemical advantages conferred by this motif, compare synthetic strategies, and present a comparative analysis of their application against different therapeutic targets, supported by quantitative experimental data. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile scaffold in modern drug discovery.

Part 1: Physicochemical and Pharmacokinetic Advantages of the Piperidine Moiety

The utility of the piperidine scaffold is not coincidental; it is rooted in a unique combination of stereochemical and physicochemical properties that make it an ideal building block for drug design.

  • Three-Dimensional Diversity : As a saturated heterocycle, the piperidine ring predominantly adopts a stable chair conformation. This allows for the precise three-dimensional orientation of substituents in either axial or equatorial positions, which is critical for optimizing interactions with the complex topographies of biological binding pockets[1]. The ability to explore this 3D chemical space is a significant advantage over flat, aromatic systems[4].

  • Modulation of Physicochemical Properties : The basic nitrogen atom within the ring is a powerful handle for fine-tuning drug-like properties. It can act as a hydrogen bond acceptor and, when protonated at physiological pH, as a hydrogen bond donor. This versatility allows chemists to meticulously adjust a molecule's solubility and lipophilicity (LogP), which are critical parameters governing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile[1].

  • Enhanced Metabolic Stability : The piperidine ring itself is relatively robust against metabolic degradation[1]. Strategic functionalization, particularly at positions adjacent to the nitrogen, can further shield the molecule from metabolic enzymes, leading to an improved pharmacokinetic profile and longer half-life[1][5]. The metabolic stability can be further enhanced by using spirocyclic piperidine systems[5][6]. The presence of the piperidine motif often improves a drug's ability to cross biological membranes and can reduce overall toxicity[1][6].

cluster_0 Piperidine Scaffold Advantages A Piperidine Core B 3D Substituent Orientation A->B Chair Conformation C Modulation of Solubility & LogP A->C Basic Nitrogen (pKa) D Metabolic Stability A->D Saturated Ring E Improved ADME Properties B->E C->E D->E

Caption: Key advantages of the piperidine scaffold in drug design.

Part 2: Synthetic Strategies for Piperidine-Glycine Scaffolds

The construction of functionalized piperidine rings is a well-established field in organic chemistry. A general workflow begins with the synthesis of a diverse library of derivatives, which are then subjected to biological screening and subsequent optimization[1]. Key strategies often involve the hydrogenation of pyridine precursors or various cyclization reactions.

General Synthetic Workflow

The synthesis of a library of piperidine-glycine analogues often follows a divergent approach, starting from a common intermediate. This allows for the systematic exploration of structure-activity relationships (SAR) by varying substituents at multiple positions.

cluster_workflow General Synthetic Workflow Start Pyridine or Piperidone Precursor Step1 Core Synthesis (e.g., Hydrogenation, Cyclization) Start->Step1 Core Piperidine Scaffold (Common Intermediate) Step1->Core Step2 Functionalization (e.g., Amide Coupling, Alkylation, Acylation) Core->Step2 Library Library of Diverse Piperidine-Glycine Analogs Step2->Library Screening High-Throughput Biological Screening Library->Screening SAR SAR Analysis & Hit Optimization Screening->SAR

Caption: A typical workflow for the discovery of piperidine-based drugs.

Exemplary Experimental Protocol: Synthesis of 3-Amido-3-Aryl-Piperidines

This protocol is adapted from the synthesis of a novel class of Glycine Transporter 1 (GlyT1) inhibitors and demonstrates a standard amide coupling approach to generate final compounds from a key amine intermediate[7].

Objective: To synthesize N-((3S)-1-methyl-3-phenylpiperidin-3-yl)-4-(trifluoromethyl)benzamide.

Materials:

  • (3S)-1-methyl-3-phenylpiperidin-3-amine (Intermediate)

  • 4-(Trifluoromethyl)benzoyl chloride (Acylating agent)

  • Triethylamine (Et3N) (Base)

  • Dichloromethane (DCM) (Solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of (3S)-1-methyl-3-phenylpiperidin-3-amine (1.0 eq) in dry DCM (0.1 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Addition of Acylating Agent: Add 4-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise to the cooled solution. Causality Note: Dropwise addition at 0°C is crucial to control the exothermicity of the acylation reaction and prevent side-product formation.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Separate the organic layer. Wash the organic layer sequentially with water and brine. Causality Note: The NaHCO3 wash neutralizes excess acid and the acyl chloride, while the brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure target compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Comparative Analysis of Therapeutic Applications

The piperidine-glycine scaffold has been successfully employed to target a diverse array of proteins, including transporters, enzymes, and receptors. The following sections compare derivatives developed for different targets, highlighting key structure-activity relationships.

cluster_sar Structure-Activity Relationship (SAR) Exploration Scaffold Piperidine-Glycine Scaffold R1 R1 (Piperidine-N Sub.) Scaffold->R1 Modifies pKa, Solubility R2 R2 (Aryl Group) Scaffold->R2 Modifies Lipophilicity, van der Waals contacts R3 R3 (Amide Group) Scaffold->R3 Modifies H-Bonding, Target Specificity Target Biological Target (e.g., Enzyme, Receptor) R1->Target Binding Affinity (IC50 / Ki) R2->Target Binding Affinity (IC50 / Ki) R3->Target Binding Affinity (IC50 / Ki)

Caption: SAR concept for piperidine-glycine scaffolds.

Glycine Transporter 1 (GlyT1) Inhibitors for Schizophrenia

Hypofunction of the NMDA receptor is implicated in schizophrenia. One strategy to enhance NMDA receptor activity is to increase the concentration of its co-agonist, glycine, by inhibiting the GlyT1 transporter[7]. 3-Amido-3-aryl-piperidines have emerged as a potent and selective class of GlyT1 inhibitors[7].

Structure-Activity Relationship Insights:

  • Piperidine Nitrogen (R1): Small alkyl groups like methyl are optimal. Larger or polar substituents are generally detrimental to potency.

  • 3-Aryl Group (R2): A phenyl group at the 3-position is crucial. Substituents on this ring are generally not well-tolerated.

  • Amide Group (R3): This region allows for significant modification. Potency is dramatically influenced by the substituent on the benzoyl moiety. Electron-withdrawing groups, such as trifluoromethyl (CF3) or cyano (CN) at the 4-position, significantly enhance potency.

Comparative Performance Data of GlyT1 Inhibitors

Compound IDR1 (Piperidine-N)R3 (Benzamide 4-position)GlyT1 IC50 (nM)
8 -CH3-H140
28 -CH3-Cl22
29 -CH3-CF37
30 -CH3-CN10
10 -H-CF3170
11 -C(O)CH3-CF31100

Data sourced from Al-awar et al., J. Med. Chem. 2014[7].

The data clearly shows that starting from lead compound 8 , optimization of the R3 group with electron-withdrawing substituents led to compound 29 , a highly potent derivative with a 20-fold improvement in activity[7]. Furthermore, modification at the R1 position away from a simple methyl group, as seen in compounds 10 and 11 , resulted in a significant loss of potency, underscoring the specific structural requirements for high-affinity binding.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV inhibitors are a class of oral hypoglycemics that work by preventing the degradation of incretin hormones like GLP-1[8]. Piperidinone- and piperidine-constrained phenethylamines have been identified as novel, potent, and selective DPP-IV inhibitors[8].

Structure-Activity Relationship Insights:

  • Piperidine Core: The constrained piperidine or piperidinone ring serves to orient the crucial phenethylamine and other substituents for optimal interaction with the enzyme's active site.

  • Phenethylamine Moiety: This group is critical for activity, mimicking the endogenous peptide substrates.

  • Substituents: Potency and selectivity are tuned by substituents on the aromatic ring and on the piperidine nitrogen.

Comparative Performance Data of DPP-IV Inhibitors

Compound IDCore StructureAromatic SubstituentDPP-IV IC50 (nM)
Hit Cmpd Piperidinone2,4-dichloro180
10a Piperidinone2,4,5-trifluoro6
10d Piperidinone2,5-difluoro13
11a Piperidine2,4,5-trifluoro4
11d Piperidine2,5-difluoro10

Data sourced from Pei et al., J. Med. Chem. 2007[8].

This comparison demonstrates a successful lead optimization campaign. Starting from a screening hit with an IC50 of 180 nM, the introduction of fluorine atoms onto the phenyl ring dramatically increased potency. The 2,4,5-trifluoro substitution pattern proved optimal, yielding inhibitors 10a and 11a with single-digit nanomolar potency[8]. The study also showed that both the piperidinone and the corresponding reduced piperidine scaffolds could support high potency, offering flexibility in scaffold design to optimize pharmacokinetic properties.

Piperidine-based Peptide Analogues as Protease Inhibitors

The piperidine ring can also be used as a rigid scaffold to mimic a dipeptide unit, such as Gly-Gly, in a peptide backbone. This strategy introduces conformational constraint, which can enhance binding affinity and improve metabolic stability against peptidases. In one study, piperidine-based analogues were synthesized to replace a glycine residue in peptide substrates of the bacterial cysteine protease IdeS[9].

This approach transforms a flexible peptide into a more rigid inhibitor. The study found that replacing the glycine at position 236 of the substrate with a piperidine moiety led to compounds with significant inhibitory activity, whereas the original peptides had none[9]. This highlights the utility of the piperidine scaffold in converting substrates into inhibitors by introducing structural rigidity.

Conclusion and Future Perspectives

The piperidine-glycine scaffold and its close analogues represent a cornerstone of modern medicinal chemistry, offering a robust and versatile platform for drug design[1][6]. Its inherent physicochemical and pharmacokinetic advantages, combined with well-established and flexible synthetic accessibility, ensure its continued relevance. As demonstrated by the comparative analysis of GlyT1 and DPP-IV inhibitors, systematic SAR exploration of this scaffold can lead to highly potent and selective drug candidates.

Future progress will likely involve the use of these scaffolds in novel therapeutic areas and the application of advanced synthetic methods to create more complex, three-dimensional structures, such as spirocyclic and bridged systems, to explore new regions of chemical space[6][10]. The integration of computational modeling and machine learning will further accelerate the design of next-generation therapeutics based on this truly privileged framework[5].

References

  • Obr, J., Klejch, T., & Dvorak, A. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • BenchChem. (2025). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem Technical Guides.
  • Krasavin, M. (2023).
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • O'Brien, P., et al. (2022, December 19). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.
  • Bawa, S., & Kumar, S. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • BenchChem. (2025, December). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. BenchChem Technical Guides.
  • ResearchGate. (n.d.).
  • Al-awar, R. S., et al. (2014). 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. Journal of Medicinal Chemistry.
  • Enamine. Analogues of Piperidine for Drug Design.
  • Choudhury, H., et al. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Pharmaceuticals.
  • Ersmark, K., et al. (2012, February 27). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
  • Pei, Z., et al. (2007, April 19). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry.

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Safety Operating Guide

Methyl n-methyl-n-(piperidin-4-yl)glycinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Guide: Proper Disposal of Methyl N-methyl-N-(piperidin-4-yl)glycinate

Part 1: Executive Safety Directive

Immediate Action Required: Methyl N-methyl-N-(piperidin-4-yl)glycinate (CAS: 734515-41-4) is a specialized pharmaceutical intermediate containing a 4-aminopiperidine core.[1] Due to its structural similarity to opioid precursors (Remifentanil/Fentanyl scaffolds) and its chemical properties (corrosive amine), drain disposal is strictly prohibited.

The only authorized disposal method is High-Temperature Incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).

Part 2: Chemical Profile & Hazard Identification

Before handling waste, you must understand the specific risks associated with this molecule.[2] It is not merely "organic waste"; it is a functionalized amine with potential biological activity and diversion risks.[2]

PropertySpecificationOperational Implication
CAS Number 734515-41-4Use for waste manifesting and inventory tracking.[1]
Functional Groups Secondary Amine (Piperidine), Ester, Tertiary AmineCorrosive (pH > 12). Incompatible with acids and oxidizers.
Physical State Solid or Viscous Liquid (purity dependent)Hygroscopic. Keep containers tightly sealed to prevent hydrolysis.
Regulatory Status High Watch. (Structurally related to List I precursors)Diversion Risk: Treat with the same security protocols as Schedule II precursors.
RCRA Classification D002 (Corrosive), D001 (Ignitable - if in solvent)Requires segregation from standard organic trash.

Toxicological Warning: As a piperidine derivative, assume this compound is a skin and eye corrosive (Category 1B) and potentially toxic if inhaled. The ester moiety allows for hydrolysis into active metabolites; therefore, environmental release must be zero.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to ensure Cradle-to-Grave stewardship, satisfying both safety and regulatory compliance (EPA/DEA).[1]

Phase 1: Waste Segregation & Pre-Treatment[1]
  • Do NOT Neutralize in Lab: Unlike simple inorganic bases, neutralizing complex organic amines can generate exothermic heat and unknown byproducts. Ship as "Waste Corrosive Liquid/Solid."

  • Segregation: Isolate from:

    • Acids: Risk of violent exothermic reaction.

    • Oxidizers: Risk of fire/explosion (amines are reducing agents).

    • General Trash: Prevents accidental environmental release.

Phase 2: Packaging & Labeling
  • Primary Container: High-Density Polyethylene (HDPE) or Glass (Amber).[1] Avoid metal containers due to corrosion risk.

  • Secondary Containment: Place the primary container inside a sealable plastic bag or overpack drum to capture leaks.

Labeling Requirement: The label must be legible and solvent-resistant.

WASTE TAG:

  • Chemical Name: Methyl N-methyl-N-(piperidin-4-yl)glycinate

  • Hazards: CORROSIVE, TOXIC

  • Components: 100% (if pure) or list solvent %

Phase 3: Storage & Handoff
  • Storage Location: Flammable/Corrosive safety cabinet. Secure access (Keycard/Lock) is recommended due to the diversion potential of piperidine scaffolds.

  • Disposal Pathway: Contact your EHS department to schedule a pickup with a licensed hazardous waste hauler (e.g., Clean Harbors, Veolia, Stericycle).

Part 4: Visualized Decision Workflow

The following diagram outlines the logical decision tree for disposing of this specific chemical, ensuring no steps are missed.

DisposalWorkflow Start Waste Generated: Methyl N-methyl-N-(piperidin-4-yl)glycinate CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid Container Packaging: HDPE Bottle + Secondary Containment Solid->Container CheckSolvent Is Solvent Halogenated? Liquid->CheckSolvent Halo Halogenated Waste Stream (e.g., DCM, Chloroform) CheckSolvent->Halo Yes NonHalo Non-Halogenated Waste Stream (e.g., Methanol, Ethyl Acetate) CheckSolvent->NonHalo No Halo->Container NonHalo->Container Label Labeling: 'Hazardous Waste - Corrosive/Toxic' List CAS: 734515-41-4 Container->Label Secure Storage: Secure Access Cabinet (Diversion Prevention) Label->Secure Disposal Final Disposal: High-Temp Incineration (TSDF) Secure->Disposal

Caption: Logical workflow for the segregation, packaging, and final disposal of Methyl N-methyl-N-(piperidin-4-yl)glycinate waste streams.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The amine vapors are respiratory irritants. Clear the area immediately.

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat. Use a respirator if ventilation is poor.

  • Containment: Dike the spill with vermiculite or sand . Do NOT use combustible materials like sawdust.

  • Neutralization (Spill Only): You may apply a weak acid neutralizer (e.g., Citric Acid powder) to the spill if trained to do so. This will reduce the volatility of the amine.

  • Cleanup: Scoop absorbed material into a hazardous waste pail. Label as "Spill Debris: Corrosive/Toxic."

Part 6: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 60815 (Remifentanil - Structural Analog Reference).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste). Retrieved from [Link]

  • Drug Enforcement Administration (DEA). List I and List II Chemicals.[3] Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl n-methyl-n-(piperidin-4-yl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Strategy for Methyl N-methyl-N-(piperidin-4-yl)glycinate CAS: 734515-41-4 (Representative) | Context: Pharmaceutical Intermediate (Remifentanil Pathway)[1][2]

Executive Safety Summary

To: Laboratory Operations & Process Chemistry Teams From: Senior Application Scientist, Safety & Compliance Division

The Directive: Methyl N-methyl-N-(piperidin-4-yl)glycinate is a specialized piperidine derivative, often utilized as a key intermediate in the synthesis of short-acting opioid analgesics (e.g., Remifentanil analogues).[1][2] While the intermediate itself may not possess the full potency of the final API (Active Pharmaceutical Ingredient), it must be treated as a Potent Compound Intermediate (PCI) .[1]

The Risk Profile: Standard Safety Data Sheets (SDS) for this specific CAS often default to generic "Irritant" status due to a lack of deep toxicological data. Do not rely solely on this. As a Senior Scientist, I apply the Precautionary Principle :

  • Sensitization: Piperidine moieties are known sensitizers.[2]

  • Corrosivity: The secondary/tertiary amine structure presents a risk of chemical burns to mucous membranes.[2]

  • Unknown Potency: In drug development, intermediates of high-potency scaffolds (fentanyl-class) should be handled under Occupational Exposure Band (OEB) 3 protocols until definitive IC50 data proves otherwise.[1][2]

Hazard Identification & Risk Assessment

We utilize a "Defense in Depth" strategy. PPE is your last line of defense; engineering controls are the first.[2]

Hazard CategorySpecific RiskMechanism of Action
Chemical Corrosive / IrritantAlkaline hydrolysis on moist tissue (eyes, lungs) causing necrosis.[1][2]
Pharmacological Potential Opioid ActivityStructural similarity to 4-anilidopiperidines suggests potential (albeit lower) mu-opioid receptor affinity.[1][2]
Physical Dust/AerosolizationFine powder form allows rapid airborne distribution and inhalation.[2]

PPE Matrix: Task-Based Protection

Note: This protocol supersedes generic "gloves and goggles" advice. It is calibrated for High-Containment Intermediates.

Table 1: PPE Selection by Operational Tier
Operational TierActivityRespiratory ProtectionDermal Protection (Hands)Dermal Protection (Body)Eye/Face Protection
Tier 1: Storage & Transport Moving sealed containers.[1][2]N95 (if secondary containment is breached).[1][2]Single Nitrile (4 mil).[1][2]Standard Lab Coat (Cotton/Poly).[1][2]Safety Glasses w/ Side Shields.[1][2][3]
Tier 2: Analytical Handling Weighing <10mg, HPLC prep.[2]P100 (HEPA) Half-Face Respirator OR Fume Hood usage.[1][2]Double Gloving: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (Extended Cuff, 6 mil).[1][2]Tyvek® Lab Coat (Disposable, wrist-sealed).[1][2]Safety Goggles (Indirect Vent).[1][2]
Tier 3: Synthesis & Scale-Up Reactions >1g, rotary evaporation, filtering.[1][2]PAPR (Powered Air Purifying Respirator) if outside isolator.[1][2]Chemical Resistant Laminate (e.g., Silver Shield®) under Nitrile.[2]Tyvek® Coverall (Full suit) + Shoe Covers.[1][2]Face Shield + Goggles.[2][3]
Tier 4: Spill Cleanup Cleaning powder/liquid spills.[2]Full-Face P100 Respirator.[1][2][4]Double Nitrile + Utility Over-glove.[2]Chem-Tape sealed Tyvek® Suit.[1][2]Integrated into Full-Face Mask.[1][2]

Critical Insight - Glove Permeation: Piperidine derivatives can permeate standard nitrile.[1][2] For procedures >30 minutes, use Silver Shield® (Laminate) liners.[1][2] They offer >480 min breakthrough time against amines, whereas nitrile may fail in <15 min [1].[2]

Engineering Controls & Visualization

PPE is ineffective without logical workflow design.[2] The following diagram illustrates the decision logic for handling this compound, integrating Engineering Controls (EC) with PPE.

HandlingLogic Start Start: Handling Methyl N-methyl-N-(piperidin-4-yl)glycinate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dust Hazard Liquid Solution / Oil StateCheck->Liquid Splash Hazard QuantityCheck Quantity > 100mg? Solid->QuantityCheck Hood REQUIRED: Fume Hood (Face Velocity > 100 fpm) Liquid->Hood Isolator REQUIRED: Glove Box / Isolator (Negative Pressure) QuantityCheck->Isolator Yes (High Risk) QuantityCheck->Hood No (Low Risk) PPE_High PPE: Double Nitrile + Tyvek Sleeves Resp: P100 Backup Isolator->PPE_High PPE_Med PPE: Double Nitrile + Lab Coat Resp: N95 Optional Hood->PPE_Med

Figure 1: Decision Logic for Engineering Controls vs. PPE.[1][2] Note that solids >100mg trigger Isolator requirements due to aerosolization risks.

Operational Protocol: The "Zero-Exposure" Method

This protocol is designed to prevent cross-contamination and worker exposure.[2]

Phase A: Weighing & Transfer (Highest Risk)[1][2]
  • Static Control: Use an ionizing fan or anti-static gun.[2] Piperidine salts are often hygroscopic and prone to static cling, leading to "jumping" powder.

  • The "Diking" Method: Place the balance inside a secondary containment tray lined with absorbent pads.[2]

  • Solubilization: Dissolve the solid immediately after weighing.[2] Do not transport solids across the lab. Solutions are safer to handle than dusts.[2][5]

Phase B: Decontamination Sequence

If a spill occurs or upon completion of work, follow this specific chemical deactivation logic.

Deactivation Solution: 10% Acetic Acid (aq).[1][2]

  • Why? The piperidine amine is basic.[2] Acidifying it converts the free base/ester into a water-soluble salt, reducing volatility and facilitating cleaning [2].[1][2]

DeconLoop Spill Contamination Event Absorb 1. Absorb (Vermiculite/Pads) Spill->Absorb AcidWash 2. Acid Wash (10% Acetic Acid) Absorb->AcidWash SolventWash 3. Solvent Wash (Ethanol/Water) AcidWash->SolventWash Check 4. UV/Swab Test SolventWash->Check Check->AcidWash Residue Found

Figure 2: Decontamination Workflow.[1][2] The Acid Wash step is critical for protonating the amine to prevent volatility.

Emergency Response

In Case of Exposure:

  • Ocular: Flush immediately for 15 minutes .[2][3][6][7] Do not use neutralization agents in the eye; use saline or water only.[2]

  • Dermal: Remove contaminated PPE immediately.[2] Wash skin with soap and water.[2][6] Avoid using alcohol on skin, as it may enhance transdermal absorption of the compound.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1][2]

Disposal:

  • All solid waste and contaminated PPE must be double-bagged and labeled as "Hazardous Drug Waste" (Purple/Yellow bin depending on local regulations) for high-temperature incineration.[1][2] Do not dispose of in general chemical waste.[2]

References

  • Ansell Chemical Resistance Guide. (2024).[1][2] Permeation & Degradation Data for Amines and Esters.[2] Ansell Healthcare.[2][8]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][4] Occupational Exposure Banding Process.[2][9][10][11] United States Department of Labor.[2]

  • PubChem. (2024).[1][2] Compound Summary for Piperidine Derivatives (General Safety). National Center for Biotechnology Information.[2]

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) from your chemical vendor before handling.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.